molecular formula C6H5N3O B1297407 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-43-0

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1297407
CAS No.: 2942-43-0
M. Wt: 135.12 g/mol
InChI Key: RCCFHRZLFPMPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 51617-92-6) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrazolopyridine family, known for its structural resemblance to purine bases, making it a versatile bioisostere in the design of novel therapeutic agents . Researchers utilize this core structure in developing compounds for a wide range of biomedical applications, including as inhibitors for various kinases and immune checkpoints like TIM-3, which is a promising target in oncology for non-small cell lung cancer (NSCLC) immunotherapy . The scaffold is also investigated for its potential larvicidal activity, presenting applications in developing environmentally safe agrochemicals . The compound can be synthesized via multiple routes, including catalyst-free green chemistry approaches or by starting from 5-aminopyrazole derivatives and closing the pyridine ring . Its physicochemical properties include a molecular formula of C6H5N3O, a molecular weight of 135.126 g/mol, and a melting point of 247-248 °C (decomposition) . It has a calculated solubility of approximately 34 g/L at 25 °C . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFHRZLFPMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329526
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-43-0
Record name 2942-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Novel 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis of novel derivatives of this core structure, focusing on prevalent synthetic strategies, detailed experimental protocols, and the biological implications of these compounds.

I. Synthetic Strategies and Methodologies

The construction of the this compound core and its analogues is predominantly achieved through multi-component reactions (MCRs), offering advantages of efficiency, atom economy, and structural diversity. Greener approaches, such as catalyst-free and solvent-free reactions, are also gaining prominence.

A prevalent and effective method involves a three-component reaction between an aminopyrazole, an aldehyde, and an active methylene compound. This strategy allows for the introduction of diverse substituents at various positions of the heterocyclic core, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Another notable approach is the grindstone method, a mechanochemical technique that often proceeds in the absence of a solvent, thereby aligning with the principles of green chemistry. This method has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives in high yields.[1]

The following diagram illustrates a generalized workflow for the multi-component synthesis of this compound derivatives.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product aminopyrazole 5-Aminopyrazole Derivative mixing Mixing of Reactants aminopyrazole->mixing aldehyde Aldehyde Derivative aldehyde->mixing active_methylene Active Methylene Compound (e.g., Pyrazolidine-3,5-dione) active_methylene->mixing solvent Solvent (e.g., Ethanol, Water, or Solvent-free) solvent->mixing catalyst Catalyst (Optional, e.g., Acidic or Basic) catalyst->mixing conditions Conditions (e.g., Reflux, Microwave, Grinding) reaction Cyclocondensation Reaction conditions->reaction mixing->reaction workup Work-up & Purification (e.g., Filtration, Recrystallization, Chromatography) reaction->workup final_product This compound Derivative workup->final_product

A generalized workflow for the synthesis of pyrazolopyridinones.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives, based on established literature procedures.

Protocol 1: Catalyst-Free Synthesis of 1H-pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives via the Grindstone Method[1]

This protocol outlines a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives.

Materials:

  • Pyrazolidine-3,5-dione (1.0 eq)

  • Substituted Phenylhydrazine (1.0 eq)

  • Aromatic or Heterocyclic Aldehyde (1.0 eq)

  • Ethanol (catalytic amount)

  • Mortar and Pestle

Procedure:

  • A mixture of pyrazolidine-3,5-dione and a substituted phenylhydrazine is heated at 100 °C to yield the corresponding 5-(2-phenylhydrazinyl)-1H-pyrazol-3(2H)-one intermediate.

  • The intermediate (1.0 eq), an appropriate aldehyde (1.0 eq), and a few drops of ethanol are placed in a mortar.

  • The mixture is ground with a pestle at room temperature for the time specified in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is washed with a small amount of ethanol and dried to afford the pure 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivative.

  • The final product is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

III. Data Presentation: Synthesis and Characterization

The following tables summarize the quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives (2a-e) [1]

CompoundArRReaction Time (min)Yield (%)Melting Point (°C)
2a Phenyl4-Nitrophenyl1592195
2b Phenyl4-Chlorophenyl1290188
2c Phenyl4-Hydroxyphenyl1888210
2d Phenyl2-Furyl1091175
2e Phenyl2-Thienyl1089182

Table 2: Characterization Data for Selected 1H-pyrazolo[3,4-b]pyridin-3(2H)-one Derivative (2c) [1]

AnalysisData
Molecular Formula C₁₇H₁₈N₄O
Molecular Weight 294.35 g/mol
Yield 88%
Melting Point 210 °C
IR (cm⁻¹) 3361, 3177, 2727, 1628, 1547
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 9.24 (s, 1H), 7.50 (s, 1H, –CH=N), 7.38 (s, 1H, NH), 7.33 (t, 2H, J = 6.23), 7.24 (t, 1H, J = 6.23 Hz), 7.23 (d, 2H, J = 6.21 Hz), 6.25 (d, 1H, J = 6.21 Hz), 6.15 (d, 1H, J = 6.21 Hz), 4.80 (s, 1H), 4.56 (s, 1H, CH-Ph), 2.15 (s, 3H), 1.93 (s, 3H)
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) 163.5, 164.1, 151.1, 142.9, 137.2, 128.4, 125.8, 123.2, 119.2, 116.0, 88.4, 63.9, 26.8, 20.8
MS (m/z) 295.15 [M⁺]
Elemental Analysis (%) Calculated: C, 69.37; H, 6.16; N, 19.03. Found: C, 69.35; H, 6.14; N, 19.05.

IV. Biological Activity and Signaling Pathways

Derivatives of the pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). Inhibition of these kinases can modulate downstream signaling pathways involved in cell proliferation, survival, and inflammation, making these compounds promising candidates for cancer and autoimmune disease therapies.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors are a family of receptor tyrosine kinases that are activated by neurotrophins.[2] Their activation leads to the initiation of several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for neuronal survival and differentiation.[2][3][4]

TRK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg PLC-γ TRK->PLCg activates PI3K PI3K TRK->PI3K activates Shc_Grb2_SOS Shc / Grb2 / SOS TRK->Shc_Grb2_SOS activates Neurotrophin Neurotrophin Neurotrophin->TRK binds IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) mTOR->Gene_Expression NFkB->Gene_Expression CREB->Gene_Expression Pyrazolo_Pyridinone Pyrazolo[3,4-b]pyridin-3-one Derivative Pyrazolo_Pyridinone->TRK inhibits

Inhibition of the TRK signaling pathway by pyrazolopyridinones.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1 is a serine/threonine-protein kinase that plays a crucial role in the innate immune response.[5] It is a key downstream kinase in several pattern recognition receptor signaling pathways, leading to the activation of transcription factors such as IRF3 and NF-κB, which in turn induce the expression of type I interferons and other inflammatory cytokines.[6]

TBK1_Signaling cluster_receptors Pattern Recognition Receptors cluster_cytoplasm cluster_nucleus Nucleus TLR TLRs Adaptors Adaptor Proteins (e.g., TRIF, MAVS, STING) TLR->Adaptors RLR RIG-I-like Receptors (RLRs) RLR->Adaptors cGAS cGAS cGAS->Adaptors TBK1 TBK1 Adaptors->TBK1 activate IKKi IKKε Adaptors->IKKi activate IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IKKi->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes translocates to nucleus and induces transcription IFN_Genes Type I Interferon Genes IRF3_dimer->IFN_Genes translocates to nucleus and induces transcription Pyrazolo_Pyridinone Pyrazolo[3,4-b]pyridin-3-one Derivative Pyrazolo_Pyridinone->TBK1 inhibits

Inhibition of the TBK1 signaling pathway by pyrazolopyridinones.

V. Conclusion

The synthesis of novel this compound derivatives represents a vibrant and promising area of research in medicinal chemistry. The versatility of multi-component reactions allows for the creation of diverse molecular architectures, which are crucial for the development of potent and selective therapeutic agents. The demonstrated activity of these compounds as kinase inhibitors highlights their potential for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding of the synthesis and biological importance of this heterocyclic core, aiming to facilitate further research and drug development in this field.

References

"characterization of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one using NMR and mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of the heterocyclic compound 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] This document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting key data in a structured format to aid in the identification and verification of this compound and its derivatives.

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry. These methods provide unambiguous evidence of the molecular structure, connectivity, and electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of the pyrazolo[3,4-b]pyridin-3-one core.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic rings and the carbonyl group. Spin-spin coupling between adjacent protons can reveal the connectivity of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolo[3,4-b]pyridin-3-one Derivatives

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
NH (pyrazole)~9.24 - 9.34 (s, 1H)-Broad singlet, chemical shift can be concentration and solvent dependent.[2]
NH (pyridine)~7.38 - 7.48 (s, 1H)-May appear as a broad singlet.[2]
CH (pyridine)~7.50 (s, 1H)~119.0 - 119.9Aromatic proton signal.[2]
CH (pyridine)~6.15 - 6.25 (d)~116.0 - 116.4Doublet due to coupling with adjacent proton.[2]
C=O-~163.1 - 163.7Carbonyl carbon, typically deshielded.[2]
C (pyrazole)-~151.1Quaternary carbon in the pyrazole ring.[2]
C (pyrazole)-~137.2Quaternary carbon at the ring junction.[2]
C (pyridine)-~164.1Quaternary carbon in the pyridine ring.[2]
C (pyridine)-~88.4Carbon adjacent to the carbonyl group.[2]

Note: The data presented are representative values for derivatives of this compound and may vary depending on the specific substitution pattern and the solvent used for analysis. The values are compiled from various sources.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺Calculated for C₆H₅N₃O: 136.0454
Electron Impact (EI-MS)Molecular Ion (M⁺)m/z 135

Note: The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves the loss of small, stable molecules such as CO and HCN.[5]

Experimental Protocols

The following sections detail the typical experimental procedures for the NMR and mass spectrometric analysis of this compound.

NMR Spectroscopy Protocol

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion.[2][6]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[2][7]

  • The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons (NH). DMSO-d₆ is often a good choice for this class of compounds as it can help in observing NH protons.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry Protocol

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are preferred for accurate mass measurements.[8]

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[8] A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • For EI-MS, the sample is typically introduced as a solid or a solution in a volatile solvent.

Data Acquisition:

  • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • For HRMS, the instrument should be calibrated prior to analysis to ensure high mass accuracy.

Workflow for Characterization

The overall process for the characterization of a newly synthesized batch of this compound is depicted in the following workflow diagram.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS, EI-MS) Purity_Check->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Characterization workflow for this compound.

This guide provides a foundational understanding of the key analytical techniques and expected data for the characterization of this compound. For more detailed information on specific derivatives or advanced analytical techniques, consulting the primary literature is recommended.

References

The Discovery of Bioactive Pyrazolo[3,4-b]pyridin-3-one Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine nucleus. This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] A particularly interesting subset of this family is the pyrazolo[3,4-b]pyridin-3-one scaffold, which has demonstrated significant potential as a modulator of various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the pathogenesis of diseases such as cancer and autoimmune disorders. This technical guide provides an in-depth overview of the discovery of bioactive pyrazolo[3,4-b]pyridin-3-one scaffolds, focusing on their synthesis, biological evaluation against key kinase targets, and the signaling pathways they modulate.

Synthetic Strategies for Pyrazolo[3,4-b]pyridin-3-one Scaffolds

The construction of the pyrazolo[3,4-b]pyridin-3-one ring system can be achieved through several synthetic routes. A common and versatile approach involves the condensation of a 5-aminopyrazole derivative with a β-ketoester or a related three-carbon synthon. This strategy allows for the introduction of diverse substituents on both the pyrazole and pyridine rings, enabling the exploration of structure-activity relationships (SAR).

A general synthetic scheme is outlined below. The synthesis typically commences with the reaction of a substituted hydrazine with a β-ketonitrile to afford a 5-aminopyrazole. Subsequent cyclocondensation with a β-ketoester, often under acidic or basic conditions, yields the desired pyrazolo[3,4-b]pyridin-3-one core. Further modifications, such as N-alkylation or palladium-catalyzed cross-coupling reactions, can be employed to introduce additional diversity.

Bioactive Pyrazolo[3,4-b]pyridin-3-one Scaffolds as Kinase Inhibitors

The pyrazolo[3,4-b]pyridin-3-one scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several important protein kinases. The following sections detail the activity of these compounds against key kinase targets.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response and has been implicated in the pathogenesis of autoimmune diseases and certain cancers.[4][5] Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.

CompoundTargetIC50 (nM)Reference
15y TBK10.2[4]
BX795 TBK17.1[6]
MRT67307 TBK128.7[6]

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are activated by neurotrophins and play a critical role in neuronal survival, differentiation, and function.[7] Chromosomal rearrangements involving the NTRK genes, which encode the TRK receptors, can lead to the expression of oncogenic fusion proteins that drive the growth of various cancers. Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics.

CompoundTargetIC50 (nM)Reference
C03 TRKA56[7]
C09 TRKA57[7]
C10 TRKA26[7]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[8] Their activity is tightly controlled by cyclins and CDK inhibitors. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors of CDK1 and CDK2.

CompoundTargetIC50 (nM)Reference
BMS-265246 (21h) CDK1/cycB6
BMS-265246 (21h) CDK2/cycE9

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is involved in cell survival, proliferation, and apoptosis.[9] Overexpression of PIM-1 has been observed in various cancers, making it a promising target for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase.

CompoundTargetIC50 (nM)Reference
17 PIM-143[9]
19 PIM-126[9]

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a dual-specificity kinase that is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[10] Inhibition of Mps1 can lead to aneuploidy and cell death in cancer cells, making it an attractive target for anticancer drug discovery.

CompoundTargetIC50 (nM)Reference
31 Mps12.596[10]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridin-3-one Derivatives

A mixture of the appropriate 5-aminopyrazole (1.0 eq.), a β-ketoester (1.2 eq.), and a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine) in a high-boiling solvent (e.g., ethanol, acetic acid, or DMF) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the crude pyrazolo[3,4-b]pyridin-3-one. The product can be further purified by recrystallization or column chromatography.

General In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against the target kinases is typically evaluated using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in the kinase buffer. Prepare a solution of the recombinant kinase and its specific substrate in the kinase buffer.

  • Assay Procedure: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The pyrazolo[3,4-b]pyridin-3-one scaffold represents a highly promising and versatile platform for the development of potent and selective kinase inhibitors. The synthetic accessibility of this core structure allows for extensive chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated activity against a range of clinically relevant kinase targets, including TBK1, TRK, CDKs, PIM-1, and Mps1, underscores the significant potential of this scaffold in the discovery of novel therapeutics for cancer and other diseases. Further exploration of the structure-activity relationships and the biological evaluation of optimized derivatives are warranted to fully exploit the therapeutic potential of this remarkable chemical class.

References

Exploring the Chemical Space of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this heterocyclic system have garnered significant interest for their potential as therapeutic agents, exhibiting antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth exploration of the chemical space surrounding these analogs, detailing synthetic methodologies, summarizing key biological data, and outlining experimental protocols to facilitate further research and development in this promising area.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs can be achieved through various synthetic routes. A common and efficient approach involves the cyclocondensation of substituted hydrazines with functionalized pyridine precursors. The versatility of this scaffold allows for substitutions at multiple positions, enabling a systematic exploration of the chemical space.

A general retrosynthetic analysis for the 1H-pyrazolo[3,4-b]pyridine core involves two primary strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring or the construction of a pyrazole ring onto a pre-existing pyridine ring.[2] One prevalent method is a variation of the Gould-Jacobs reaction, which utilizes 3-aminopyrazole derivatives and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often resulting in a 4-chloro substituted product that can be further functionalized.[2][3]

Another key synthetic approach is the multi-component reaction, which offers a streamlined process for generating molecular diversity. For instance, a three-component reaction can commence with the formation of a 1,3-CCC-biselectrophile through a carbonyl condensation between an aldehyde and a ketone, which then reacts with an aminopyrazole to form the pyrazolopyridine core.[3]

More environmentally friendly methods, such as the grindstone method using ethanol as a medium, have also been employed for the synthesis of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives, achieving high yields of 85–92% through a [3+2] cycloaddition reaction.[1]

The following diagram illustrates a generalized workflow for the synthesis and screening of novel analogs.

G General Workflow for Analog Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening Start Starting Materials (e.g., Substituted Hydrazines, Pyridine Precursors) Reaction Chemical Synthesis (e.g., Cyclocondensation, Multi-component Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Library Compound Library of Analogs Characterization->Library Populate Library Primary_Screening Primary Biological Screening (e.g., In vitro kinase assays) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Cellular proliferation, Selectivity profiling) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Secondary_Screening->Lead_Optimization

A generalized workflow for the synthesis and screening of novel analogs.

Biological Activity and Structure-Activity Relationships

Analogs of this compound have been investigated for a multitude of biological activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds against different molecular targets and in various disease models.

Table 1: Tropomyosin Receptor Kinase (TRK) A Inhibition

Based on a study that synthesized 38 pyrazolo[3,4-b]pyridine derivatives, several compounds exhibited potent inhibitory activity against TRKA.[4]

Compound IDTRKA IC50 (nM)KM-12 Cell Proliferation IC50 (µM)
C03 560.304

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[4]

Table 2: TANK-Binding Kinase 1 (TBK1) Inhibition

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TBK1, a key regulator in innate immunity signaling pathways.[5]

Compound IDTBK1 IC50 (nM)
15i 8.5
15y 0.2
BX795 (Control)7.1
MRT67307 (Control)28.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[5]

Table 3: Larvicidal Activity against Culex quinquefasciatus

A green chemistry approach was used to synthesize 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives that demonstrated significant larvicidal activity.[1]

Compound IDMortality at 100 µg/mL (%)LD50 (µg/mL)
2a 82.231.3
2b 88.629.9
2c 92.323.5
2d 10015.4
2e 95.620.1

Data from a study on the larvicidal profile of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives.[1]

Signaling Pathway Modulation

The therapeutic effects of pyrazolo[3,4-b]pyridine analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, differentiation, and survival. For instance, inhibitors of Tropomyosin Receptor Kinases (TRKs) can block downstream signaling cascades such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are frequently dysregulated in cancer.[4]

The following diagram illustrates the inhibition of TRK signaling by a pyrazolo[3,4-b]pyridine analog.

G Inhibition of TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Differentiation, Survival Erk->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Analog (e.g., C03) Inhibitor->TRK Inhibits

References

Unlocking the Therapeutic Potential of Pyrazolo[3,4-b]pyridin-3-ones: A Technical Guide to Initial Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the initial screening of pyrazolo[3,4-b]pyridin-3-one libraries to identify and characterize their therapeutic potential. This document outlines key experimental protocols, presents a consolidated view of reported biological activity data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Pyrazolo[3,4-b]pyridin-3-one Derivatives

Pyrazolo[3,4-b]pyridines are fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1] These compounds are recognized as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and TANK-binding kinase 1 (TBK1), making them attractive candidates for development as anti-cancer and anti-inflammatory agents.[2][3][4] The core structure allows for extensive chemical modification, enabling the generation of large libraries of derivatives with varied substitution patterns, which can be screened for a multitude of biological activities.[5][6]

Biological Activity Screening Data

The initial screening of pyrazolo[3,4-b]pyridin-3-one libraries has identified compounds with significant inhibitory activity against several key protein kinases implicated in cancer and inflammation. The following tables summarize the quantitative data from various screening campaigns.

Table 1: Inhibitory Activity against Tropomyosin Receptor Kinase A (TRKA)
Compound IDIC50 (nM)Target Cell LineIC50 (µM)Reference
C0356Km-120.304[2][7]
C0957--[2]
C1026--[2]
A01293--[2]
A02479--[2]
Table 2: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
Compound IDIC50 (nM)Reference
15e75.3
15y0.2
BX795 (Control)7.1
MRT67307 (Control)28.7
Table 3: Anti-proliferative Activity in Various Cancer Cell Lines
Compound IDCell LineGrowth Inhibition (%)Concentration (µM)Reference
6bNALM-653-[8]
12cNALM-6, SB-ALL, MCF-739-46-[8]

Key Signaling Pathways

Understanding the mechanism of action of pyrazolo[3,4-b]pyridin-3-one derivatives requires knowledge of the signaling pathways they modulate. The following diagrams illustrate the key pathways targeted by these compounds.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophins->TRK_Receptor Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLC_gamma PLCγ Dimerization->PLC_gamma PI3K PI3K Dimerization->PI3K Shc_Grb2_SOS Shc/Grb2/SOS Dimerization->Shc_Grb2_SOS PKC PKC PLC_gamma->PKC AKT AKT PI3K->AKT Ras Ras Shc_Grb2_SOS->Ras Cell_Survival Cell Survival, Proliferation, Differentiation AKT->Cell_Survival Raf Raf Ras->Raf PKC->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Pyrazolo_pyridinone Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo_pyridinone->Dimerization

Caption: TRK Signaling Pathway Inhibition.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A CDK2 CyclinB_CDK1 Cyclin B CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Pyrazolo_pyridinone Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo_pyridinone->CyclinD_CDK46 Pyrazolo_pyridinone->CyclinE_CDK2 Pyrazolo_pyridinone->CyclinB_CDK1

Caption: CDK Regulation of the Cell Cycle.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruit & activate IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon (IFN) Gene Expression IRF3_dimer->IFN Pyrazolo_pyridinone Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo_pyridinone->TBK1

Caption: TBK1-Mediated Innate Immune Signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful screening of compound libraries. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay (TRK & TBK1)

This protocol describes a general method for assessing the inhibitory activity of compounds against purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., TRKA, TBK1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required development time.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Km-12, NALM-6, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).[9]

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.

Experimental Workflow

The initial screening of a pyrazolo[3,4-b]pyridin-3-one library typically follows a structured workflow to efficiently identify and characterize promising lead compounds.

Screening_Workflow Library Pyrazolo[3,4-b]pyridin-3-one Library Synthesis Primary_Screening Primary Screening (Single High-Concentration) Library->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active Hits Inactive Inactive Compounds Primary_Screening->Inactive Inactive Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based, Selectivity) Hit_Confirmation->Secondary_Assays Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Conclusion

The initial screening of pyrazolo[3,4-b]pyridin-3-one libraries is a critical first step in the identification of novel therapeutic agents. The data presented in this guide highlight the potential of this scaffold, particularly in the areas of oncology and immunology. By employing robust and reproducible experimental protocols and a systematic screening workflow, researchers can effectively navigate the vast chemical space of these derivatives to uncover compounds with high therapeutic potential. Further optimization of these initial hits, guided by structure-activity relationship studies, will be crucial in advancing these promising molecules through the drug development pipeline.

References

An In-depth Technical Guide on the Synthesis and Structural Elucidation of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the heterocyclic compound 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. This core structure is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including potential as kinase inhibitors for cancer therapy and other therapeutic applications.[1][2][3][4] This document outlines a common synthetic methodology, detailed experimental protocols, and the analytical techniques required for thorough structural characterization.

Synthesis of this compound

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic strategies. A prevalent and effective method involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon, followed by cyclization to form the fused pyridine ring.[5][6] One common approach is the reaction of 3-amino-1H-pyrazol-5(4H)-one (also known as 3,5-pyrazolidinedione) with a malonic acid derivative or an α,β-unsaturated compound.

A representative synthetic approach is the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate to form a 5-aminopyrazole intermediate, which is then cyclized. Another effective method is a multi-component reaction, which offers advantages in terms of efficiency and atom economy.[7] For the purpose of this guide, a generalized two-step procedure is presented, based on common synthetic routes for related pyrazolopyridinone derivatives.

General Synthetic Pathway

The synthesis can be conceptually broken down into two main stages:

  • Formation of a 5-aminopyrazole intermediate: This often involves the reaction of a compound containing an activated methylene group with a hydrazine derivative.

  • Cyclization to form the pyridinone ring: The aminopyrazole is then reacted with a suitable partner to construct the fused six-membered ring.

Synthesis_Workflow cluster_step1 Step 1: Aminopyrazole Formation cluster_step2 Step 2: Pyridinone Ring Cyclization A Starting Materials (e.g., Hydrazine, Cyanoacetate) B Reaction (Condensation) A->B C 5-Aminopyrazole Intermediate B->C D Reaction with 1,3-Dicarbonyl Compound C->D E Cyclization & Dehydration D->E F This compound E->F

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a pyrazolo[3,4-b]pyridin-3-one derivative, which can be adapted for the synthesis of the parent compound.

Materials:

  • 3-amino-1H-pyrazol-5(4H)-one

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 3-amino-1H-pyrazol-5(4H)-one (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Structural Elucidation

The definitive identification and structural confirmation of the synthesized this compound requires a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of closely related derivatives found in the literature.[1]

Technique Expected Observations
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching, amide), ~1600 (C=N stretching), ~1550 (N-H bending)
¹H NMR (DMSO-d₆, δ ppm) ~11.0-12.0 (s, 1H, pyrazole NH), ~7.0-8.5 (m, 3H, pyridine protons), ~10.0 (s, 1H, lactam NH)
¹³C NMR (DMSO-d₆, δ ppm) ~160-165 (C=O), ~140-155 (pyridine C), ~110-130 (pyridine and pyrazole C)
Mass Spec. (m/z) Expected [M+H]⁺ at 136.04
Experimental Protocols for Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer.

Elucidation_Workflow A Synthesized Compound B FT-IR Spectroscopy A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Mass Spectrometry A->D E Data Analysis & Interpretation B->E C->E D->E F Structural Confirmation E->F TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK Binds & Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

References

Physicochemical Properties of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown promise as potent inhibitors of various kinases and as potential therapeutic agents for neurodegenerative diseases. A thorough understanding of the physicochemical properties of this core structure is paramount for the rational design and development of novel drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural, spectroscopic, and solution-state characteristics. Detailed experimental protocols for the determination of key parameters such as solubility, pKa, and lipophilicity are also presented. Furthermore, this guide illustrates the biological context of this scaffold by visualizing relevant signaling pathways, offering a valuable resource for researchers in the field.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a wide range of biological targets.[1][2] The oxo-substituted derivative, this compound, serves as a crucial starting material for the synthesis of a diverse library of bioactive compounds.[3] Derivatives of this molecule have been investigated for their potential as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response, and for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease.[4]

This guide aims to consolidate the available physicochemical data for the parent compound, this compound, and to provide detailed methodologies for the experimental determination of its key properties.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available experimental and computed data for this compound.

General and Structural Properties
PropertyValueSource
Molecular Formula C₆H₅N₃OPubChem CID: 420797[5]
Molecular Weight 135.12 g/mol PubChem CID: 420797[5]
IUPAC Name 1,2-dihydropyrazolo[3,4-b]pyridin-3-onePubChem CID: 420797[5]
CAS Number 2942-43-0PubChem CID: 420797[5]
Melting Point 234-236 °C(For 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one)
Crystal System MonoclinicActa Cryst. (1979). B35, 2753
Space Group P2₁/cActa Cryst. (1979). B35, 2753
Unit Cell Dimensions a = 7.976 Å, b = 6.635 Å, c = 11.362 Å, β = 105.04°Acta Cryst. (1979). B35, 2753
Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by the PubChem database.

PropertyValueSource
XLogP3 0.4PubChem CID: 420797[5]
Polar Surface Area 54 ŲPubChem CID: 420797[5]
Hydrogen Bond Donor Count 2PubChem CID: 420797[5]
Hydrogen Bond Acceptor Count 3PubChem CID: 420797[5]
Rotatable Bond Count 0PubChem CID: 420797[5]
pKa (strongest acidic) 9.33PubChem CID: 420797[5]
pKa (strongest basic) -1.3PubChem CID: 420797[5]

Spectroscopic Data

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard protocols for measuring solubility, pKa, and lipophilicity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The experiment is performed in triplicate to ensure reproducibility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Add excess solid to solvent agitate Agitate at constant temperature start->agitate filter Filter to remove undissolved solid agitate->filter analyze Analyze filtrate concentration (UV-Vis/HPLC) filter->analyze replicate Perform in triplicate analyze->replicate end Determine equilibrium solubility replicate->end

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

Lipophilicity Determination (LogP by HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating the octanol-water partition coefficient (LogP).

Methodology:

  • A series of standard compounds with known LogP values are selected.

  • The retention times of the standard compounds and the test compound are determined on a C18 RP-HPLC column using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • A calibration curve is constructed by plotting the logarithm of the retention factor (log k') of the standard compounds against their known LogP values.

  • The LogP of the test compound is then calculated from its measured retention factor using the calibration curve.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as inhibitors of key biological targets, highlighting the therapeutic potential of this scaffold. The following diagrams illustrate the signaling pathways associated with two such targets.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway. Its inhibition by pyrazolo[3,4-b]pyridine derivatives could have therapeutic applications in inflammatory diseases and cancer.

G Simplified TBK1 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs PRRs PRRs (e.g., TLRs, cGAS) PAMPs->PRRs TBK1 TBK1 PRRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFNs Type I Interferons IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription Inhibitor Pyrazolo[3,4-b]pyridin-3-one Derivatives Inhibitor->TBK1 inhibits

Caption: Simplified TBK1 Signaling Pathway.

Amyloid-β Plaque Formation

The aggregation of amyloid-β (Aβ) peptides into plaques is a central event in the pathogenesis of Alzheimer's disease. Compounds that can bind to these plaques are valuable as diagnostic imaging agents or as potential therapeutic modulators of plaque formation.

G Simplified Amyloid-β Plaque Formation cluster_processing APP Processing cluster_aggregation Aβ Aggregation cluster_plaque Plaque Formation APP Amyloid Precursor Protein (APP) Abeta Aβ monomers APP->Abeta cleavage by Secretases β- and γ-secretases Oligomers Soluble oligomers Abeta->Oligomers aggregation Fibrils Protofibrils/Fibrils Oligomers->Fibrils further aggregation Plaques Amyloid Plaques Fibrils->Plaques deposition Binder Pyrazolo[3,4-b]pyridin-3-one Derivatives Binder->Plaques binds to

Caption: Simplified Amyloid-β Plaque Formation.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. This guide has summarized its key physicochemical properties, drawing from both experimental and computational sources. The provided experimental protocols offer a practical resource for researchers seeking to characterize this and related compounds. The visualization of relevant biological pathways underscores the therapeutic potential of this chemical class. Further experimental investigation into the physicochemical properties of the parent compound is warranted to provide a more complete data set for future drug design and development efforts.

References

Tautomerism in 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one and its related systems. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, and a thorough understanding of its tautomeric behavior is crucial for rational drug design, synthesis, and interpretation of structure-activity relationships (SAR).

Introduction to Tautomerism in Pyrazolo[3,4-b]pyridines

The this compound core structure can exist in several tautomeric forms, primarily through two distinct equilibrium processes: annular tautomerism of the pyrazole ring and keto-enol (lactam-lactim) tautomerism involving the pyridinone moiety. These equilibria are influenced by factors such as the substitution pattern, solvent polarity, temperature, and solid-state packing forces. An accurate characterization of the predominant tautomeric form is essential as it governs the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and interaction with biological targets.

Principal Tautomeric Equilibria

The tautomerism in these systems can be visualized as two concurrent equilibria.

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H and 2H isomers.[1][2] Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable.[1][2] An energy difference of approximately 37.03 kJ/mol (almost 9 kcal/mol) in favor of the 1H-tautomer has been reported based on AM1 calculations.[1][2]

Keto-Enol (Lactam-Lactim) Tautomerism: The presence of the carbonyl group at the C3 position introduces a keto-enol equilibrium. The keto form is the this compound, while the enol form is 1H-pyrazolo[3,4-b]pyridin-3-ol. The position of this equilibrium is highly sensitive to the environment.

The interplay of these two phenomena results in at least three potential tautomers for the unsubstituted system, with the 1H- and 2H- prefixes designating the position of the pyrazole proton.

Figure 1: Principal tautomeric equilibria in the pyrazolo[3,4-b]pyridin-3-one system.

Data Presentation: Spectroscopic and Computational Analysis

Due to the limited availability of comprehensive studies on the unsubstituted this compound, we present data from closely related analogs to infer the behavior of the core system. The 1-phenyl-1,2-dihydro-3H-pyrazol-3-one serves as an excellent model for the keto-enol equilibrium.[3][4]

NMR Spectroscopic Data of a Model System: 1-Phenyl-1H-pyrazol-3-ol

The following tables summarize the 1H, 13C, and 15N NMR chemical shifts for 1-phenyl-1H-pyrazol-3-ol and its "fixed" tautomeric forms in different solvents.[3] This data is critical for identifying the predominant tautomer in solution. The enol (hydroxyl) form is characterized by a C3 chemical shift around 164-165 ppm, while the keto (oxo) form shows a C3 signal further downfield at approximately 168 ppm and the appearance of signals for the CH2 group.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1H-pyrazol-3-ol and Fixed Derivatives [3]

CompoundSolventPyrazole H-4Pyrazole H-5Other
1-Phenyl-1H-pyrazol-3-ol (1) CDCl35.92 (d)7.67 (d)12.16 (br s, OH)
DMSO-d65.82 (d)8.18 (d)10.28 (s, OH)
3-Methoxy-1-phenyl-1H-pyrazole (2) CDCl35.89 (d)7.72 (d)3.98 (s, OCH3)
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (3) CDCl35.59 (d)7.39 (d)3.24 (s, NCH3)

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1H-pyrazol-3-ol and Fixed Derivatives [3]

CompoundSolventPyrazole C-3Pyrazole C-4Pyrazole C-5
1-Phenyl-1H-pyrazol-3-ol (1) CDCl3164.094.2129.1
DMSO-d6162.894.4128.4
3-Methoxy-1-phenyl-1H-pyrazole (2) CDCl3165.093.4127.7
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (3) CDCl3168.298.1142.3

Table 3: 15N NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1H-pyrazol-3-ol and Fixed Derivatives [3]

CompoundSolventPyrazole N-1Pyrazole N-2
1-Phenyl-1H-pyrazol-3-ol (1) CDCl3187.6246.5
DMSO-d6194.4262.1
3-Methoxy-1-phenyl-1H-pyrazole (2) CDCl3195.6261.7
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (3) CDCl3159.1162.5

Analysis: The data indicates that in both non-polar (CDCl3) and polar (DMSO-d6) solvents, the 1-phenyl-1,2-dihydro-3H-pyrazol-3-one system exists predominantly in the 1H-pyrazol-3-ol (enol) form.[3] This is evidenced by the close similarity of the chemical shifts of compound 1 to the fixed enol derivative 2 , and significant differences from the fixed keto derivative 3 .

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of tautomeric equilibria. Below are generalized protocols for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.

  • Objective: To identify the tautomers present and determine their relative concentrations.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pyrazolo[3,4-b]pyridin-3-one derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).

    • Use a range of solvents with varying polarities to assess solvent effects on the equilibrium.

  • Data Acquisition:

    • 1H NMR: Acquire a standard proton spectrum. The presence of distinct sets of signals for the same protons indicates slow exchange between tautomers on the NMR timescale. The ratio of tautomers can be determined by integrating the corresponding signals.

    • 13C NMR: Acquire a proton-decoupled 13C spectrum. The chemical shift of C3 is particularly diagnostic for the keto vs. enol form.

    • 2D NMR (HSQC, HMBC, NOESY): Use these experiments to unambiguously assign all proton and carbon signals for each tautomer present. HMBC is useful for identifying long-range correlations that can help distinguish isomers.

    • Variable Temperature (VT) NMR: Conduct experiments at different temperatures to observe potential coalescence of signals, which can provide information on the kinetics of the tautomeric interconversion.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve sample in deuterated solvent H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR Dissolve->C13_NMR NMR_2D 2D NMR (HSQC, HMBC) Dissolve->NMR_2D VT_NMR Variable Temp. NMR Dissolve->VT_NMR Identify Identify tautomer signals H1_NMR->Identify C13_NMR->Identify Assign Assign signals NMR_2D->Assign Kinetics Determine kinetics VT_NMR->Kinetics Quantify Quantify by integration Identify->Quantify

Figure 2: General workflow for NMR analysis of tautomerism.
X-ray Crystallography

This technique provides unambiguous evidence of the tautomeric form present in the solid state.

  • Objective: To determine the precise molecular structure in a single crystal.

  • Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The positions of hydrogen atoms, which are key to identifying the tautomer, can often be located from the difference Fourier map.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

  • Objective: To calculate the relative energies and thermodynamic properties of all possible tautomers in the gas phase and in solution.

  • Software: Gaussian, ORCA, Spartan, etc.

  • Protocol:

    • Structure Generation: Build the 3D structures of all plausible tautomers.

    • Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or higher.

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • Solvation Modeling: To simulate the effect of a solvent, re-optimize the geometries and calculate energies using a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Energy Comparison: Compare the calculated Gibbs free energies of the tautomers in the desired phase (gas or solution) to predict their relative populations.

DFT_Workflow start Build Tautomer Structures opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure solvate Add Solvation Model (e.g., PCM) verify->solvate Success end Compare Gibbs Free Energies (Predict Stability) solvate->end

Figure 3: Workflow for computational analysis of tautomer stability.

Conclusion

The tautomerism of this compound systems is a complex interplay of annular and keto-enol equilibria. While comprehensive data on the unsubstituted parent compound is scarce, analysis of closely related analogs provides significant insight. Spectroscopic evidence from model compounds suggests a preference for the 1H-enol (1H-pyrazolo[3,4-b]pyridin-3-ol) form in solution.[3] However, the tautomeric balance is delicate and can be shifted by substitution and the surrounding environment. For drug development professionals, it is imperative to consider all potential tautomers and experimentally determine or computationally predict the most stable form under physiological conditions, as this will profoundly impact the molecule's properties and its interactions with biological systems. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is the most robust strategy for a complete characterization of these tautomeric systems.

References

From Known Scaffolds to Novel Kinase Inhibitors: A Technical Guide to Scaffold Hopping Towards Pyrazolo[3,4-b]pyridin-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic application of scaffold hopping in medicinal chemistry, with a specific focus on the design of novel kinase inhibitors based on the pyrazolo[3,4-b]pyridin-3-one core. By replacing the core chemical structure of known inhibitors while preserving essential pharmacophoric features, researchers can unlock new intellectual property, enhance potency and selectivity, and improve pharmacokinetic profiles. This whitepaper provides a comprehensive overview of the process, from conceptual design to experimental validation, supported by detailed protocols and data presentation.

The Principle of Scaffold Hopping in Kinase Inhibitor Design

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This is achieved by replacing the central molecular framework, or scaffold, with a different one, while maintaining the spatial arrangement of key interacting functional groups.[1] In the context of kinase inhibitors, this typically involves preserving the hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding site, as well as other critical pharmacophoric elements.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design due to its ability to mimic the purine ring of ATP and form key interactions within the kinase active site.[2] The pyrazolo[3,4-b]pyridin-3-one variant introduces a ketone moiety, offering a distinct substitution point and potential for new interactions.

Logical Workflow for Scaffold Hopping:

The process of scaffold hopping can be systematically approached through a combination of computational and synthetic methodologies.

A Known Kinase Inhibitor (e.g., Staurosporine) B Pharmacophore Modeling & Scaffold Identification A->B Analysis C Scaffold Database Screening B->C Query D In Silico Filtering (Docking, ADMET) C->D Candidate Scaffolds E Selection of Pyrazolo[3,4-b]pyridin-3-one D->E Prioritization F Synthetic Route Design E->F Target Scaffold G Synthesis of Novel Compounds F->G Protocol H In Vitro Kinase Assays (IC50 Determination) G->H Testing I Selectivity Profiling H->I Characterization J Lead Optimization H->J SAR Analysis I->J

Caption: A generalized workflow for a scaffold hopping campaign. (Within 100 characters)

Case Study: Scaffold Hopping from Known TRK Inhibitors

The design strategy started from the known TRK inhibitors Larotrectinib and Entrectinib. The pyrazolo[3,4-b]pyridine scaffold was chosen to replace the core of these existing drugs, with the rationale that the pyrazolo portion can act as a hydrogen bond center and the pyridine ring can engage in π-π stacking interactions within the TRKA active site.[3]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of the parent compounds and a selection of the newly synthesized pyrazolo[3,4-b]pyridine derivatives against TRKA.

CompoundScaffold TypeTRKA IC₅₀ (nM)Reference
LarotrectinibPyrrolo[1,2-a]pyrazine<20[3][4]
EntrectinibPyrazolo[1,5-a]pyrimidine1[3][4]
Compound C03 Pyrazolo[3,4-b]pyridine 56 [3]
Compound C09 Pyrazolo[3,4-b]pyridine 57 [3]
Compound C10 Pyrazolo[3,4-b]pyridine 26 [3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazolo[3,4-b]pyridin-3-one core and for conducting in vitro kinase assays to evaluate the potency and selectivity of the synthesized compounds.

Synthesis of the Pyrazolo[3,4-b]pyridin-3-one Core

A plausible synthetic route for the construction of a 4-aryl-pyrazolo[3,4-b]pyridin-6-one, a close analog of the target scaffold, is a one-pot reaction involving the condensation of 5-aminopyrazoles with azlactones in a superbasic medium.[5] A proposed adaptation for the synthesis of the pyrazolo[3,4-b]pyridin-3-one core is outlined below.

Proposed Synthetic Scheme:

start1 5-aminopyrazole intermediate Condensation Intermediate start1->intermediate start2 β-ketoester start2->intermediate product Pyrazolo[3,4-b]pyridin-3-one intermediate->product Cyclization

Caption: A simplified proposed synthetic route to the target scaffold. (Within 100 characters)

General Procedure:

  • Step 1: Condensation. To a solution of a substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester (1 equivalent).

  • Step 2: Cyclization. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridin-3-one derivative.

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against the target kinase and a panel of other kinases (for selectivity profiling) can be determined using established biochemical assays such as the Z'-LYTE™ Kinase Assay or the LanthaScreen™ Eu Kinase Binding Assay.

Z'-LYTE™ Kinase Assay Protocol (General): [6][7][8]

This assay is based on the differential proteolytic cleavage of a phosphorylated versus a non-phosphorylated FRET-peptide substrate.

  • Kinase Reaction:

    • Prepare a solution of the test compound at various concentrations.

    • In a 384-well plate, add the test compound solution, the kinase, and the FRET-peptide substrate in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

  • Development Reaction:

    • Add the Development Reagent (a site-specific protease) to each well.

    • Incubate at room temperature for 1 hour. The protease will cleave the non-phosphorylated peptides.

  • Detection:

    • Add the Stop Reagent.

    • Measure the fluorescence emission at 445 nm (coumarin) and 520 nm (fluorescein) with excitation at 400 nm.

    • Calculate the emission ratio (445 nm / 520 nm) and determine the percent inhibition based on controls.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

LanthaScreen™ Eu Kinase Binding Assay Protocol (General): [6][9][10]

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.

  • Assay Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a mixture of the kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure (in a 384-well plate):

    • Add 4 µL of the test compound solution.

    • Add 8 µL of the kinase/antibody mixture.

    • Add 4 µL of the tracer solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour.

    • Read the TR-FRET signal on a compatible plate reader (excitation: 340 nm, emission: 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Visualizations

Understanding the signaling context of the target kinase is crucial for predicting the cellular consequences of its inhibition. Below are simplified diagrams of key signaling pathways for relevant kinases, generated using the DOT language.

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is the high-affinity receptor for nerve growth factor (NGF). Its activation leads to cell survival and differentiation.[11][12][13][14]

NGF NGF TRKA TRKA Receptor NGF->TRKA RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCG PLCγ TRKA->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3

Caption: Simplified TRKA signaling leading to survival and differentiation. (Within 100 characters)
CDK1 in Cell Cycle Regulation

Cyclin-dependent kinase 1 (CDK1), complexed with Cyclin B, is a master regulator of the G2/M transition in the cell cycle.[4][15][16]

CyclinB Cyclin B MPF MPF (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF M M Phase (Mitosis) MPF->M Wee1 Wee1 Kinase Wee1->MPF Inhibits Cdc25 Cdc25 Phosphatase Cdc25->MPF Activates G2 G2 Phase Cytokines Cytokines (e.g., IL-3) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis

References

The Ascendant Therapeutic Potential of Pyrazolo[3,4-b]pyridin-3-ones: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent inhibition of kinases, topoisomerase II, and other key cellular targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridin-3-one and related pyrazolo[3,4-b]pyridine derivatives, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Insights into Structure-Activity Relationships

The biological activity of pyrazolo[3,4-b]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. SAR studies have revealed several key pharmacophoric features that govern their potency and selectivity against various targets.

Kinase Inhibition

A significant body of research has focused on pyrazolo[3,4-b]pyridine derivatives as inhibitors of various kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA.[1][2] Compound C03 emerged as a potent inhibitor with an IC50 value of 56 nM.[1][2] This compound also demonstrated significant anti-proliferative activity against the Km-12 cell line with an IC50 of 0.304 μM.[1][2] Further studies revealed that compounds C03 , C09 , and C10 are pan-TRK inhibitors.[2]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[3][4] Through several rounds of optimization, compound 15y was identified as an exceptionally potent inhibitor with an IC50 value of 0.2 nM.[3][4] This compound effectively inhibited the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[3][4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[5] Systematic SAR exploration led to the identification of compound 7n , which exhibited excellent in vitro potency and favorable pharmacokinetic properties.[5] Immunoblot analysis confirmed that 7n suppressed FGFR signaling in cancer cells.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to be potent inhibitors of CDKs, demonstrating anti-proliferative activity in cultured human tumor cells.[6]

  • Adenosine 5'-monophosphate-activated Protein Kinase (AMPK) Activation: In contrast to inhibition, some pyrazolo[3,4-b]pyridine derivatives have been developed as AMPK activators.[7] SAR studies indicated that an exposed pyrazole N-H and para substitution on a diphenyl group were crucial for activation potency.[7] Compound 17f showed activation comparable to the known activator A-769662 and effectively inhibited the proliferation of the NRK-49F cell line.[7]

Anticancer and Anti-proliferative Activity

Beyond specific kinase targets, pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum anticancer activity through various mechanisms.

  • Topoisomerase IIα Inhibition: A series of novel pyrazolo[3,4-b]pyridines were designed and evaluated as potential anticancer agents and Topoisomerase II inhibitors.[8] Compound 8c , a 4-hydroxyphenyl derivative, exhibited remarkable and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM.[8] Mechanistic studies revealed that 8c induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[8] Target-based assays confirmed that compound 8c significantly inhibited the DNA relaxation activity of Topoisomerase IIα.[8]

  • Tubulin Polymerization Inhibition: As analogues of combretastatin A-4, certain pyrazolo[3,4-b]pyridine derivatives possessing 3,4,5-trimethoxyphenyl groups have been synthesized.[9] These compounds displayed significant antiproliferative effects against several cancer cell lines, with the most active analogue, 6n , inducing G2/M phase cell cycle arrest in HeLa cells.[9] Molecular modeling suggests that 6n likely occupies the colchicine binding site of tubulin.[9]

Other Therapeutic Areas

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other therapeutic areas as well.

  • Adenosine A1 Receptor Antagonism: 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at adenosine receptors.[10] Several of these compounds showed high affinity and selectivity for the A1 receptor subtype.[10] Specifically, the methyl ester 2h and the isopropyl ester 5h , both featuring a p-methoxyphenylethylamino side chain at position 4, displayed Ki values of 6 and 7 nM, respectively.[10]

  • Antidiabetic Activity: A recent study explored pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases for their antidiabetic properties.[11] All tested compounds exhibited significant in-vitro antidiabetic activity, with hydrazide 3c (IC50 = 9.6 ± 0.5 μM) and hydrazone 4c (IC50 = 13.9 ± 0.7 μM) being the most active against the α-amylase enzyme.[11]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, providing a clear comparison of the biological activities of different pyrazolo[3,4-b]pyridine derivatives.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
C03TRKA56[1][2]
C09TRKA57[2]
C10TRKA26[2]
15yTBK10.2[3][4]
15iTBK18.5[4]
15tTBK10.8[4]
7iFGFR142.4[5]
2hAdenosine A1 ReceptorKi = 6[10]
5hAdenosine A1 ReceptorKi = 7[10]

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM) / GI50 (µM)Reference
C03Km-120.304[1][2]
8cNCI-60 Panel (MG-MID)GI50 = 1.33[8]
17fNRK-49FIC50 = 0.78[7]

Table 3: Antidiabetic Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (µM)Reference
3cα-amylase9.6 ± 0.5[11]
4cα-amylase13.9 ± 0.7[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols cited in the literature for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[12] The Gould-Jacobs reaction, for instance, utilizes 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to produce 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[12][13] Another approach is a three-component reaction involving an aldehyde, a ketone, and 5-aminopyrazole.[12]

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

The synthesis of TRK inhibitors with a pyrazolo[3,4-b]pyridine core started with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2] This was first iodized with N-iodosuccinimide (NIS) to yield an intermediate, which was then protected at the NH position with p-methoxybenzyl chloride (PMB-Cl) to form a key intermediate.[2]

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. For instance, the activity against TRKA was determined, and for the most potent compounds, selectivity was assessed against a panel of other kinases such as FAK, PAK4, and PLK4.[2]

Cell Proliferation Assays

The anti-proliferative effects of the compounds on various cancer cell lines are commonly determined using assays such as the MTT or SRB assay. The National Cancer Institute (NCI) employs a 60-cancer cell line panel to assess the broad-spectrum anticancer activity of compounds.[8]

Topoisomerase IIα DNA Relaxation Assay

The inhibitory effect on Topoisomerase IIα can be measured by a DNA relaxation assay. This assay assesses the ability of a compound to prevent the enzyme from relaxing supercoiled DNA.[8]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of a compound on the cell cycle distribution. Cells are treated with the compound for a specific duration, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

In Vitro α-Amylase Inhibition Assay

The antidiabetic potential of compounds can be initially screened by assessing their ability to inhibit the α-amylase enzyme. The assay measures the amount of maltose produced from starch, and the inhibitory activity of the compounds is compared to a standard inhibitor like acarbose.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly aid in understanding the mechanism of action and research methodology.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays start Starting Materials (e.g., 3-aminopyrazole) synthesis Chemical Synthesis (e.g., Gould-Jacobs Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization kinase_assay Kinase Inhibition Assay (e.g., TRKA, TBK1) characterization->kinase_assay Test Compounds cell_prolif Cell Proliferation Assay (e.g., NCI-60 Panel) characterization->cell_prolif Test Compounds enzyme_assay Enzyme Inhibition Assay (e.g., Topo IIα, α-amylase) characterization->enzyme_assay Test Compounds cell_cycle Cell Cycle Analysis cell_prolif->cell_cycle apoptosis Apoptosis Assay cell_prolif->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) apoptosis->signaling

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

trk_signaling_pathway ligand Neurotrophin (e.g., NGF) trk TRK Receptor (e.g., TRKA) ligand->trk dimerization Dimerization & Autophosphorylation trk->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream cellular_response Cellular Responses (Proliferation, Survival, Differentiation) downstream->cellular_response inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) inhibitor->trk Inhibition

Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

tbk1_signaling_pathway pathogen_signal Pathogen Signal (e.g., viral dsRNA) adaptor Adaptor Proteins pathogen_signal->adaptor tbk1 TBK1 adaptor->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 dimerization IRF3 Dimerization irf3->dimerization translocation Nuclear Translocation dimerization->translocation ifn_production Type I Interferon (IFN) Gene Transcription translocation->ifn_production inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) inhibitor->tbk1 Inhibition

Caption: The role of TBK1 in the innate immune response and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

This guide highlights the significant progress made in understanding the SAR of pyrazolo[3,4-b]pyridin-3-one and its related derivatives. The versatility of this scaffold, coupled with the potent and selective activities of its derivatives, underscores its importance in the ongoing quest for novel and effective therapeutic agents. Further exploration and optimization of this promising chemical entity are warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-ones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] The described methods focus on multicomponent reactions, which offer advantages such as high atom economy, simplified procedures, and the ability to generate diverse molecular libraries.[4]

Introduction

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic motif found in numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one tautomer, in particular, has been a target of synthetic efforts. One-pot multicomponent reactions have emerged as a powerful and environmentally friendly strategy for the synthesis of these complex molecules from simple starting materials.[4][5][6] These methods often involve the condensation of an aminopyrazole derivative with an aldehyde and a C-H acid, such as Meldrum's acid, in the presence of a suitable catalyst or solvent.[5][6]

General Reaction Scheme

A common and effective one-pot strategy for the synthesis of 4-aryl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-6-ones involves the reaction of a 5-aminopyrazole with an aromatic aldehyde and Meldrum's acid. This approach is often carried out in a suitable solvent and may be promoted by a catalyst.

Reaction: 5-Aminopyrazole + Aromatic Aldehyde + Meldrum's Acid → 4-Aryl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-6-one

Experimental Protocols

Protocol 1: Ionic Liquid-Promoted One-Pot Synthesis

This protocol describes a multi-component reaction utilizing an ionic liquid, [bmim][BF4], which acts as both the reaction medium and promoter.[5] This method offers advantages such as environmental benignity, high efficiency, and mild reaction conditions.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 5-amino-3-methyl-1-phenylpyrazole (1 mmol)

  • Meldrum's acid (1 mmol)

  • [bmim][BF4] (2 mL)

  • Ethanol

  • Water

Procedure:

  • A mixture of the aldehyde (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and Meldrum's acid (1 mmol) is stirred in [bmim][BF4] (2 mL) at room temperature for a specified time (see Table 1).

  • Upon completion of the reaction (monitored by TLC), water is added to the reaction mixture.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridinone derivative.[5]

Quantitative Data:

EntryAldehyde (Ar)Time (h)Yield (%)
1C6H52.592
24-ClC6H42.095
34-NO2C6H41.596
44-CH3OC6H43.090
53-NO2C6H41.594

Table 1: Synthesis of pyrazolo[3,4-b]pyridinone derivatives using an ionic liquid.[5]

Protocol 2: Polyethylene Glycol (PEG)-Mediated Synthesis in Aqueous Media

This protocol details a mild and efficient three-component synthesis using polyethylene glycol (PEG)-400 as a recyclable reaction medium.[6]

Materials:

  • Aldehyde (1 mmol)

  • 3-methyl-1H-pyrazol-5-amine (1 mmol)

  • Meldrum's acid (1 mmol)

  • PEG-400 (5 mL)

  • Water

  • Ethanol

Procedure:

  • A mixture of the aldehyde (1 mmol), 3-methyl-1H-pyrazol-5-amine (1 mmol), and Meldrum's acid (1 mmol) in PEG-400 (5 mL) is stirred at 80 °C.

  • The reaction progress is monitored by Thin Layer Chromatography.

  • After completion, the reaction mixture is cooled to room temperature and water is added.

  • The solid product that precipitates is filtered, washed with water, and then recrystallized from ethanol to yield the pure product.[6]

Quantitative Data:

EntryAldehyde (Ar)Time (min)Yield (%)
1C6H53095
24-ClC6H42596
34-NO2C6H42098
44-CH3OC6H43592
52-ClC6H43094

Table 2: Synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in PEG-400.[6]

Protocol 3: One-Pot Synthesis from 5-Aminopyrazoles and Azlactones

This protocol presents an effective one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium.[7][8][9][10]

Materials:

  • 5-aminopyrazole derivative (2 mmol)

  • Azlactone derivative (2 mmol)

  • Potassium tert-butoxide (t-BuOK) (3 mmol, 1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of the 5-aminopyrazole (2 mmol) and the azlactone (2 mmol) is heated without solvent.

  • After the initial reaction, DMSO and t-BuOK (1.5 equiv) are added to the reaction mixture.

  • The mixture is then heated at 150 °C for 1.5 hours.[9]

  • After cooling, the reaction mixture is processed to isolate the final product. The specific workup procedure may involve pouring into water and filtering the precipitate.

  • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

Entry5-AminopyrazoleAzlactone (Ar)Yield (%)
13-Methyl-1H-pyrazol-5-amine4-Phenyl81
23-Methyl-1H-pyrazol-5-amine4-(4-Chlorophenyl)75
33-Methyl-1H-pyrazol-5-amine4-(4-Methoxyphenyl)60
41,3-Dimethyl-1H-pyrazol-5-amine4-Phenyl78

Table 3: One-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from azlactones.[9]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the one-pot synthesis protocols described above.

G cluster_0 Protocol 1 & 2: Three-Component Reaction A Mix Reactants: - 5-Aminopyrazole - Aldehyde - Meldrum's Acid B Add Solvent/Catalyst: - Protocol 1: [bmim][BF4] - Protocol 2: PEG-400 A->B C Reaction at Specified Temperature and Time B->C D Precipitation with Water C->D E Filtration D->E F Recrystallization E->F G Pure Product F->G

Caption: Workflow for the three-component one-pot synthesis.

G cluster_1 Protocol 3: Azlactone-Based One-Pot Synthesis H Solvent-Free Reaction: - 5-Aminopyrazole - Azlactone I Addition of Superbase/Solvent: - t-BuOK/DMSO H->I J Heating at 150 °C I->J K Workup and Isolation J->K L Purification K->L M Pure Product L->M

Caption: Workflow for the azlactone-based one-pot synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[3,4-b]pyridin-3-one derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often enhanced purity of the final products. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in the field of drug discovery.[1][2] Their structural similarity to purine bases makes them ideal candidates for interacting with various biological targets. Several derivatives have been reported to possess potent pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities.[1][3][4] Notably, certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases implicated in the proliferation and survival of cancer cells.[5]

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient construction of complex molecules.[6][7][8] The use of microwave irradiation can lead to uniform heating of the reaction mixture, often resulting in cleaner reactions and easier purification of the desired products.[6][7][8] This document outlines a one-pot, multi-component microwave-assisted method for the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives.

Data Presentation

The following table summarizes the results of a multi-component, microwave-assisted synthesis of various ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. This one-pot reaction involves the condensation of 1,3-dimethyl-1H-pyrazol-5-amine, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate in an aqueous medium under microwave irradiation.[7]

EntryAromatic Aldehyde (Ar)ProductYield (%)
1BenzaldehydeEthyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate94
24-MethylbenzaldehydeEthyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate93
34-MethoxybenzaldehydeEthyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate90
44-(Methylthio)benzaldehydeEthyl 6-amino-1,3-dimethyl-4-(4-(methylthio)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate83
54-(Dimethylamino)benzaldehydeEthyl 6-amino-4-(4-(dimethylamino)phenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate79
63,4-DimethoxybenzaldehydeEthyl 6-amino-4-(3,4-dimethoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate85
72,4-DichlorobenzaldehydeEthyl 6-amino-4-(2,4-dichlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate91
84-BromobenzaldehydeEthyl 6-amino-4-(4-bromophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate89
94-NitrobenzaldehydeEthyl 6-amino-1,3-dimethyl-4-(4-nitrophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate92

Experimental Protocols

General Protocol for the Microwave-Assisted One-Pot Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates[7]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Substituted aromatic aldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Triethylamine (TEA)

  • Water (deionized)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.0 mmol).

  • Add 4 mL of deionized water to the vessel.

  • Add triethylamine (0.5 mmol) as a catalyst.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 110 W for 20 minutes, maintaining a temperature of 40°C and a pressure of 250 psi.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure product.

  • Characterize the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation.

G cluster_start Starting Materials 1_3_dimethyl_pyrazol_amine 1,3-Dimethyl-1H- pyrazol-5-amine Reaction_Vessel Combine in Reaction Vessel with Water and TEA 1_3_dimethyl_pyrazol_amine->Reaction_Vessel Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Vessel Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Microwave_Irradiation Microwave Irradiation (110 W, 40°C, 20 min) Reaction_Vessel->Microwave_Irradiation Workup Cooling, Filtration, and Washing Microwave_Irradiation->Workup Final_Product Pure Pyrazolo[3,4-b]pyridine Derivative Workup->Final_Product

Caption: Workflow for the microwave-assisted synthesis.

Proposed Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine core is proposed to proceed through a series of condensation and cyclization reactions.

G Aldehyde Aromatic Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Product Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Enolate Enolate of Ethyl Cyanoacetate Enolate->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Aminopyrazole 1,3-Dimethyl-1H- pyrazol-5-amine Aminopyrazole->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrazolo[3,4-b]pyridine Derivative Cyclized_Intermediate->Final_Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for pyrazolopyridine formation.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TRK signaling pathways, which are crucial in cell survival and proliferation and are often dysregulated in cancer.[5]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades TRK_Receptor TRK Receptor Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolopyridine->Dimerization Inhibition Cell_Response Cell Proliferation, Survival, and Differentiation RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response PLCg->Cell_Response

Caption: Inhibition of the TRK signaling pathway.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridin-3-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-b]pyridin-3-one derivatives, a promising class of kinase inhibitors. The methodologies outlined are based on established literature procedures and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery. The document also includes a summary of structure-activity relationship (SAR) data and diagrams of relevant signaling pathways to provide a comprehensive resource for the development of novel kinase inhibitors based on this scaffold.

I. Introduction

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] In particular, derivatives of the pyrazolo[3,4-b]pyridin-3-one core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] This document details the synthesis of these compounds and provides data on their inhibitory activities against several key kinase targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).

II. Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against FGFR1

CompoundR1R2FGFR1 IC50 (nM)
1a H2,6-difluorophenyl42.4
1b H2-fluoro-6-chlorophenyl65.1
1c H2,6-dichlorophenyl89.3
1d CH32,6-difluorophenyl>5000

Data compiled from multiple sources.

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA

CompoundR1R2TRKA IC50 (nM)
2a H4-(piperazin-1-yl)phenyl56
2b H4-(4-methylpiperazin-1-yl)phenyl26
2c H3-fluoro-4-(piperazin-1-yl)phenyl57

Data represents a selection of compounds from published studies.[2][4]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1

CompoundR1R2TBK1 IC50 (nM)
3a H4-(morpholinomethyl)phenyl8.5
3b H4-(4-methylpiperazin-1-yl)phenyl0.2
3c H4-(piperazin-1-ylmethyl)phenyl7.1

IC50 values are indicative of the potency of the compounds.[5][6]

III. Experimental Protocols

The following are generalized protocols for the synthesis of the pyrazolo[3,4-b]pyridin-3-one core structure. These methods can be adapted to generate a variety of substituted analogs.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine intermediate

A common starting point for the synthesis of many pyrazolo[3,4-b]pyridine-based kinase inhibitors is the construction of a substituted 1H-pyrazolo[3,4-b]pyridin-3-amine.

Materials:

  • Substituted 2-chloronicotinonitrile

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • To a solution of the substituted 2-chloronicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, sodium ethoxide (1.5 eq) is added, and the mixture is refluxed for an additional 8-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridin-3-amine.

Protocol 2: General Procedure for Suzuki Coupling to introduce aryl or heteroaryl groups

Suzuki coupling is a versatile method for introducing a wide range of substituents at various positions of the pyrazolo[3,4-b]pyridine core.

Materials:

  • Halogenated 1H-pyrazolo[3,4-b]pyridine derivative (e.g., bromo or iodo substituted)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a reaction vessel, add the halogenated 1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq), the aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent is added, and the reaction mixture is heated to 80-120 °C for 6-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired coupled product.[5]

IV. Visualizations

The following diagrams illustrate a general experimental workflow and key signaling pathways targeted by pyrazolo[3,4-b]pyridin-3-one inhibitors.

G General Experimental Workflow for Pyrazolo[3,4-b]pyridin-3-one Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted Pyridines, Hydrazines) B Core Synthesis (Cyclization Reaction) A->B C Functionalization (e.g., Suzuki Coupling, Amination) B->C D Column Chromatography / HPLC C->D E Spectroscopic Analysis (NMR, MS) D->E F In vitro Kinase Assays (IC50 Determination) E->F G Cell-based Assays (Proliferation, Apoptosis) F->G

Caption: A generalized workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridin-3-one kinase inhibitors.

G Simplified CDK1 Signaling Pathway in Cell Cycle Progression CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex (Active) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB M M Phase (Mitosis) CDK1_CyclinB->M Phosphorylation of mitotic substrates G2 G2 Phase Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Inhibitor->CDK1_CyclinB Inhibition

Caption: Inhibition of the CDK1/Cyclin B complex by pyrazolo[3,4-b]pyridin-3-ones blocks the G2/M transition of the cell cycle.[7][8][9][10][11][12]

G Simplified TRKA Signaling Pathway NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) TRKA->Downstream Autophosphorylation Response Cellular Response (Survival, Differentiation) Downstream->Response Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Inhibitor->TRKA Inhibition

Caption: Pyrazolo[3,4-b]pyridin-3-one inhibitors block TRKA signaling, which is involved in neuronal survival and differentiation.[13][14][15][16][17]

G Simplified TBK1 Signaling in Innate Immunity PRR Pattern Recognition Receptors (e.g., RIG-I, cGAS) Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors Viral/Bacterial Sensing TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon Production IRF3->IFN Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Inhibitor->TBK1 Inhibition

Caption: Inhibition of TBK1 by pyrazolo[3,4-b]pyridin-3-ones can modulate the innate immune response.[18][19][20][21][22]

G Simplified FGFR Signaling Pathway FGF FGF (Fibroblast Growth Factor) FGFR FGFR FGF->FGFR Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Autophosphorylation Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Inhibitor->FGFR Inhibition

Caption: Pyrazolo[3,4-b]pyridin-3-one inhibitors can block aberrant FGFR signaling implicated in various cancers.[23][24][25][26][27][28]

References

Application of Pyrazolo[3,4-b]pyridin-3-ones in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridin-3-one derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. Possessing a rigid bicyclic core, this scaffold serves as a versatile platform for the development of potent and selective inhibitors of various protein kinases and other key enzymes implicated in cancer progression. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a wide range of cancer cell lines, making them attractive candidates for novel anticancer drug discovery.

The mechanism of action of pyrazolo[3,4-b]pyridin-3-ones is diverse, with different derivatives targeting distinct molecular pathways crucial for cancer cell survival and proliferation. Notably, members of this class have been identified as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II. By interfering with these critical cellular processes, pyrazolo[3,4-b]pyridin-3-ones can induce cell cycle arrest, trigger apoptosis, and inhibit tumor growth.

These application notes provide a comprehensive overview of the use of pyrazolo[3,4-b]pyridin-3-ones in cancer cell line studies. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they modulate.

Data Presentation: Anticancer Activity of Pyrazolo[3,4-b]pyridin-3-one Derivatives

The following tables summarize the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridin-3-one derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)
8b A-549Lung Carcinoma2.9--
HEPG2Liver Carcinoma2.6--
HCT-116Colon Carcinoma2.3--
Compound 13c PC3Prostate Cancer5.195Doxorubicin8.065
Compound 9 MCF7Breast Cancer21.045--
Compound 12c HCT116Colon Carcinoma13.575--
Compound 7b MCF-7Breast Cancer3.58--
PC-3Prostate Cancer3.60--
Compound 10e MDA-MB-468Breast Cancer12.52Doxorubicin11.39
Compound 11b MDA-MB-468Breast Cancer13.16Doxorubicin11.39
Compound 11d MDA-MB-468Breast Cancer12.00Doxorubicin11.39
Compound 13 MDA-MB-468Breast Cancer14.78Doxorubicin11.39
Compound C03 Km-12Colorectal Cancer0.304--
MCF-7Breast Cancer> 40--
Compound 8c NCI-60 PanelVarious1.33 (MG-MID)--
Compound 9a HelaCervical Cancer2.59Doxorubicin2.35
Compound 14g MCF7Breast Cancer4.66Doxorubicin4.57
HCT-116Colon Carcinoma1.98Doxorubicin2.11

MG-MID: Mean Graph Midpoint for growth inhibition.

Signaling Pathways Modulated by Pyrazolo[3,4-b]pyridin-3-ones

Pyrazolo[3,4-b]pyridin-3-ones exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the primary mechanisms of action.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (e.g., NGF) Ligand (e.g., NGF) TRKA TRKA Receptor Ligand (e.g., NGF)->TRKA Binds RAS RAS TRKA->RAS Activates PI3K PI3K TRKA->PI3K Activates Pyrazolo_3_4_b_pyridin_3_one Pyrazolo[3,4-b]pyridin-3-one (TRK Inhibitor) Pyrazolo_3_4_b_pyridin_3_one->TRKA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

TRK Signaling Pathway Inhibition.

CDK_Signaling_Pathway Pyrazolo_3_4_b_pyridin_3_one Pyrazolo[3,4-b]pyridin-3-one (CDK Inhibitor) CyclinE_CDK2 Cyclin E / CDK2 Pyrazolo_3_4_b_pyridin_3_one->CyclinE_CDK2 Inhibits CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates G1_S_Transition CyclinE_CDK2->G1_S_Transition Promotes E2F E2F pRb->E2F Releases E2F->CyclinE_CDK2 Activates Transcription G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 Activation S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase

CDK-Mediated Cell Cycle Progression Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridin-3-ones are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyrazolo[3,4-b]pyridin-3-one derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-b]pyridin-3-one compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridin-3-one compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Pyrazolo[3,4-b]pyridin-3-ones Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by pyrazolo[3,4-b]pyridin-3-one compounds.

Materials:

  • Cancer cell lines

  • Pyrazolo[3,4-b]pyridin-3-one compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrazolo[3,4-b]pyridin-3-one compound for the indicated time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with pyrazolo[3,4-b]pyridin-3-one compounds.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TRKA, anti-TRKA, anti-p-CDK2, anti-CDK2, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinRecommended DilutionSupplier (Example)
p-TRKA (Tyr490)1:1000Cell Signaling Technology
Total TRKA1:1000Cell Signaling Technology
p-CDK2 (Thr160)1:1000Cell Signaling Technology
Total CDK21:1000Cell Signaling Technology
Cleaved PARP1:1000Cell Signaling Technology
Bax1:1000Cell Signaling Technology
Bcl-21:1000Cell Signaling Technology
GAPDH1:5000Cell Signaling Technology

Conclusion

The pyrazolo[3,4-b]pyridin-3-one scaffold represents a valuable starting point for the development of novel anticancer agents. The compounds from this class have demonstrated potent activity against a variety of cancer cell lines through the inhibition of key signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize the anticancer properties of new pyrazolo[3,4-b]pyridin-3-one derivatives, contributing to the advancement of cancer drug discovery.

Application Notes and Protocols for 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one as a TRK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) comprising three subtypes: TRKA, TRKB, and TRKC.[1] These receptors are activated by neurotrophins and play crucial roles in cell proliferation, differentiation, and survival.[1] Dysregulation of TRK signaling, often through gene fusions, is implicated in the progression of various cancers, making TRK an attractive target for cancer therapy.[1][2] The 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one core structure has emerged as a promising scaffold for the development of potent TRK inhibitors.[1] This document provides an overview of the application of this scaffold, including quantitative data for representative derivatives, and detailed protocols for their evaluation.

Data Presentation: TRK Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

While specific inhibitory data for the parent this compound is not extensively published, numerous derivatives based on this scaffold have shown significant potency against TRK kinases. The following tables summarize the in vitro activity of selected compounds from this class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
C03 56--[1]
C09 57--[1]
C10 26--[1]
Compound 3 1.62.92.0[1]
Larotrectinib <20<20<20[1]
Entrectinib 135[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency. "-" indicates data not available.

Table 2: Cellular Anti-proliferative Activity of Compound C03

Cell LineTRK Fusion StatusIC50 (µM)Reference
Km-12 TPM3-NTRK10.304[1]
MCF-7 Wild-type>10[1]
HUVEC Wild-type>10[1]

Note: The data for compound C03 demonstrates selectivity for cancer cells with a TRK fusion over wild-type cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRK signaling pathway, the inhibitory action of pyrazolo[3,4-b]pyridine derivatives, and a typical experimental workflow for evaluating these inhibitors.

TRK_Signaling_Pathway TRK Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Neurotrophin Neurotrophin TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: TRK signaling and inhibition by pyrazolo[3,4-b]pyridines.

Experimental_Workflow Experimental Workflow for TRK Inhibitor Evaluation Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Potent Compounds Target_Engagement Western Blot for p-TRK and Downstream Targets Cell_Viability->Target_Engagement Active in Cells In_Vivo In Vivo Xenograft Model (Efficacy Studies) Target_Engagement->In_Vivo Target Engagement Confirmed End End: Lead Optimization In_Vivo->End

Caption: Workflow for evaluating novel TRK inhibitors.

Experimental Protocols

Biochemical TRK Kinase Assay (ADP-Glo™ Format)

This protocol is designed to determine the in vitro inhibitory activity of a compound against TRKA, TRKB, and TRKC kinases.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC kinase (Promega, BPS Bioscience).[3][4]

  • Poly (4:1 Glu, Tyr) peptide substrate.[5]

  • ATP.

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[3]

  • This compound derivative (test inhibitor) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[3][6]

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer. A typical starting concentration is 10 µM.

  • In a 384-well plate, add 2.5 µL of the kinase solution.[7]

  • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO).[7]

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.[7]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[7]

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[7]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Incubate for 30 minutes at room temperature.[7]

  • Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the inhibitor on cancer cells, particularly those with NTRK gene fusions.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells).[8]

  • Appropriate cell culture medium and supplements.

  • 96-well clear flat-bottom plates.

  • Test inhibitor dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7]

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Treat the cells with the diluted inhibitor or vehicle control (DMSO) and incubate for 72 hours.[7][8]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[7][9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate overnight at 37°C.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[7]

Western Blot for TRK Phosphorylation

This protocol confirms that the inhibitor blocks TRK signaling in a cellular context by detecting the phosphorylation status of TRK and its downstream targets.

Materials:

  • NTRK fusion-positive cells.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-TRK (p-TRK), anti-pan-TRK, anti-phospho-AKT (p-AKT), anti-AKT, anti-phospho-ERK (p-ERK), anti-ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Treat NTRK fusion-positive cells with various concentrations of the test inhibitor for a defined period (e.g., 2-4 hours).[8]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody (e.g., anti-p-TRK) overnight at 4°C.[12]

  • Wash the membrane three times with TBST.[11]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again with TBST.[11]

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]

  • To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies for total TRK, AKT, ERK, and a loading control like β-actin or GAPDH.[8]

References

Application Notes and Protocols for Evaluating the Bioactivity of Pyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for conducting in vitro assays to evaluate the bioactivity of novel pyrazolo[3,4-b]pyridin-3-one compounds. The methodologies outlined are essential for researchers and scientists in the field of drug discovery and development. The protocols cover key bioactivity screenings, including anticancer cytotoxicity, kinase inhibition, and antimicrobial activity.

Anticancer and Cytotoxicity Evaluation

Pyrazolo[3,4-b]pyridine derivatives have been identified as a privileged scaffold in medicinal chemistry, with many analogs demonstrating potent anticancer properties.[1][2][3] These compounds can exert their effects through various mechanisms, including the inhibition of critical cellular enzymes like kinases and topoisomerases.[1][4] A primary step in evaluating these compounds is to determine their cytotoxic effect on cancer cell lines.

Application Note: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.[5] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The quantity of formazan produced is directly proportional to the number of viable cells.[5] By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by the test compound. This allows for the determination of key parameters like the GI50 (Growth Inhibition of 50%) or IC50 (Half-maximal inhibitory concentration), which are crucial for the preclinical assessment of novel therapeutic agents.[5]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of a series of hypothetical pyrazolo[3,4-b]pyridin-3-one derivatives against various human cancer cell lines is summarized below. Data is presented as GI50 values in micromolar (µM).

Compound IDLung (A549) GI50 (µM)Breast (MCF-7) GI50 (µM)Leukemia (K562) GI50 (µM)Colon (KM-12) GI50 (µM)
PBP-0011.552.340.981.89
PBP-0020.891.120.540.76
PBP-00312.40> 208.9015.60
Etoposide (Control)0.951.200.601.10
Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.

Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Pyrazolo[3,4-b]pyridin-3-one test compounds (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase. Determine cell density and viability using a hemocytometer and Trypan Blue. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells) into each well of a 96-well plate.[5] Include wells for "medium only" blanks. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridin-3-one compounds in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[5] Include a vehicle control (medium with the same DMSO concentration as the highest test compound concentration) and an untreated control (fresh medium only).

  • Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well for a final concentration of approximately 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5][7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis: Subtract the background absorbance from the "medium only" wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the GI50 value.

Visualization: MTT Assay Workflow

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-Well Plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound 3. Add Pyrazolo[3,4-b]pyridin-3-one (Serial Dilutions) incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate GI50) read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

In Vitro Kinase Inhibition Assays

Many pyrazolo[3,4-b]pyridine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[4][9] Dysregulation of kinases is implicated in numerous diseases, particularly cancer.[10] Therefore, evaluating the inhibitory activity of these compounds against specific kinases is a key step in drug development.

Application Note: Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the newly produced ADP into ATP, which is then used by Ultra-Glo™ Luciferase to generate a luminescent signal. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity. This assay is highly sensitive, resistant to compound interference, and suitable for high-throughput screening of potential kinase inhibitors.[11]

Visualization: Generic Kinase Inhibition Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative pyrazolo[3,4-b]pyridin-3-one derivative (PBP-002) against a panel of protein kinases. Data is presented as IC50 values in nanomolar (nM).

Kinase TargetPBP-002 IC50 (nM)Staurosporine (Control) IC50 (nM)
FGFR1155
TRKA258
TBK1127
ALK4515
VEGFR2> 100010
CDK2> 500020
Experimental Protocol: ADP-Glo™ Kinase Assay

Materials and Reagents:

  • Recombinant Kinase (e.g., FGFR1, TRKA)

  • Kinase-specific substrate and cofactors

  • Pyrazolo[3,4-b]pyridin-3-one test compounds (in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • ATP solution

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Prepare a solution of kinase and substrate in the reaction buffer. Prepare an ATP solution at 2X the desired final concentration.

  • Kinase Reaction Setup: To the wells of a white, opaque plate, add:

    • 1 µL of test compound solution or vehicle (DMSO).

    • 2 µL of kinase/substrate mixture.

  • Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction.[12] The final volume will be 5 µL. Include "no kinase" and "no substrate" controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) to determine the IC50 value.

Antimicrobial Activity Screening

The pyrazolo[3,4-b]pyridine scaffold has also been associated with antimicrobial properties, making it a valuable starting point for the development of new antibacterial and antifungal agents.[13][14]

Application Note: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms. It is a widely used and reproducible method for screening the efficacy of new antimicrobial compounds.[15][17]

Data Presentation: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) of pyrazolo[3,4-b]pyridin-3-one derivatives against various microbial strains. Data is presented in µg/mL.

Compound IDS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
PBP-00481664>12832
PBP-00548326416
Tetracycline10.54>128N/A
ClotrimazoleN/AN/AN/AN/A2
Experimental Protocol: Broth Microdilution Assay (MIC Determination)

Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli) and/or Fungal strains (C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazolo[3,4-b]pyridin-3-one test compounds (stock solutions in DMSO)

  • Standard control antibiotics (e.g., Tetracycline, Clotrimazole)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick 4-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL.[17] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 × 10^5 CFU/mL.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2X the highest desired concentration) to the first well of a row. Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This results in wells containing 50 µL of serially diluted compound.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Visualization: Broth Microdilution Workflow

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup 2. Add Broth to 96-Well Plate prep_inoculum->plate_setup serial_dilution 3. Perform 2-Fold Serial Dilution of Test Compound plate_setup->serial_dilution inoculate 4. Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate 5. Incubate for 18-24h (Bacteria) or 24-48h (Fungi) inoculate->incubate read_mic 6. Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Molecular Docking of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, a privileged scaffold in medicinal chemistry, with various protein targets. The protocols and data presented herein are designed to guide researchers in setting up, performing, and analyzing their own molecular docking studies for drug discovery and lead optimization.

Introduction to this compound

The this compound core is a key pharmacophore found in a multitude of biologically active compounds. Derivatives of this scaffold have shown potent inhibitory activity against a range of protein targets, particularly kinases, making them attractive candidates for the development of novel therapeutics in areas such as oncology and immunology. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of these small molecules to their protein targets, thereby guiding the rational design of more potent and selective inhibitors.

Key Protein Targets and Biological Activity

Derivatives of the this compound scaffold have been successfully docked with several important protein kinases implicated in disease. Notable examples include TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinase A (TRKA).

  • TANK-binding kinase 1 (TBK1): A crucial kinase in the innate immune signaling pathway.[1][2][3] Dysregulation of TBK1 is linked to various autoimmune diseases and cancers.[1][2]

  • Tropomyosin receptor kinase A (TRKA): A receptor tyrosine kinase whose aberrant activation is a driver in numerous cancers.[4][5]

The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives against these targets.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against TBK1

Compound IDModification on ScaffoldIC50 (nM)Reference
15y Optimized substitutions0.2[1][2]
BX795 Reference Compound7.1[3]
MRT67307 Reference Compound28.7[3]

Table 2: Inhibitory Activity and Docking Scores of this compound Derivatives against TRKA

Compound IDModification on ScaffoldIC50 (nM)Docking Score (kcal/mol)Reference
C03 Varied substitutions56Not Reported[4]
C09 Varied substitutions57Not Reported[4]
C10 Varied substitutions26Not Reported[4]
L5 Varied substitutionsNot Reported-14.169[5][6]
Series Avg. 37 derivativesNot Reported-12.672 to -14.169[5][6]

Signaling Pathways

Understanding the signaling context of the target protein is crucial for interpreting the biological consequences of its inhibition.

TBK1 Signaling Pathway

TBK1 is a central node in the innate immune response, integrating signals from various pattern recognition receptors (PRRs) to activate downstream transcription factors like IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.

TBK1_Signaling PRR PRRs (e.g., TLRs, STING) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB IFN Type I Interferon Production IRF3->IFN Cytokines Inflammatory Cytokines NFkB->Cytokines

TBK1 Signaling Pathway Overview
TRKA Signaling Pathway

Upon binding its ligand, Nerve Growth Factor (NGF), TRKA dimerizes and autophosphorylates, initiating several downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.[7][8][9]

TRKA_Signaling NGF NGF TRKA TRKA Receptor NGF->TRKA RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Neuronal Differentiation PLCg->Differentiation

TRKA Signaling Pathway in Cancer

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound derivatives with a target kinase. This protocol is a composite based on methodologies reported in the literature.[4][5][6]

Molecular Docking Workflow

The overall workflow for a typical structure-based drug design project involving molecular docking is outlined below.

Docking_Workflow Target_Selection 1. Target Identification & Protein Preparation Grid_Gen 3. Active Site Grid Generation Target_Selection->Grid_Gen Ligand_Prep 2. Ligand Library Preparation Docking 4. Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Scoring 5. Pose Scoring & Analysis Docking->Scoring Post_Processing 6. Post-Docking Analysis (e.g., MD Simulation) Scoring->Post_Processing Hit_ID 7. Hit Identification & Lead Optimization Post_Processing->Hit_ID

General Molecular Docking Workflow
Detailed Protocol

Objective: To predict the binding conformation and affinity of a this compound derivative to a target protein kinase.

Materials:

  • Workstation with Linux/macOS/Windows OS.

  • Molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).

  • 3D structure of the target protein (from PDB or homology modeling).

  • 2D or 3D structure of the ligand molecule.

Protocol Steps:

  • Protein Preparation:

    • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., TRKA, PDB ID: 5H3Q) from the Protein Data Bank (PDB).

    • Pre-processing: Load the structure into the modeling software. Remove all water molecules, co-factors, and existing ligands that are not relevant to the binding site of interest.

    • Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures.

    • Assign Charges and Protonation States: Assign partial charges and determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).

    • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The OPLS_2005 force field is commonly used for this step.[6]

  • Ligand Preparation:

    • Create Ligand Structure: Draw the 2D structure of the this compound derivative or import its 3D coordinates.

    • Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation.

    • Assign Charges and Ionization States: Assign partial charges and determine the correct ionization state of the ligand at the chosen pH.

    • Generate Tautomers/Stereoisomers: If applicable, generate possible tautomers and stereoisomers to be docked.

    • Energy Minimization: Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS_2005).

  • Active Site Definition and Grid Generation:

    • Identify Binding Site: Define the active site for docking. This is typically done by selecting the co-crystallized ligand from the PDB structure or by identifying key catalytic or binding residues from the literature.

    • Generate Receptor Grid: Create a grid box that encompasses the defined active site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking process. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Molecular Docking Simulation:

    • Select Docking Algorithm: Choose a docking program and algorithm (e.g., Glide for Schrödinger, Lamarckian Genetic Algorithm for AutoDock).

    • Set Docking Parameters: Configure the docking parameters, such as the number of poses to generate per ligand and the level of sampling precision (e.g., Standard Precision - SP, or Extra Precision - XP in Glide).

    • Run Docking: Execute the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the receptor grid and score them.

  • Analysis of Results:

    • Examine Docking Poses: Visually inspect the top-ranked docking poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • Evaluate Scoring Functions: The docking score (e.g., GlideScore, binding energy in kcal/mol) provides an estimate of the binding affinity. Lower scores generally indicate better binding.[5][6]

    • Validate Docking Protocol: To ensure the reliability of the docking protocol, it's crucial to perform a validation step. This typically involves re-docking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6]

    • Compare with Experimental Data: Correlate the docking scores with experimental data (e.g., IC50, Ki) to assess the predictive power of the model.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery. The protocols and data provided in these application notes serve as a valuable resource for researchers working with this compound derivatives. By following these guidelines, scientists can effectively utilize computational methods to predict and understand the molecular interactions driving the biological activity of this important class of compounds, ultimately accelerating the development of new and improved therapies.

References

Application Notes and Protocols for the Use of Pyrazolo[3,4-b]pyridin-3-ones as Fluorescent Probes for Amyloid Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of pyrazolo[3,4-b]pyridine derivatives as fluorescent probes represents a promising advancement in the study of Alzheimer's disease (AD). These heterocyclic compounds have demonstrated a notable affinity for β-amyloid plaques, the primary pathological hallmark of AD. Their advantageous photophysical properties, including significant Stokes shifts, make them attractive candidates for various fluorescence-based detection methods.[1]

Recent studies have focused on a class of pyrazolo[3,4-b]pyridines, which have been synthesized and shown to selectively bind to and stain amyloid plaques in post-mortem human brain tissue from AD patients.[1] The dimethylamino- and pyrene-substituted variants, in particular, have been successful in clearly visualizing both diffuse and dense-core amyloid plaques.[1] While the existing literature primarily details the use of the broader pyrazolo[3,4-b]pyridine scaffold, the core structure of pyrazolo[3,4-b]pyridin-3-one is a key component of this class of molecules. Researchers are actively exploring various substitutions on this core to optimize binding affinity, spectral properties, and blood-brain barrier permeability for in vivo applications.[1]

The potential applications of these probes are extensive, ranging from fundamental research in AD pathogenesis to high-throughput screening of anti-amyloid therapies. Their utility in fluorescence microscopy allows for detailed morphological analysis of amyloid plaques and their surrounding microenvironment. Furthermore, with appropriate modifications to enhance in vivo stability and brain penetrance, these probes could be adapted for non-invasive imaging techniques like two-photon microscopy in animal models of AD.[2][3][4]

Data Presentation

Photophysical Properties of Pyrazolo[3,4-b]pyridine Derivatives
CompoundR Groupλabs (nm) in DMSOλem (nm) in DMSOStokes Shift (nm)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Binding Affinity (Kd) to Aβ aggregates
5a 4-(N,N-dimethylamino)-phenyl351452101Not ReportedNot ReportedNot Reported
5b 9-anthryl38246583Not ReportedNot ReportedNot Reported
5c 1-pyrenyl35142170Not ReportedNot ReportedNot Reported

Data for compounds 5a, 5b, and 5c is sourced from Molbank 2022, m1343.[1]

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (5a-c)

This protocol describes a two-step synthesis of novel pyrazolo[3,4-b]pyridine derivatives with demonstrated affinity for amyloid plaques.[1]

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones (8a-c) via Wittig Reaction

  • To a solution of the appropriate aldehyde (6a-c) (3.35 mmol) in 7 mL of toluene, add ylide 7 (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the solid residue using a short flash column chromatography to obtain the target product (8a-c).

Step 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (5a-c)

  • To a solution of the α,β-unsaturated ketones (8a-c) (0.5 mmol) in 0.5 mL of DMF, add a solution of 5-amino-1-phenyl-pyrazole (9) (102 mg, 0.5 mmol) in 0.5 mL of EtOH at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final products (5a-c).

Synthesis_Workflow Synthesis of Pyrazolo[3,4-b]pyridine Probes cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Cyclization aldehyde Aldehyde (6a-c) reflux Reflux in Toluene with Benzoic Acid aldehyde->reflux ylide Ylide 7 ylide->reflux ketone (E)-4-aryl but-3-en-2-one (8a-c) reflux->ketone Yields: 83-90% cyclization Stir at 95°C in DMF/EtOH with ZrCl₄ ketone->cyclization aminopyrazole 5-amino-1-phenyl-pyrazole (9) aminopyrazole->cyclization final_product Pyrazolo[3,4-b]pyridine (5a-c) cyclization->final_product Yields: 13-28%

Caption: Synthesis workflow for pyrazolo[3,4-b]pyridine probes.

In Vitro Staining of Amyloid Plaques in Human Brain Tissue

This protocol details the procedure for staining amyloid plaques in human post-mortem AD brain sections.[1]

Materials:

  • 6 μm thick sections from the temporal cortex of an AD patient, mounted on albumin-coated glass slides.

  • Xylene

  • Ethanol (100%, 80%, 60%)

  • Phosphate-buffered solution (PBS; 1.3 M NaCl, 27 mM KCl, 81 mM Na₂HPO₄, 14.7 mM KH₂PO₄, pH 7)

  • Pyrazolopyridine probe solution (200 μM in DMSO)

  • 40% Ethanol

  • Tap water

Procedure:

  • Deparaffinization: Immerse the slides in xylene for 5 minutes. Repeat this step once.

  • Rehydration: Sequentially immerse the slides for 5 minutes each in 100%, 80%, and 60% ethanol, followed by distilled water.

  • PBS Incubation: Incubate the slides in PBS for 30 minutes.

  • Staining: Treat the tissue preparations with the 200 μM pyrazolopyridine probe solution in DMSO for 1 hour.

  • Washing: Wash the sections with 40% ethanol for 2 minutes.

  • Rinsing: Rinse with tap water for 30 seconds.

  • Microscopy: Observe the stained sections using a fluorescence confocal microscope.

Staining_Protocol In Vitro Amyloid Plaque Staining Protocol start Start: AD Brain Tissue Section deparaffinize Deparaffinize (Xylene, 2x5 min) start->deparaffinize rehydrate Rehydrate (Ethanol series, 5 min each) deparaffinize->rehydrate pbs Incubate in PBS (30 min) rehydrate->pbs stain Stain with Probe (200 µM in DMSO, 1 hr) pbs->stain wash Wash (40% Ethanol, 2 min) stain->wash rinse Rinse (Tap Water, 30 sec) wash->rinse observe Observe under Fluorescence Microscope rinse->observe

Caption: Workflow for in vitro staining of amyloid plaques.

In Vivo Two-Photon Imaging of Amyloid Plaques in a Mouse Model (Representative Protocol)

This protocol is a representative methodology for in vivo imaging of amyloid plaques in a transgenic mouse model of AD, adapted from established procedures with other fluorescent probes.[2][3]

Materials:

  • Transgenic mouse model of AD (e.g., APP/PS1)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical tools for craniotomy

  • Dental cement

  • Cover glass (3 mm)

  • Pyrazolo[3,4-b]pyridine probe solution (e.g., 1-10 mg/kg in a vehicle of DMSO and saline)

  • Two-photon microscope

Procedure:

  • Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Maintain the body temperature at 37°C.

  • Craniotomy: Perform a craniotomy over the brain region of interest (e.g., somatosensory or visual cortex) to create a cranial window of approximately 3 mm in diameter.

  • Window Sealing: Cover the exposed brain with a 3 mm cover glass and seal it with dental cement.

  • Probe Administration: Inject the pyrazolo[3,4-b]pyridine probe solution intravenously (e.g., via the tail vein). The optimal dose and timing post-injection should be determined empirically.

  • Two-Photon Imaging: After a suitable incubation period for the probe to cross the blood-brain barrier and label the plaques (typically 30 minutes to a few hours), place the mouse under the two-photon microscope.

  • Image Acquisition: Acquire z-stacks of fluorescent images through the cranial window to visualize the three-dimensional distribution of amyloid plaques. Use an appropriate excitation wavelength (e.g., in the 700-800 nm range for two-photon excitation of blue/green fluorophores) and collect the emission signal with a suitable detector.

  • Longitudinal Imaging (Optional): For chronic studies, the same animal can be imaged at multiple time points to monitor plaque progression.

InVivo_Imaging_Workflow In Vivo Two-Photon Imaging Workflow cluster_surgery Surgical Preparation cluster_imaging Imaging Session anesthetize Anesthetize Mouse craniotomy Perform Craniotomy anesthetize->craniotomy implant_window Implant Cranial Window craniotomy->implant_window inject_probe Inject Probe (i.v.) implant_window->inject_probe wait Incubation Period (e.g., 30-120 min) inject_probe->wait image_acquisition Two-Photon Microscopy Image Acquisition wait->image_acquisition data_analysis Data Analysis image_acquisition->data_analysis

Caption: Workflow for in vivo two-photon imaging of amyloid plaques.

References

Green Chemistry Approaches for the Synthesis of Pyrazolo[3,4-b]pyridin-3-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of pyrazolo[3,4-b]pyridin-3-ones and related derivatives. The focus is on environmentally benign methodologies that offer advantages such as reduced reaction times, energy efficiency, and the use of non-toxic solvents and catalysts. These approaches are crucial for sustainable drug discovery and development, aligning with the principles of green chemistry.

Introduction

Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic methods for these scaffolds often involve harsh reaction conditions, toxic solvents, and lengthy procedures. Green chemistry offers innovative and efficient alternatives that minimize environmental impact.[2][3] This document outlines several green synthetic strategies, including microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents like water and polyethylene glycol (PEG).[4][5][6]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green chemistry approaches for the synthesis of pyrazolo[3,4-b]pyridine derivatives, allowing for easy comparison of their efficiency.

MethodCatalyst/PromoterSolventTimeTemp. (°C)Yield (%)Ref.
Microwave IrradiationNoneSolvent-free10 min200up to 83[5]
Microwave IrradiationAcetic AcidAcetic Acid8-10 min-90-92[1][7]
Microwave IrradiationTriethylamine (TEA)Water20 min4094[8][9]
Ultrasound IrradiationNone----[6][10]
Aqueous Mediap-Toluenesulfonic acidWater12 hReflux85[11]
Green SolventNonePEG-400--Good yields[4]
Catalyst-FreeNoneSolvent-free-15062[12]
Green Lewis Acid CatalystZrCl4EtOH/DMF (1:1)16 h9513-28[13]

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Experimental Protocols

Herein are detailed methodologies for key green chemistry experiments for the synthesis of pyrazolo[3,4-b]pyridines.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol describes a one-pot, multi-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation without the use of a solvent.[5]

Materials:

  • 5-Amino pyrazole

  • Aroyl acetonitrile

  • Aryl/heteroaryl aldehyde

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of 5-amino pyrazole, aroyl acetonitrile, and the desired aryl or heteroaryl aldehyde.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 200°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product is then purified, typically by crystallization from a suitable solvent like ethanol, to yield the pure pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Synthesis in Aqueous Media

This protocol details the synthesis of 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine in water as a green solvent.[11]

Materials:

  • Aminomethylene malondialdehyde (e.g., 10a)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (11a)

  • p-Toluenesulfonic acid (p-TSA)

  • Water

Procedure:

  • To a round-bottom flask, add aminomethylene malondialdehyde (1 equivalent) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of water to the flask to ensure proper mixing.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried to afford the desired pyrazolo[3,4-b]pyridine.

Protocol 3: Zirconium(IV) Chloride Catalyzed Synthesis

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using a green Lewis acid catalyst.[13]

Materials:

  • α,β-Unsaturated ketone

  • 5-Amino-1-phenyl-pyrazole

  • Zirconium(IV) chloride (ZrCl4)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25°C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95°C for 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Add chloroform (CHCl3) and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final pyrazolo[3,4-b]pyridine.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the green synthesis of pyrazolo[3,4-b]pyridin-3-ones.

G cluster_0 Microwave-Assisted Solvent-Free Synthesis reactants Combine Reactants: 5-Amino Pyrazole Aroyl Acetonitrile Aldehyde mw_irradiation Microwave Irradiation (200°C, 10 min) reactants->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling purification Purification (Crystallization) cooling->purification product Pyrazolo[3,4-b]pyridine purification->product

Caption: Workflow for Microwave-Assisted Solvent-Free Synthesis.

G cluster_1 Synthesis in Aqueous Media reactants Combine Reactants in Water: Aminomethylene Malondialdehyde 5-Aminopyrazole p-TSA (catalyst) reflux Reflux (12 hours) reactants->reflux cooling Cool to Room Temperature reflux->cooling filtration Filtration and Washing cooling->filtration product Pyrazolo[3,4-b]pyridine filtration->product

Caption: Workflow for Synthesis in Aqueous Media.

G cluster_2 ZrCl4 Catalyzed Synthesis reactants Combine Reactants in EtOH/DMF: α,β-Unsaturated Ketone 5-Amino-1-phenyl-pyrazole catalyst Add ZrCl4 Catalyst reactants->catalyst heating Stir at 95°C (16 hours) catalyst->heating workup Workup: Concentration, Extraction heating->workup purification Purification (Chromatography) workup->purification product Pyrazolo[3,4-b]pyridine purification->product

Caption: Workflow for ZrCl4 Catalyzed Synthesis.

References

Application Notes and Protocols for Multi-Component Reaction Strategies in Pyrazolo[3,4-b]pyridin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[1][2][3][4] Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of these complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by minimizing waste and improving atom economy.[4][5] This document provides detailed application notes and experimental protocols for selected MCR strategies leading to the formation of pyrazolo[3,4-b]pyridin-3-one derivatives.

Three-Component Synthesis of Pyrazolo[3,4-b]pyridin-6-ones

A prevalent and effective MCR for the synthesis of pyrazolo[3,4-b]pyridin-6-ones involves the condensation of an aldehyde, a 5-aminopyrazole derivative, and an active methylene compound such as Meldrum's acid.[3][6] This approach offers a straightforward route to a diverse range of substituted pyrazolo[3,4-b]pyridin-6-ones. The reaction can be promoted by various catalysts and reaction media, including ionic liquids and recyclable polyethylene glycol (PEG)-400.[6][7]

Comparative Data for Three-Component Reactions
Aldehyde5-Aminopyrazole DerivativeActive Methylene CompoundCatalyst/MediumReaction ConditionsYield (%)Reference
Aromatic Aldehydes3-Methyl-1-phenyl-1H-pyrazol-5-amineMeldrum's Acid[bmim][BF4]Not specifiedHigh[6]
Aldehydes3-Methyl-1H-pyrazol-5-amineMeldrum's AcidPEG-400Not specifiedGood[7]
Aromatic Aldehydes5-AminopyrazolesMeldrum's Acid-Followed by DDQ oxidationLow to Good[3]

Experimental Protocol 1: Ionic Liquid-Promoted Three-Component Synthesis

This protocol is based on the work of Zhang et al. and utilizes an ionic liquid as both the reaction medium and promoter.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2 mL)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 10 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), Meldrum's acid (1.0 mmol), and [bmim][BF4] (2 mL).

  • Stir the mixture at room temperature for the time specified in the original literature (monitoring by TLC is recommended).

  • Upon completion of the reaction, add water (10 mL) to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[3,4-b]pyridinone derivative.

  • The ionic liquid can be recovered by removing the water under reduced pressure and can be reused.

Pseudo-Four-Component Synthesis of Substituted Pyrazolo[3,4-b]pyridines

A pseudo-four-component reaction has been developed for the synthesis of highly substituted pyrazolo[3,4-b]pyridines in an aqueous medium.[7] This one-pot reaction involves an arylglyoxal, malononitrile, an aminopyrazole, and acetone, with tetrapropylammonium bromide (TPAB) as a catalyst. This method is environmentally friendly and produces high to excellent yields.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product A Arylglyoxal F One-Pot Reaction A->F B Malononitrile B->F C 3-Methyl-1-phenyl-1H-pyrazol-5-amine C->F D Acetone D->F E TPAB in Water E->F G Precipitation F->G H Filtration G->H I Washing H->I J Drying I->J K Substituted Pyrazolo[3,4-b]pyridine J->K

Caption: Workflow for the pseudo-four-component synthesis.

Experimental Protocol 2: Aqueous Pseudo-Four-Component Synthesis

This protocol is adapted from a method for synthesizing pyrazolo[3,4-b]pyridine derivatives in an aqueous medium.[7]

Materials:

  • Arylglyoxal (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Acetone (1.0 mmol)

  • Tetrapropylammonium bromide (TPAB) (catalytic amount)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the arylglyoxal (1.0 mmol), malononitrile (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), acetone (1.0 mmol), and a catalytic amount of TPAB in water.

  • Stir the mixture at reflux for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry to obtain the pure substituted pyrazolo[3,4-b]pyridine.

One-Pot Synthesis from 5-Aminopyrazoles and Azlactones

A novel and efficient one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of a benzamide molecule in a superbasic medium (t-BuOK/DMSO).[3]

Reaction Pathway

G A 5-Aminopyrazole C Solvent-Free Reaction A->C B Azlactone B->C D Intermediate C->D F Elimination D->F E t-BuOK/DMSO E->F G 4-Arylpyrazolo[3,4-b]pyridin-6-one F->G

Caption: Synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.

Experimental Protocol 3: One-Pot Synthesis from Azlactones

This protocol is based on the solvent-free reaction of 5-aminopyrazoles and azlactones.[3]

Materials:

  • 5-Aminopyrazole derivative (1.0 mmol)

  • 4-Arylidene-2-phenyloxazol-5(4H)-one (azlactone) (1.0 mmol)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (10%)

  • Ethanol

Equipment:

  • Mortar and pestle or reaction vial for grinding

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

Part 1: Formation of the Intermediate

  • In a mortar or reaction vial, thoroughly grind the 5-aminopyrazole (1.0 mmol) and the azlactone (1.0 mmol) at room temperature for the time indicated in the source literature.

  • The reaction progress can be monitored by the change in the physical state of the mixture.

Part 2: Elimination

  • Transfer the intermediate from Part 1 to a round-bottom flask.

  • Add a solution of potassium tert-butoxide in DMSO.

  • Stir the mixture at room temperature until the elimination is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with 10% hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.

These MCR strategies provide efficient and versatile pathways to the pyrazolo[3,4-b]pyridin-3-one core, which is of significant interest in medicinal chemistry and drug discovery. The provided protocols offer a starting point for researchers to explore the synthesis of novel derivatives for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Reaction Yield

Q1: My reaction is resulting in a low yield of the desired pyrazolo[3,4-b]pyridin-3-one. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can lead to side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.[1]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Solvent Selection: The choice of solvent affects reactant solubility and reaction kinetics. While ethanol is commonly used, a solvent screen is advisable.[1] For instance, in the condensation of 3-amino-1-phenylpyrazolin-5-one with ethyl isodehydracetate, butanol gave a significantly higher yield compared to methanol or ethanol due to its higher boiling point, indicating the need for higher temperatures in some cases.[2] Some syntheses have also proven to be high-yielding under solvent-free conditions at elevated temperatures.[1]

    • Catalyst Choice and Loading: The catalyst can dramatically influence the reaction's success. While common acidic catalysts like acetic acid are used, exploring Lewis acids (e.g., ZrCl₄) or other catalysts may be beneficial.[1] The amount of catalyst is also crucial and should be optimized.[1]

    • Temperature and Time: Both temperature and reaction duration must be optimized. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent product degradation from prolonged heating.[1]

Issue 2: Formation of Side Products and Regioisomers

Q2: I am observing the formation of significant side products or regioisomers in my reaction. How can I minimize these?

A2: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]

  • Controlling Regioselectivity: The choice of reactants and reaction conditions can influence which isomer is preferentially formed.

    • Recommendation: When using non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will dictate the major regioisomer.[3][4] Carefully review the literature for similar substrates to predict and control the outcome.[1]

  • Minimizing Side Reactions: Unwanted side reactions can compete with the desired product formation.

    • Recommendation: Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to air or moisture. Additionally, controlling the rate of addition of reagents can sometimes minimize side product formation.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the final pyrazolo[3,4-b]pyridin-3-one product. What are the best practices?

A3: Purification can be challenging due to the product's polarity and the presence of co-eluting byproducts.[1]

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography: This is the most common purification method.[1]

    • Stationary Phase: Silica gel is typically used.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives, illustrating the impact of different reaction conditions on the yield.

Table 1: Effect of Solvent on the Yield of Pyrazolopyridinone 6 [2]

EntrySolventYield (%)
1MeOH11
2EtOH18
3BuOH49

Table 2: Yields of Pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives via [3+2] Cycloaddition [5]

CompoundYield (%)
2a82.2
2b88.6
2e95.6

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine 6 via Condensation [2]

  • Dissolve 3-amino-1-phenyl-pyrazole-5-one (1 eq) in n-butanol.

  • Add ethyl isodehydracetate (2 eq).

  • Heat the mixture at reflux for three days.

  • Remove the butanol under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate-hexane, 4:6).

Protocol 2: General Procedure for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [3][4]

  • A mixture of an aldehyde (1 eq), a ketone or other active methylene compound (1 eq), and a 5-aminopyrazole derivative (1 eq) is prepared.

  • The reaction can be carried out in a suitable solvent (e.g., ethanol) and may be catalyzed by an acid or base.

  • The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Reaction progress is monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis and troubleshooting of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Optimization cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield Purity Check Starting Material Purity Start->Purity Step 1 Conditions Optimize Reaction Conditions Start->Conditions Step 2 SideProducts Analyze for Side Products Start->SideProducts Step 3 Purify Purify/Recrystallize Starting Materials Purity->Purify Solvent Solvent Screen Conditions->Solvent Catalyst Catalyst Screen & Loading Optimization Conditions->Catalyst TempTime Optimize Temperature & Reaction Time Conditions->TempTime Purification Optimize Purification (Chromatography/Recrystallization) SideProducts->Purification ImprovedYield Improved Yield Purify->ImprovedYield Solvent->ImprovedYield Catalyst->ImprovedYield TempTime->ImprovedYield Purification->ImprovedYield

Caption: Troubleshooting workflow for low yield in pyrazolo[3,4-b]pyridin-3-one synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation/ Cyclization Aminopyrazole->Condensation Biselectrophile 1,3-CCC-Biselectrophile (e.g., 1,3-Dicarbonyl) Biselectrophile->Condensation Product This compound Condensation->Product

Caption: General synthetic pathway for pyrazolo[3,4-b]pyridin-3-one.

References

"overcoming challenges in the purification of pyrazolo[3,4-b]pyridin-3-one derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazolo[3,4-b]pyridin-3-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazolo[3,4-b]pyridin-3-one derivatives.

Issue 1: Poor Separation or Tailing during Column Chromatography

Q: My pyrazolo[3,4-b]pyridin-3-one derivative is showing poor separation from impurities or significant tailing on a silica gel column. What can I do?

A: This is a common issue, often related to the polarity of these compounds and their interaction with the silica stationary phase. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A slow gradient can often improve the resolution between closely eluting compounds.

    • Use a More Polar Solvent System: For highly polar derivatives, a more polar mobile phase like dichloromethane/methanol may be necessary.

    • Add a Modifier: The addition of a small amount of a modifier can significantly improve peak shape. For basic compounds, adding a small percentage of triethylamine (0.1-1%) to the mobile phase can reduce tailing. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

  • Check for Compound Stability:

    • Pyrazolo[3,4-b]pyridin-3-one derivatives can sometimes be unstable on silica gel. To check for this, spot your sample on a TLC plate, and after developing it in one direction, let the plate sit for an hour and then develop it in the second dimension with the same solvent system. If new spots appear, your compound may be degrading on the silica. In such cases, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • Sample Loading:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of your column. This can lead to a much sharper band and better separation.

Issue 2: The Compound is Not Crystallizing

Q: I am having difficulty recrystallizing my pyrazolo[3,4-b]pyridin-3-one derivative. What solvents and techniques should I try?

A: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.

  • Solvent Selection:

    • Single Solvent Recrystallization: Common solvents for the recrystallization of pyrazolo[3,4-b]pyridin-3-one derivatives include ethanol, methanol, and dimethylformamide (DMF).[1] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent Pair Recrystallization: If a single solvent is not effective, a two-solvent system can be used. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly. Common solvent pairs include ethanol/water, methanol/ether, or DMF/water.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystal growth.

    • Cooling: Slow cooling of the solution is crucial for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities.

Issue 3: Persistent Impurities After Purification

Q: After column chromatography and recrystallization, I still observe a persistent impurity in my NMR/LC-MS. How can I remove it?

A: Persistent impurities often have similar polarity or structural features to the desired product.

  • Identify the Impurity: If possible, try to identify the structure of the impurity. This can provide clues as to its origin (e.g., unreacted starting material, a regioisomer, or a byproduct) and help in devising a targeted purification strategy. The formation of regioisomers is a known challenge in the synthesis of some pyrazolopyridines.

  • Alternative Purification Techniques:

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be employed.

    • Acid-Base Extraction: If your compound and the impurity have different acidic or basic properties, an acid-base extraction can be a simple and effective purification step.

    • Trituration: Suspending the impure solid in a solvent in which the desired compound is poorly soluble, but the impurity is soluble, can be an effective way to wash away the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography setup for purifying pyrazolo[3,4-b]pyridin-3-one derivatives?

A1: A good starting point for the purification of pyrazolo[3,4-b]pyridin-3-one derivatives is flash column chromatography using silica gel as the stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is often effective.[2] For more polar derivatives, a gradient of dichloromethane and methanol may be more suitable. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I monitor the progress of my column chromatography?

A2: The progress of the column can be monitored by collecting fractions and analyzing them by TLC. Spotting every few fractions on a TLC plate and developing it in the appropriate solvent system will allow you to identify which fractions contain your desired product and assess their purity.

Q3: My pyrazolo[3,4-b]pyridin-3-one derivative is a solid. What is a good solvent for preparing a sample for column chromatography?

A3: The sample should be dissolved in the minimum amount of a solvent in which it is highly soluble. Dichloromethane or chloroform are often good choices. If the compound is not very soluble in the mobile phase, it is best to use the dry loading technique described in the troubleshooting guide.

Q4: Are there any safety precautions I should be aware of when purifying these compounds?

A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Purification should be carried out in a well-ventilated fume hood, especially when using volatile organic solvents. Consult the Safety Data Sheet (SDS) for all chemicals used.

Data Presentation

Table 1: Column Chromatography Conditions for Pyrazolo[3,4-b]pyridin-3-one Derivatives

Compound TypeStationary PhaseMobile PhaseYield (%)PurityReference
Phenyl-substituted pyrazolo[3,4-b]pyridin-3(2H)-oneSilica GelEthyl acetate:Hexane (4:6)85-92Not Reported[2]
Bromo-substituted pyrazolo[3,4-b]pyridine intermediateNot Applicable (Precipitation)Not Applicable82.4Used without further purification[3]
Various substituted pyrazolo[3,4-b]pyridinesSilica GelDichloromethane:Methanol28.8–55.5>95% by HPLC[3]
Phenyl-substituted pyrazolo[3,4-b]pyridin-3-oneSilica GelEthyl acetate:Hexane (4:6)53Not Reported[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Start with the initial, less polar solvent system and collect fractions. If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, add the impure solid and a small amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude_Product->Workup Column_Chromatography Column Chromatography (Silica Gel) Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General experimental workflow for the purification of pyrazolo[3,4-b]pyridin-3-one derivatives.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_crystallization Recrystallization Issues Start Purification Challenge Poor_Separation Poor Separation / Tailing Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution No_Crystals No Crystals Forming Start->No_Crystals Oiling_Out Compound Oiling Out Start->Oiling_Out Sol1 Sol1 Poor_Separation->Sol1 Optimize Mobile Phase Sol2 Sol2 Poor_Separation->Sol2 Check Compound Stability Sol3 Sol3 Poor_Separation->Sol3 Use Dry Loading Sol4 Sol4 No_Elution->Sol4 Increase Solvent Polarity Sol5 Sol5 No_Elution->Sol5 Check for Decomposition Sol6 Sol6 No_Crystals->Sol6 Try Different Solvents Sol7 Sol7 No_Crystals->Sol7 Induce Crystallization Sol8 Sol8 Oiling_Out->Sol8 Use More Dilute Solution Sol9 Sol9 Oiling_Out->Sol9 Cool More Slowly

Caption: Troubleshooting decision tree for common purification challenges.

References

"optimization of reaction conditions for pyrazolo[3,4-b]pyridin-3-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[3,4-b]pyridin-3-one Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridin-3-one and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data to assist researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridin-3-one derivative and experiencing very low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these multi-component reactions are a common challenge and can arise from several factors. Here is a systematic guide to troubleshooting the issue:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can significantly interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify your reactants by recrystallization or column chromatography before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction's success.[1]

    • Recommendation: While common acidic catalysts like acetic acid can be used, consider screening other options. Lewis acids (e.g., ZrCl4) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) have proven effective.[1][2] Catalyst loading is also a key parameter; for instance, an optimal loading for AC-SO3H was found to be 5 mg.[1]

  • Solvent Effects: The solvent influences reactant solubility and overall reaction kinetics.[1]

    • Recommendation: Perform a solvent screen. Ethanol is a frequently used and effective solvent.[2] In some cases, polyethylene glycol (PEG-400) has been used as a recyclable medium, and certain syntheses achieve high yields under solvent-free conditions at elevated temperatures (e.g., 100°C).[1][3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. While some protocols work at room temperature, others require heating.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid premature or delayed quenching.[1]

Issue 2: Formation of Regioisomers and Side Products

Question: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][4]

  • Controlling Regioselectivity:

    • Reactant Choice: The electrophilicity of the carbonyl groups in your 1,3-dicarbonyl compound can dictate the reaction pathway. Using a starting material with highly differentiated carbonyl groups (e.g., 1,1,1-trifluoropentane-2,4-dione) can favor the formation of a single regioisomer.[4]

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiomeric ratio. It is advisable to consult the literature for specific systems similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1] A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing polarity with a more polar solvent (like ethyl acetate), is a standard approach.[1]

    • Recrystallization: If the isomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be a viable and scalable purification method.[1]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridin-3-one, but I am struggling with its purification. What are some effective strategies?

Answer: Purification can be challenging due to the polarity of the heterocyclic core and the presence of similar byproducts.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the catalyst before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic screening of the eluent system is recommended. Begin with a low-polarity mobile phase (e.g., hexane/ethyl acetate mixture) and incrementally increase the polarity to find the optimal separation conditions.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining highly pure material. Experiment with various solvents (e.g., ethanol, methanol, ethyl acetate) or solvent mixtures.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your reaction.

Table 1: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis

CatalystReactantsSolventTemperatureTimeYield (%)Reference
AC-SO3H 1,4-dihydropyrano[2,3-c]pyrazole, AnilineEthanolRoom Temp.30-45 minup to 80%[2]
MgO/HAp 1H-3-amino-1H-pyrazole, Acetoacetanilide, BenzaldehydesEthanolRoom Temp.20-25 min92-97%[3]
None (Solvent-free) VariesNone100°CVariesHigh[1]
Acetic Acid General three-component reactionsVariesVariesVariesCommonly Used[1]
ZrCl4 General three-component reactionsVariesVariesVariesEffective[1]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridin-3-one Synthesis

SolventReactantsCatalystTemperatureTimeYield (%)Reference
Methanol 3-aminopyrazolone, 2-pyrone derivativeNone (reflux)Reflux4 days11%[5]
Ethanol 3-aminopyrazolone, 2-pyrone derivativeNone (reflux)Reflux4 days18%[5]
Butanol 3-aminopyrazolone, 2-pyrone derivativeNone (reflux)Reflux4 days49%[5]
PEG-400 Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amineNoneNot specifiedNot specifiedGood yields[3]
Water Arylglyoxals, Malononitrile, Pyrazol-5-amine, AcetoneTPABNot specifiedNot specifiedHigh to excellent[3]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative via a three-component reaction catalyzed by AC-SO3H.

Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [2]

  • Reactant Preparation: To a round-bottom flask, add 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and ethanol (2.0 mL).

  • Catalyst Addition: Add the amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst (5 mg) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30–45 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture to recover the catalyst. Wash the solid residue with additional ethanol (3 x 5.0 mL).

  • Purification: Combine the filtrate and washings. The crude product can be purified further by recrystallization from a suitable solvent or by column chromatography on silica gel if necessary to yield the desired product.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G A Reactant Preparation (Pyrazolone, Aldehyde, etc.) B Solvent & Catalyst Addition A->B C Reaction Setup (Stirring, Heating/Cooling) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: General experimental workflow for pyrazolo[3,4-b]pyridin-3-one synthesis.

G start Low / No Yield Observed purity Check Reactant Purity start->purity Step 1 catalyst Screen Catalysts & Loading purity->catalyst Purity OK? solvent Optimize Solvent catalyst->solvent No Improvement? temp_time Vary Temperature & Time solvent->temp_time No Improvement? success Yield Improved temp_time->success Check Yield fail Issue Persists temp_time->fail Check Yield consult Consult Literature for Alternative Routes fail->consult

Caption: Troubleshooting flowchart for low yield in pyrazolo[3,4-b]pyridin-3-one synthesis.

References

"troubleshooting regioselectivity in the synthesis of substituted pyrazolo[3,4-b]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity during the synthesis of substituted pyrazolo[3,4-b]pyridines.

Troubleshooting Guides & FAQs

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1][2] The regioselectivity is primarily governed by the electronic and steric properties of the substituents on your reactants, as well as the reaction conditions.[1]

Here are key factors to consider for controlling regioselectivity:

  • Starting Material Selection:

    • Unsymmetrical 1,3-Dicarbonyl Compounds: The reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. The outcome is determined by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[1] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[3]

    • α,β-Unsaturated Ketones: The initial step in the reaction with α,β-unsaturated ketones is a Michael addition. The regioselectivity of the subsequent cyclization can be influenced by the substituents on the enone.

  • Reaction Conditions:

    • Catalyst: The choice of catalyst can significantly impact the regioisomeric ratio. Both Brønsted and Lewis acids are commonly employed. For example, in certain reactions, trifluoroacetic acid (TFA) has been shown to provide good regioselectivity. A screening of various acid catalysts demonstrated that the ratio of regioisomers can be tuned.[4]

    • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. It is advisable to perform a solvent screen to identify the optimal conditions for your specific substrate.

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, prolonged heating can lead to the isomerization of the initially formed kinetic product to the more thermodynamically stable regioisomer.

Issue 2: How can I determine which regioisomer I have synthesized?

Unambiguous structure determination is crucial when dealing with regioisomers. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): While the ¹H and ¹³C NMR spectra of regioisomers can be very similar, subtle differences in chemical shifts, particularly of the protons and carbons on the pyridine and pyrazole rings, can provide initial clues.[3]

  • 2D NMR (HMBC, NOESY/ROESY): These techniques are essential for definitive structure elucidation.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing long-range correlations, you can piece together the connectivity of the molecule and differentiate between isomers.[5][6] For example, a correlation between the H-5 proton of the pyridine ring and a carbon atom of a substituent at C-4 or C-6 can confirm the substitution pattern.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments show correlations between protons that are close in space. This can be particularly useful for confirming the position of substituents relative to protons on the heterocyclic core.[7][8]

Issue 3: I am having difficulty separating the regioisomers. What are the best purification strategies?

If your reaction produces a mixture of regioisomers, separation is necessary.

  • Flash Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the mobile phase is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[2]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[2]

Data Presentation

Table 1: Effect of Acid Catalyst on Regioisomeric Ratio in the Synthesis of Pyrazolo[3,4-b]pyridines

EntryAcid CatalystEquivalentsTime (h)Ratio (16a:17a)Yield (%)
1Acetic Acid1.024No Reaction-
2Trifluoroacetic Acid (TFA)1.063:185
3Trifluoroacetic Acid (TFA)0.363:189
4Trifluoromethanesulfonic Acid (TfOH)0.353:261
5p-Toluenesulfonic Acid (PTSA)1.0121:182
6Iron(III) Chloride (FeCl₃)0.3103:242

Data adapted from a study on the condensation of 5-aminopyrazole 7a and α-oxoketene dithioacetal 15a .[4] The structures of 16a and 17a represent the two possible regioisomers.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl₄, 0.15 mmol), to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate the mixture in vacuo.

  • To the residue, add chloroform (CHCl₃) and water. Separate the organic layer.

  • Extract the aqueous layer twice more with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine.[9]

Visualizations

experimental_workflow start Start: Reactants & Reagents setup Reaction Setup (Solvent, Catalyst, Temperature) start->setup reaction Reaction in Progress (Stirring, Heating) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring Periodically monitoring->reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Regioisomer(s) analysis->product troubleshooting_regioselectivity start Undesired Regioisomeric Ratio check_substrate Analyze Substrate Electronic/Steric Effects start->check_substrate screen_catalyst Screen Catalysts (Brønsted vs. Lewis Acids) check_substrate->screen_catalyst screen_solvent Screen Solvents (Polar vs. Non-polar) screen_catalyst->screen_solvent optimize_temp Optimize Temperature (Kinetic vs. Thermodynamic Control) screen_solvent->optimize_temp analyze_product Analyze Regioisomeric Ratio (NMR) optimize_temp->analyze_product acceptable_ratio Acceptable Ratio? analyze_product->acceptable_ratio acceptable_ratio->check_substrate No, Re-evaluate end Proceed with Optimized Conditions acceptable_ratio->end Yes regioselectivity_mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole Aminopyrazole Attack at\nmore electrophilic C=O Attack at more electrophilic C=O Aminopyrazole->Attack at\nmore electrophilic C=O Attack at\nless electrophilic C=O Attack at less electrophilic C=O Aminopyrazole->Attack at\nless electrophilic C=O Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical\n1,3-Dicarbonyl->Attack at\nmore electrophilic C=O Favored Unsymmetrical\n1,3-Dicarbonyl->Attack at\nless electrophilic C=O Disfavored Regioisomer A\n(Major Product) Regioisomer A (Major Product) Attack at\nmore electrophilic C=O->Regioisomer A\n(Major Product) Regioisomer B\n(Minor Product) Regioisomer B (Minor Product) Attack at\nless electrophilic C=O->Regioisomer B\n(Minor Product)

References

Technical Support Center: Enhancing the Solubility of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one and related pyrazolopyridinone derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the initial troubleshooting step?

A1: Precipitation in aqueous buffers is a common challenge with poorly soluble heterocyclic compounds. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. From this stock, you can make serial dilutions into your final assay buffer. It is crucial to maintain a final DMSO concentration that is well-tolerated by your biological system, typically ≤0.5%, and to include a vehicle control with the same DMSO concentration in your experiments.

Q2: I'm still observing precipitation even with a DMSO stock, or my assay is sensitive to organic solvents. What are my next options?

A2: If direct solubilization with DMSO is problematic, several formulation strategies can be employed. These can be broadly categorized into using co-solvents, cyclodextrins, or creating amorphous solid dispersions. The choice depends on the specific requirements of your assay and the physicochemical properties of your compound.

Q3: How do I select the best solubility enhancement strategy for my experiments?

A3: The selection of an appropriate strategy depends on several factors, including the required compound concentration, the sensitivity of the biological assay to excipients, and the desired duration of the experiment. For initial in vitro screening, using co-solvents or cyclodextrins is often a rapid and effective approach. For in vivo studies or more complex cell-based models, amorphous solid dispersions or lipid-based formulations might be more suitable.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: The structure of this compound contains both acidic (lactam) and basic (pyridine) functionalities, suggesting that its solubility will be pH-dependent. You can experimentally determine the pKa of your compound to identify the optimal pH range for solubilization. However, it is critical to ensure that the required pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: Compound Precipitation from DMSO Stock Upon Dilution in Aqueous Buffer

Possible Cause: The compound has very low aqueous solubility, and the dilution factor is not sufficient to keep it in solution.

Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable final DMSO concentration for your assay and adjust your dilutions accordingly.

  • Use Co-solvents: Introduce a co-solvent in your final assay buffer. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). The choice and concentration of the co-solvent must be optimized for both solubility and assay compatibility.

  • Employ Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[1] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro formulations.

Issue 2: Inconsistent Results or Loss of Compound Activity in Biological Assays

Possible Cause: The compound may be degrading, or the formulation itself is interfering with the assay.

Solutions:

  • Stability Assessment: Evaluate the stability of your compound in the chosen solvent and final assay buffer over the time course of your experiment.

  • Vehicle Controls: Always include appropriate vehicle controls (e.g., buffer with the same concentration of DMSO, co-solvents, or cyclodextrins) to account for any effects of the formulation components.

  • Amorphous Solid Dispersions (ASDs): For longer-term studies, consider preparing an ASD. By dispersing the compound in a polymer matrix, you can enhance its solubility and potentially improve its stability in the amorphous state.[2][3][4][5]

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Pyrazolopyridinone Derivatives (Illustrative Data)

StrategyTypical Fold Increase in Aqueous SolubilityAdvantagesDisadvantagesBest Suited For
Co-solvents (e.g., 10% PEG 400) 10 - 100Simple to prepare, cost-effective.Potential for solvent toxicity in assays.Initial in vitro screening.
Cyclodextrins (e.g., 10 mM HP-β-CD) 100 - 1000[1]Low cytotoxicity, can improve stability.May not be effective for all compounds, requires optimization.Cell-based assays, in vivo studies.
Amorphous Solid Dispersions (e.g., with PVP K30) > 1000Significant solubility enhancement, suitable for solid dosage forms.More complex preparation, potential for recrystallization.In vivo studies, long-term stability.

Experimental Protocols

Protocol 1: Solubility Enhancement using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM).

  • Add the powdered this compound to the HP-β-CD solution to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to allow for complexation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is your stock solution of the compound-cyclodextrin complex.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the this compound and the chosen polymer in the volatile organic solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the mixture to remove any residual solvent.

  • The resulting solid can be gently scraped to obtain a powder, which is the amorphous solid dispersion.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_assay Application start Poorly Soluble Compound (this compound) cosolvents Co-solvent Addition start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins asd Amorphous Solid Dispersion start->asd assay Biological Assay cosolvents->assay cyclodextrins->assay asd->assay

Caption: Experimental workflow for enhancing compound solubility.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome precipitation Compound Precipitates in Aqueous Buffer dmso_stock Prepare DMSO Stock precipitation->dmso_stock check_dmso_conc Optimize Final DMSO % dmso_stock->check_dmso_conc Precipitation Persists soluble Soluble Compound in Assay dmso_stock->soluble Soluble use_cosolvent Use Co-solvents check_dmso_conc->use_cosolvent Still Precipitates use_cyclodextrin Use Cyclodextrins check_dmso_conc->use_cyclodextrin Assay DMSO Sensitive use_cosolvent->soluble use_cyclodextrin->soluble

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Efficient Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridin-3-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridin-3-ones, helping you optimize your reaction conditions and improve outcomes.

Issue 1: Low Product Yield

Question: I am consistently obtaining low yields in my three-component synthesis of pyrazolo[3,4-b]pyridin-3-ones. What are the potential causes and how can I improve the yield?

Answer: Low yields are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst significantly influence the reaction's success.

    • Recommendation: A catalyst screening is advisable. While common acidic catalysts like acetic acid are used, Lewis acids such as ZrCl₄ or heterogeneous catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have demonstrated high effectiveness.[1] Catalyst loading is also a crucial parameter to optimize.[1]

  • Solvent Effects: The solvent plays a vital role in the solubility of reactants and reaction kinetics.

    • Recommendation: Perform a solvent screen to identify the optimal medium for your specific substrates. Ethanol is a commonly used solvent.[1] In some cases, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature; some syntheses proceed at room temperature while others require heating.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials often dictate the regioselectivity. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.

    • Reaction Conditions: The choice of catalyst and solvent can also influence regioselectivity. It is recommended to consult the literature for precedents with similar substrates.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] A gradient elution, often starting with a non-polar solvent like hexane and gradually increasing polarity with a solvent like ethyl acetate, is a good starting point.[1]

    • Recrystallization: If the regioisomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be an effective purification technique.

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridin-3-one, but I am struggling with its purification. What are some effective purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the catalyst and any inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent and gradually increase the polarity.[1]

  • Recrystallization: Experiment with different solvents to find a system where your product is soluble at higher temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]

Catalyst Performance Data

The selection of an appropriate catalyst is paramount for the efficient synthesis of pyrazolo[3,4-b]pyridin-3-ones. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl₄α,β-Unsaturated Ketone, 5-Amino-1-phenyl-pyrazoleEtOH/DMF (1:1)951613-28[2]
Acetic Acid1,3-Dicarbonyl, 5-AminopyrazoleReflux1up to 98[3]
TMSCl1,3-Dicarbonyl, 5-AminopyrazoleDMF1001up to 93[3]
MgO/HApBenzaldehydes, Acetoacetanilide, 1H-3-Amino-1H-pyrazoleEthanolRoom Temp20-25 min92-97[4]
PEG-400Aldehyde, Meldrum's Acid, 3-Methyl-1H-pyrazol-5-aminePEG-400--Good[4]
NonePyrazolidine-3,5-dione, CinnamaldehydeEthanolReflux10-[5]

Experimental Protocols

General Procedure for ZrCl₄ Catalyzed Synthesis

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[2]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue. Separate the organic and aqueous phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate catalyst for the synthesis of pyrazolo[3,4-b]pyridin-3-ones.

cluster_start Start cluster_lit_review Literature Review cluster_catalyst_screening Catalyst Screening cluster_optimization Optimization cluster_scaleup Scale-up cluster_end End start Define Reactants & Target Product lit_review Search for similar transformations start->lit_review catalyst_type Select Catalyst Type (Lewis Acid, Brønsted Acid, Heterogeneous) lit_review->catalyst_type initial_screening Perform small-scale screening reactions catalyst_type->initial_screening initial_screening->catalyst_type Poor results optimization Optimize Catalyst Loading, Solvent, Temperature & Time initial_screening->optimization Promising results scale_up Scale up optimized reaction optimization->scale_up end_product Purified Product scale_up->end_product

Caption: Catalyst selection workflow for pyrazolo[3,4-b]pyridin-3-one synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low product yields in the synthesis.

cluster_problem Problem cluster_checks Initial Checks cluster_optimization_steps Optimization Steps cluster_analysis Analysis cluster_solution Solution problem Low Product Yield check_purity Verify Purity of Starting Materials problem->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) problem->check_conditions check_purity->problem Impure optimize_catalyst Screen Different Catalysts & Optimize Loading check_purity->optimize_catalyst Purity OK check_conditions->problem Incorrect check_conditions->optimize_catalyst Conditions OK optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time analyze_byproducts Analyze Byproducts (TLC, NMR, MS) optimize_temp_time->analyze_byproducts analyze_byproducts->optimize_catalyst Further Optimization Needed solution Optimized Protocol with Improved Yield analyze_byproducts->solution Yield Improved

References

"side reaction products in the synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve the cyclocondensation of a 3-aminopyrazole derivative carrying a carbonyl equivalent at the 4-position with a suitable C1 or C2 synthon. Common starting materials include 3-aminopyrazole-4-carboxamide or 3-aminopyrazole-4-carboxylic acid derivatives. These are typically reacted with reagents like diethyl carbonate, urea, or formamide to form the pyridinone ring. Another approach involves the reaction of a hydrazine with a substituted acrylate, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by cyclization.

Q2: What are the most likely side reaction products I might encounter?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities include:

  • Regioisomers: If an unsymmetrical 3-substituted-5-aminopyrazole is used with an unsymmetrical dicarbonyl compound, the formation of a regioisomeric pyrazolopyridinone is a common side reaction.[1]

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: When using starting materials like 3-aminopyrazole-4-carboxamide, reaction with certain C1 synthons (e.g., formamide, urea) can lead to the formation of the isomeric pyrazolo[3,4-d]pyrimidin-4-one scaffold.

  • Incomplete cyclization products: Depending on the reaction conditions, the intermediate from the initial condensation may not fully cyclize, leading to impurities.

  • Products of N-alkylation or N-acylation: If reactive alkylating or acylating agents are present, side reactions at the pyrazole or pyridine nitrogen atoms can occur.

  • Hydrolysis products: If the reaction is performed in the presence of water, hydrolysis of ester or amide functionalities on the starting materials or intermediates can lead to carboxylic acid impurities.

Q3: How can I detect and characterize these side products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and characterization of side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for separating the main product from impurities, allowing for their quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the separated impurities, providing strong clues about their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities or byproducts.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
Formation of side products Analyze the crude reaction mixture by LC-MS to identify the major side products. Based on their identity, modify the reaction conditions. For example, if a regioisomer is formed, changing the solvent or catalyst may improve selectivity. If a pyrazolo[3,4-d]pyrimidinone is observed, consider using a different C1 synthon.
Product degradation The target molecule may be unstable under the reaction or work-up conditions. Consider lowering the reaction temperature or using a milder work-up procedure.
Suboptimal reaction conditions Systematically vary the reaction parameters such as solvent, temperature, catalyst, and reaction time to find the optimal conditions for your specific starting materials.

Problem 2: Presence of an unexpected major byproduct with the same mass as the product.

Possible Cause Suggested Solution
Formation of a regioisomer This is a common issue when using unsymmetrical precursors.[1] The formation of the undesired regioisomer can sometimes be influenced by the choice of solvent, temperature, or catalyst. A careful literature search for similar systems may provide guidance on achieving better regioselectivity. If inseparable, a different synthetic route with higher regioselectivity may be necessary.
Formation of a structural isomer For example, the isomeric pyrazolo[3,4-d]pyrimidin-4-one may have formed. This can be confirmed by detailed NMR analysis (e.g., 2D NMR experiments like HMBC and NOESY). To avoid this, alternative reagents for the pyridinone ring formation should be explored.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-eluting impurities If impurities are difficult to separate by column chromatography, try using a different stationary phase or solvent system. Preparative HPLC can be a powerful tool for separating closely related compounds.
Product insolubility The product may be precipitating with impurities. Try different crystallization solvents or techniques.
Residual starting materials Ensure the reaction has gone to completion. If starting materials are persistent, consider adjusting the stoichiometry of the reactants.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the impact of reaction conditions on product yield and side product formation, based on common observations in related syntheses.

Reaction Condition Starting Materials Yield of Main Product (%) Major Side Product(s) Yield of Side Product(s) (%)
A: High Temperature 3-Amino-5-methylpyrazole-4-carboxamide + Diethyl Carbonate65Regioisomer20
B: Lower Temperature 3-Amino-5-methylpyrazole-4-carboxamide + Diethyl Carbonate75Regioisomer10
C: Alternative C1 Synthon 3-Aminopyrazole-4-carboxamide + Urea50Pyrazolo[3,4-d]pyrimidin-4-one30
D: Optimized Protocol 3-Aminopyrazole-4-carboxhydrazide + Diethyl Carbonate85Incomplete cyclization product5

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the synthesis of related pyrazolopyridinones.

Step 1: Synthesis of 3-aminopyrazole-4-carboxhydrazide

A mixture of ethyl 3-aminopyrazole-4-carboxylate (1 eq.) and hydrazine hydrate (3 eq.) in ethanol is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 3-aminopyrazole-4-carboxhydrazide.

Step 2: Cyclization to this compound

A suspension of 3-aminopyrazole-4-carboxhydrazide (1 eq.) in diethyl carbonate (10 eq.) is heated to reflux for 24 hours. The excess diethyl carbonate is removed under reduced pressure. The crude residue is then triturated with diethyl ether, and the solid product is collected by filtration and recrystallized from ethanol to yield this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_product Main Product cluster_side_products Potential Side Products 3-Aminopyrazole-4-carboxhydrazide 3-Aminopyrazole-4-carboxhydrazide Regioisomer Regioisomer 3-Aminopyrazole-4-carboxhydrazide->Regioisomer Alternative Cyclization Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 3-Aminopyrazole-4-carboxhydrazide->Pyrazolo[3,4-d]pyrimidin-4-one Alternative Reaction Pathway Intermediate Intermediate 3-Aminopyrazole-4-carboxhydrazide->Intermediate Condensation Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Intermediate This compound This compound Incomplete Cyclization Incomplete Cyclization Intermediate->this compound Cyclization Intermediate->Incomplete Cyclization Incomplete Reaction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Analyze Crude Mixture (LC-MS) Analyze Crude Mixture (LC-MS) Low Yield->Analyze Crude Mixture (LC-MS) Yes Increase Reaction Time/Temp Increase Reaction Time/Temp Low Yield->Increase Reaction Time/Temp No Major Side Product? Major Side Product? Analyze Crude Mixture (LC-MS)->Major Side Product? Optimize Conditions Optimize Conditions Major Side Product?->Optimize Conditions No Modify Synthetic Route Modify Synthetic Route Major Side Product?->Modify Synthetic Route Yes End End Optimize Conditions->End Modify Synthetic Route->End Increase Reaction Time/Temp->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Refining Protocols for Scale-up Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the scale-up synthesis of pyrazolo[3,4-b]pyridin-3-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of pyrazolo[3,4-b]pyridin-3-ones?

A1: Common challenges in scaling up the synthesis of pyrazolo[3,4-b]pyridin-3-ones include managing reaction exotherms, ensuring efficient mixing, dealing with product precipitation, controlling regioselectivity, and developing scalable purification methods to handle larger volumes.[1]

Q2: How does the choice of catalyst impact the scalability of the reaction?

A2: The catalyst choice is critical for a successful scale-up. An ideal catalyst should be highly active at low loading, robust, readily available, and easily removable from the reaction mixture. For large-scale synthesis, heterogeneous catalysts are often preferred as they can be removed by simple filtration, avoiding tedious chromatographic purification.[2]

Q3: What are the key safety considerations when synthesizing pyrazolo[3,4-b]pyridin-3-ones on a larger scale?

A3: Key safety considerations include the potential for runaway reactions due to poor heat dissipation, the handling of potentially hazardous reagents and intermediates, and the management of gaseous byproducts. A thorough risk assessment is crucial before any scale-up. For syntheses involving potentially explosive intermediates, such as those with a high nitrogen-to-carbon ratio, a comprehensive safety assessment, including thermal stability and sensitivity to mechanical stress, is essential.[1]

Q4: Are multicomponent reactions (MCRs) suitable for the industrial-scale synthesis of pyrazolo[3,4-b]pyridin-3-ones?

A4: Multicomponent reactions are highly attractive for industrial-scale synthesis due to their high atom economy, convergence, and operational simplicity. However, scaling up MCRs can present challenges in controlling competing side reactions and managing the complex reaction mixtures, which may complicate purification. Careful process optimization is required for successful industrial implementation.

Troubleshooting Guide

Issue 1: Low Reaction Yield upon Scale-up

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Inefficient Mixing At larger scales, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side product formation. It is crucial to select an appropriate reactor and stirring mechanism to ensure homogeneity. The agitation speed may need to be recalculated for the larger vessel to maintain similar mixing efficiency.
Poor Temperature Control Exothermic reactions that are easily managed in the lab can become problematic on a larger scale due to a lower surface-area-to-volume ratio, leading to poor heat dissipation. This can cause solvent to boil or product degradation. Employing a reactor with efficient cooling and controlling the rate of reagent addition are critical.
Suboptimal Reaction Conditions Conditions optimized at a small scale may not be optimal for a larger scale. A re-optimization of parameters such as temperature, reaction time, and catalyst loading may be necessary.
Purity of Starting Materials Impurities in starting materials can have a more pronounced negative effect on the reaction outcome at a larger scale. Ensure all reactants are of high purity before commencing the scale-up.
Issue 2: Difficulty in Product Purification and Isolation

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Chromatography is not Scalable Column chromatography is often not a viable option for purifying large quantities of product in an industrial setting. Developing a purification strategy based on crystallization or precipitation is highly recommended.
Product Oiling Out During work-up or crystallization, the product may separate as an oil instead of a solid, making isolation difficult. This can often be rectified by changing the solvent system, adjusting the temperature, or modifying the rate of anti-solvent addition.
Persistent Impurities Some impurities may be difficult to remove by crystallization. A thorough understanding of the impurity profile is necessary to devise an effective purification strategy. This may involve chemical treatment of the crude product to remove reactive impurities or the use of a different crystallization solvent.

Experimental Protocols

Gram-Scale Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a reported gram-scale synthesis and can serve as a starting point for scale-up optimization.[3]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol)

  • N-Iodosuccinimide (NIS) (133.00 mmol)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g) and N-iodosuccinimide in DMF in a suitable reaction vessel.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Filter the resulting faint yellow precipitate under reduced pressure.

  • The isolated solid can be used in the next step without further purification.

Yield: 32.5 g (82.4%) of a faint yellow solid.[3]

Visualizations

General Workflow for Scale-up Synthesis and Troubleshooting

Caption: Workflow for scaling up pyrazolo[3,4-b]pyridin-3-one synthesis.

Logical Relationship in Troubleshooting Low Yield

G Start Low Yield Observed in Scale-up P1 Investigate Mixing Efficiency Start->P1 P2 Analyze Temperature Profile Start->P2 P3 Check Reactant Purity Start->P3 P4 Re-evaluate Reaction Kinetics Start->P4 S1 Modify Stirrer Design/ Speed P1->S1 S2 Improve Heat Transfer/ Control Reagent Addition P2->S2 S3 Purify Starting Materials P3->S3 S4 Adjust Temperature/ Time/Catalyst Load P4->S4 End Improved Yield S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for addressing low yields in scale-up synthesis.

References

"addressing poor reproducibility in pyrazolo[3,4-b]pyridin-3-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridin-3-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of pyrazolo[3,4-b]pyridin-3-ones?

The synthesis of pyrazolo[3,4-b]pyridin-3-ones can be challenging, with researchers frequently reporting issues such as low product yields, the formation of regioisomers, and difficulties in purification.[1][2] These problems often stem from suboptimal reaction conditions, the purity of starting materials, and the choice of catalyst and solvent.[1][2]

Q2: What is the general synthetic strategy for obtaining pyrazolo[3,4-b]pyridin-3-ones?

A common and effective method is the condensation reaction of a 3-aminopyrazolone derivative with a suitable 1,3-dicarbonyl compound or its equivalent, such as a 2-pyrone derivative.[3] Multi-component reactions involving an aldehyde, an active methylene compound, and an aminopyrazole are also widely used to construct the pyrazolo[3,4-b]pyridine core.[1][4]

Q3: How can I control the regioselectivity of the reaction?

The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1][5] The choice of catalyst and solvent can significantly influence regioselectivity.[1] For instance, the relative electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the major regioisomer formed.[5][6] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to determine the best conditions for achieving high regioselectivity.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridin-3-one derivative, but I am consistently obtaining a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst or lead to side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction outcome.

    • Recommendation: Screen different catalysts. While common catalysts include acetic acid, Lewis acids like ZrCl₄ have also been shown to be effective.[1][7] Catalyst loading is also a critical parameter to optimize. For example, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be the optimal amount for a 0.25 mmol scale reaction.[1][8]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a commonly used solvent.[1] In some cases, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a common hurdle. Here’s how you can address it:

  • Controlling Regioselectivity:

    • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is recommended to review literature for precedents with similar substrates.[1]

    • Starting Material Design: If possible, using symmetrical starting materials can eliminate the issue of regioisomerism.[5]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1]

      • Eluent System: A gradient of hexane and ethyl acetate is a good starting point for many organic compounds. The optimal eluent system will depend on the specific polarity of your isomers and should be determined by TLC analysis.

Issue 3: Difficulty in Product Purification

Question: I am struggling with the purification of my target pyrazolo[3,4-b]pyridin-3-one. What purification strategies are recommended?

Answer: Purification can be challenging due to the polarity of the product and the presence of co-eluting byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase Optimization: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Careful analysis of TLC plates under UV light (254 nm) and with staining agents like iodine vapor can help in identifying the product and impurities, allowing for the optimization of the mobile phase for better separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing minor impurities after column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazolo[3,4-b]pyridine-6 in the Reaction of Pyrazole (1) and Ethyl Isodehydracetate (2b)
EntrySolventYield (%)
1MeOH11
2EtOH18
3BuOH49
Data sourced from a study on the synthesis of pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one.[3]
Table 2: Comparison of Catalysts for the Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylate Derivative
EntryCatalystTime (h)Yield (%)
1HCl0.580
2H₂SO₄0.575
3H₃PO₄0.572
4TsOH0.578
5AC-SO₃H (5 mg)383
Reaction conditions: 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), catalyst, and EtOH (2.0 mL) at room temperature. Isolated yields are reported.[8]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 h.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

General Procedure for the AC-SO₃H-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

In a round-bottom flask, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg) are mixed in ethanol (2.0 mL). The reaction mixture is stirred at room temperature for the appropriate time as indicated by TLC analysis. Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final pyrazolo[3,4-b]pyridine-5-carboxylate product.[8]

Visualizations

Reaction_Pathway Aminopyrazole 3-Aminopyrazolone Intermediate Condensation Intermediate Aminopyrazole->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product Pyrazolo[3,4-b]pyridin-3-one Intermediate->Product Cyclization & Dehydration Catalyst Catalyst (e.g., Acidic) Catalyst->Intermediate +

Caption: General reaction pathway for pyrazolo[3,4-b]pyridin-3-one synthesis.

Troubleshooting_Workflow Start Low/No Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst ScreenSolvent Screen Solvents OptimizeCatalyst->ScreenSolvent OptimizeTempTime Optimize Temperature & Time ScreenSolvent->OptimizeTempTime Success Improved Yield OptimizeTempTime->Success

Caption: Troubleshooting workflow for addressing low product yield.

Parameter_Relationships Yield Yield Purity Purity Regioselectivity Regioselectivity Catalyst Catalyst Catalyst->Yield Catalyst->Regioselectivity Solvent Solvent Solvent->Yield Solvent->Regioselectivity Temperature Temperature Temperature->Yield Reactants Reactant Purity Reactants->Yield Reactants->Purity

Caption: Key parameter relationships affecting reaction outcome.

References

"strategies to minimize by-product formation in pyrazolo[3,4-b]pyridine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Formation of Regioisomers in Reactions with Unsymmetrical Precursors

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or aminopyrazoles.[1] The regioselectivity is often dictated by the electronic and steric properties of the substituents on your starting materials.

Strategies to Control Regioselectivity:

  • Substituent Effects: In reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group is more likely to react first.[1] Consider modifying the substituents to enhance the electrophilicity of one carbonyl group over the other.

  • Catalyst Selection: The choice of catalyst can influence regioselectivity. While acidic catalysts like acetic acid are common, exploring Lewis acids such as ZrCl₄ may offer better control in certain reactions.

  • Solvent Effects: The solvent can impact reactant solubility and reaction kinetics, which in turn can affect the isomeric ratio. A solvent screen is recommended.

  • Protecting Groups: In some cases, strategic use of protecting groups on the aminopyrazole can direct the cyclization to the desired position.

Separation of Regioisomers:

If formation of a mixture is unavoidable, the following techniques can be employed for separation:

  • Column Chromatography: This is the most common method. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.

  • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

Issue 2: By-product Formation in Suzuki-Miyaura Coupling Reactions

Question: I am observing significant homocoupling of my boronic acid and/or dehalogenation of my pyrazolo[3,4-b]pyridine starting material in my Suzuki-Miyaura reaction. How can I minimize these side products?

Answer: Homocoupling of the boronic acid and dehalogenation of the aryl halide are known side reactions in Suzuki-Miyaura couplings.[2][3] These by-products can complicate purification and reduce the yield of the desired cross-coupled product.

Strategies to Minimize Homocoupling and Dehalogenation:

  • Oxygen Control: The presence of oxygen can promote the homocoupling of boronic acids.[3] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. A nitrogen subsurface sparge prior to catalyst addition can be particularly effective.[2][4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., RuPhos, XPhos), are often more effective than traditional ligands like PPh₃ in promoting the desired cross-coupling and suppressing side reactions.[5] For challenging couplings involving heteroaryl halides, specialized ligands may be necessary.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that are responsible for homocoupling, without significantly affecting the active catalytic cycle.[2][4]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is critical. Aqueous conditions can sometimes be beneficial for the cross-coupling of heteroaryl halides.[6]

  • Purity of Starting Materials: Ensure the boronic acid is free of impurities that might promote homocoupling.

ParameterRecommendation for Minimizing HomocouplingRecommendation for Minimizing Dehalogenation
Atmosphere Rigorously degas reaction mixture and maintain under inert gas (N₂ or Ar).[2][3]Maintain an inert atmosphere to prevent side reactions that can generate palladium hydride species.
Ligand Use bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).[5]Bidentate ligands can sometimes be more effective than monodentate ligands.
Additives Addition of a mild reducing agent like potassium formate.[2][4]Avoid sources of hydride (e.g., certain alcohols as solvents if not intended).
Solvent Aprotic solvents are generally preferred. Aqueous mixtures can be effective in some cases.[6]Aprotic solvents are generally preferred.

Issue 3: By-product Formation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction is giving me a significant amount of the hydrodehalogenated pyrazolo[3,4-b]pyridine by-product. What can I do to improve the yield of my desired amine?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of undergoing amination.[7] This is particularly problematic with less reactive amines or when using first-generation catalyst systems.[7]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Modern, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos, tBuBrettPhos) are generally more effective at promoting the desired C-N bond formation and suppressing hydrodehalogenation compared to older ligands.

  • Catalyst System: Using well-defined pre-catalysts can lead to more reproducible results and lower levels of side reactions.

  • Base Selection: The choice of base can influence the outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base is also an important factor.

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or t-butanol are typically used. The choice of solvent can affect the solubility of the catalyst and base, influencing the reaction rate and selectivity.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature for your specific substrate combination.

ParameterRecommendation for Minimizing Hydrodehalogenation
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos).
Catalyst Employ well-defined palladium pre-catalysts.
Base Use strong, non-nucleophilic bases like NaOtBu or LHMDS.
Solvent Aprotic solvents such as toluene, dioxane, or t-butanol are generally effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrazolo[3,4-b]pyridines?

A1: The most common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core. Key methods include:

  • Reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. [1]

  • The Gould-Jacobs reaction, which utilizes aminopyrazoles and diethyl 2-(ethoxymethylene)malonate. [8]

  • Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, to introduce substituents onto a pre-formed pyrazolo[3,4-b]pyridine core.

Q2: What is the "2-pyridyl problem" and how does it relate to the synthesis of pyrazolo[3,4-b]pyridines?

A2: The "2-pyridyl problem" refers to the challenges encountered in Suzuki-Miyaura coupling reactions involving 2-pyridylboronic acids, which are prone to protodeboronation.[5] This is relevant to pyrazolo[3,4-b]pyridine synthesis when attempting to introduce a substituent at a position adjacent to a nitrogen atom in the pyridine ring via a Suzuki coupling. To overcome this, stabilized 2-pyridylboron reagents and optimized catalytic systems with advanced ligands are often necessary.[5]

Q3: Can microwave irradiation be used to improve pyrazolo[3,4-b]pyridine synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing pyrazolo[3,4-b]pyridine derivatives. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling:

  • To a reaction vessel, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and thoroughly degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination with Minimized Hydrodehalogenation:

  • To a dry reaction vessel under an inert atmosphere, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv.), the palladium pre-catalyst, the phosphine ligand, and the base (e.g., NaOtBu).

  • Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Byproduct_Minimization_Strategy start Identify Primary By-product regioisomers Regioisomers start->regioisomers Unsymmetrical Precursors homocoupling Homocoupling (Suzuki) start->homocoupling Suzuki Reaction dehalogenation_suzuki Dehalogenation (Suzuki) start->dehalogenation_suzuki Suzuki Reaction hydrodehalogenation_bh Hydrodehalogenation (Buchwald-Hartwig) start->hydrodehalogenation_bh Buchwald-Hartwig Reaction strategy_regio Modify Substituents Screen Catalysts/Solvents regioisomers->strategy_regio strategy_homocoupling Degas Thoroughly Use Bulky Ligands Add Mild Reducing Agent homocoupling->strategy_homocoupling strategy_dehalogenation_suzuki Optimize Ligand/Base Use Aprotic Solvent dehalogenation_suzuki->strategy_dehalogenation_suzuki strategy_hydrodehalogenation_bh Use Bulky Biaryl Phosphine Ligands Optimize Base/Solvent/Temp hydrodehalogenation_bh->strategy_hydrodehalogenation_bh

Caption: Decision tree for selecting a by-product minimization strategy.

Experimental_Workflow start Define Synthetic Target and Reaction Type lit_review Literature Review for Similar Transformations start->lit_review initial_rxn Initial Small-Scale Reaction (Standard Conditions) lit_review->initial_rxn analyze Analyze Product and By-products (TLC, LC-MS, NMR) initial_rxn->analyze troubleshoot Identify Major By-product(s) analyze->troubleshoot optimize Systematic Optimization of Reaction Parameters (Ligand, Solvent, Base, Temp.) troubleshoot->optimize By-products identified scale_up Scale-up Optimized Reaction troubleshoot->scale_up Minimal by-products optimize->initial_rxn Re-screen optimize->scale_up Optimized purify Purification and Characterization scale_up->purify

References

Validation & Comparative

A Comparative Analysis of Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold against other established kinase inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of these compounds in a research setting.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine component of ATP and bind to the hinge region of various kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinase targets implicated in cancer and other diseases.[2][3][4] This guide focuses on the comparative performance of these compounds against well-known kinase inhibitors, providing a framework for their evaluation.

While the specific focus of this guide is the pyrazolo[3,4-b]pyridin-3-one core, a comprehensive search of available literature has revealed a scarcity of specific comparative data for this particular derivative. Therefore, this guide will utilize data from the broader and more extensively studied pyrazolo[3,4-b]pyridine scaffold as a close structural surrogate to provide a meaningful comparative analysis.

Comparative Efficacy: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro IC50 values of various pyrazolo[3,4-b]pyridine derivatives against several kinase targets, alongside the IC50 values of established kinase inhibitors for comparison.

Table 1: Comparative IC50 Values for TRK Kinase Inhibitors

CompoundScaffoldTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Compound C03 Pyrazolo[3,4-b]pyridine56--
Compound 3 (Duan et al.) Pyrazolo[3,4-b]pyridine1.62.92.0
Larotrectinib Pyrrolo[1,2-f][1][5][6]triazine3-0.2
Entrectinib Pyrazolo[1,5-a]pyrimidine135

Data sourced from multiple studies.[7][8]

Table 2: Comparative IC50 Values for ALK Kinase Inhibitors

CompoundScaffoldALK (wild-type) IC50 (nM)ALK (L1196M mutant) IC50 (nM)
Compound 10g Pyrazolo[3,4-b]pyridine<0.5<0.5
Crizotinib Aminopyridine24183

Data sourced from studies on ALK inhibitors.[3][9]

Table 3: Comparative IC50 Values for TBK1 Kinase Inhibitors

CompoundScaffoldTBK1 IC50 (nM)
Compound 15y Pyrazolo[3,4-b]pyridine0.2
BX795 Pyrrolopyrimidine7.1
MRT67307 Pyrrolopyrimidine28.7

Data from a study on novel TBK1 inhibitors.[10]

Table 4: Comparative IC50 Values for Mps1 Kinase Inhibitors

CompoundScaffoldMps1 IC50 (nM)
Compound 31 Pyrazolo[3,4-b]pyridine2.596

Data from a study identifying novel Mps1 inhibitors.[2]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize their place within cellular signaling pathways and the experimental workflow used to characterize them.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, ALK, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Response Interferon Response IRF3->IFN_Response Mps1 Mps1 Mitotic_Checkpoint Mitotic Checkpoint Control Mps1->Mitotic_Checkpoint Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->RTK e.g., TRK, ALK, FGFR inhibitors Pyrazolo_pyridine->TBK1 e.g., Compound 15y Pyrazolo_pyridine->Mps1 e.g., Compound 31 Other_Inhibitors Other Kinase Inhibitors Other_Inhibitors->RTK e.g., Crizotinib Other_Inhibitors->TBK1 e.g., BX795

Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine and other kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treatment with Inhibitors Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot Analysis (Phospho-protein levels) Inhibitor_Treatment->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability GI50_Determination GI50 Value Determination Cell_Viability->GI50_Determination

Caption: General experimental workflow for comparing kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[1][5][6][11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) and control inhibitors

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in DMSO.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase reaction mixture (containing kinase and substrate in kinase reaction buffer) to each well of a 384-well plate.

    • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling Pathway Inhibition

This protocol is used to assess the effect of kinase inhibitors on the phosphorylation status of downstream target proteins in a signaling cascade.[12][13]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitors or DMSO (vehicle control) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for total protein control):

    • The membrane can be stripped of the bound antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent core for the development of novel kinase inhibitors. As demonstrated by the compiled data, derivatives of this scaffold exhibit impressive inhibitory activity against a range of clinically relevant kinases, often comparable or superior to existing therapies. The provided experimental protocols offer a standardized framework for the further evaluation and comparison of these and other kinase inhibitors, facilitating the advancement of targeted drug discovery. Further investigation into the specific pyrazolo[3,4-b]pyridin-3-one subclass is warranted to fully elucidate its potential as a therapeutic agent.

References

Validating the Mechanism of Action of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. Due to the limited publicly available data on this specific molecule, we will leverage experimental data from structurally related 1H-pyrazolo[3,4-b]pyridine derivatives, which are well-documented as potent kinase inhibitors. This guide will therefore serve as a roadmap for investigation and a comparative benchmark against established compounds.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases and other enzymes.[1][2] This suggests that a primary avenue for investigating this compound should be its potential as a kinase inhibitor.

Hypothetical Target and Signaling Pathway

Many 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of kinases such as TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[3][4] For the purpose of this guide, we will use the TBK1 signaling pathway as a representative model to illustrate the validation process. TBK1 is a key regulator of the innate immune response.

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs/RLRs TLRs/RLRs Viral/Bacterial PAMPs->TLRs/RLRs binds Adaptor Proteins (TRIF, MAVS) Adaptor Proteins (TRIF, MAVS) TLRs/RLRs->Adaptor Proteins (TRIF, MAVS) activates TBK1 TBK1 Adaptor Proteins (TRIF, MAVS)->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho-IRF3 Phospho-IRF3 IRF3 Dimer IRF3 Dimer Phospho-IRF3->IRF3 Dimer dimerizes Nucleus Nucleus IRF3 Dimer->Nucleus translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines activates transcription This compound This compound This compound->TBK1 inhibits

Caption: Hypothetical inhibition of the TBK1 signaling pathway.

Experimental Workflow for Mechanism of Action Validation

To validate the mechanism of action of this compound, a multi-step experimental approach is recommended. This workflow is designed to first identify the molecular target and then characterize the compound's effects at the cellular level.

G Start Start Target Identification Target Identification Start->Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Identified Target Target Engagement Assays Target Engagement Assays Biochemical Assays->Target Engagement Assays Confirmed Activity Cellular Assays Cellular Assays Target Engagement Assays->Cellular Assays Confirmed Engagement Mechanism Validation Mechanism Validation Cellular Assays->Mechanism Validation Cellular Effects End End Mechanism Validation->End

Caption: Experimental workflow for mechanism of action validation.

Comparative Performance Data

The following table summarizes the in vitro activity of several known 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases, alongside established inhibitors for comparison. This data provides a benchmark for the potency and selectivity that could be expected from a novel compound in this class.

Compound/AlternativeTarget KinaseIC50 (nM)Reference
Compound 15y (pyrazolo[3,4-b]pyridine derivative)TBK10.2[3][5]
MRT67307 TBK119[5]
BX795 TBK17.1[5]
Compound C03 (pyrazolo[3,4-b]pyridine derivative)TRKA56
Larotrectinib TRKA/B/C< 20
Compound 10g (pyrazolo[3,4-b]pyridine derivative)ALK-L1196M< 0.5[6]
Crizotinib ALK24
SQ-67563 (pyrazolo[3,4-b]pyridine derivative)CDK1/CDK2Potent (IC50 not specified)[4]

Detailed Experimental Protocols

Target Identification and Validation
  • Kinase Panel Screening: To identify potential kinase targets, this compound should be screened against a broad panel of recombinant human kinases at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.

  • Dose-Response Assays: For kinases that show significant inhibition in the initial screen, dose-response curves are generated to determine the IC50 value. This is a measure of the compound's potency.

Biochemical Assays
  • In Vitro Kinase Activity Assay:

    • Recombinant kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated and incubated at 30°C for a specified time.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

    • Data is plotted to calculate the IC50 value.

Target Engagement in Cells
  • Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target in a cellular context.

    • Intact cells are treated with the compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and precipitate.

    • The remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry.

    • Binding of the compound stabilizes the target protein, resulting in a higher melting temperature compared to the vehicle control.

Cellular Assays
  • Western Blot Analysis of Downstream Signaling: To confirm that target engagement leads to a functional consequence, the phosphorylation status of downstream substrates can be measured. For a hypothetical TBK1 inhibitor:

    • A relevant cell line (e.g., THP-1 monocytes) is stimulated to activate the TBK1 pathway (e.g., with LPS).

    • Cells are pre-treated with various concentrations of the test compound.

    • Cell lysates are collected and the levels of phosphorylated IRF3 (p-IRF3) and total IRF3 are measured by Western blot.

    • A reduction in p-IRF3 levels indicates inhibition of TBK1 activity.

  • Gene Expression Analysis: Inhibition of a signaling pathway should lead to changes in the expression of downstream genes.

    • Following the same treatment protocol as above, RNA is extracted from the cells.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., IFN-β and other interferon-stimulated genes for the TBK1 pathway).

  • Cell Viability/Proliferation Assays: The effect of the compound on cell growth can be assessed using assays such as the MTT or CellTiter-Glo assay, particularly for targets involved in cancer cell proliferation.

Conceptual Comparison of Inhibitor Binding

The following diagram illustrates a conceptual comparison of how a novel compound might bind to its target kinase compared to a known alternative. Differences in binding mode can explain variations in potency and selectivity.

G cluster_novel This compound cluster_alternative Alternative Inhibitor (e.g., BX795) Novel_Compound Novel Compound Binding_Pocket_1 ATP Binding Pocket Comparison VS Target_Kinase_1 Target Kinase H_Bond_1 Hydrogen Bonds Binding_Pocket_1->H_Bond_1 forms Hydrophobic_Interaction_1 Hydrophobic Interactions Binding_Pocket_1->Hydrophobic_Interaction_1 forms Alternative_Compound Alternative Compound Binding_Pocket_2 ATP Binding Pocket Target_Kinase_2 Target Kinase H_Bond_2 Hydrogen Bonds Binding_Pocket_2->H_Bond_2 forms Additional_Interaction Additional Interaction Binding_Pocket_2->Additional_Interaction forms

Caption: Conceptual comparison of inhibitor binding modes.

By following this comprehensive guide, researchers can systematically validate the mechanism of action of this compound and objectively compare its performance against relevant alternative compounds.

References

A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a variety of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-b]pyridine derivatives, drawing upon published experimental data. The focus is on their activity as inhibitors of Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Anaplastic lymphoma kinase (ALK), which are key targets in cancer therapy.

Comparative Efficacy Against Protein Kinases

The following tables summarize the in vitro inhibitory activities of several pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Km-12 Cell Line IC50 (µM)Reference
C03 56--0.304[1][2][3]
C09 57---[2][3]
C10 26---[2][3]
Larotrectinib 3.0130.2-[2]

Note: Larotrectinib is included as a positive control. A lower IC50 value indicates greater potency.

Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against FGFR Kinases

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)H1581 Cell Line IC50 (µM)Reference
7n <12.61.80.03[4][5]
AZD4547 0.22.51.8-[4]

Note: AZD4547 is included as a reference compound.[4]

Table 3: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK Kinase

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)H2228 Cell Line IC50 (µM)Reference
10g <0.5<0.5-[6]
10a 453--[6]

Note: ALK-wt refers to wild-type ALK, while ALK-L1196M is a common resistance mutation.[6]

Signaling Pathways and Experimental Workflow

The development and evaluation of these kinase inhibitors involve understanding their mechanism of action within cellular signaling pathways and a systematic experimental workflow to characterize their efficacy and safety.

TRK_Signaling_Pathway Ligand Neurotrophins (e.g., NGF, BDNF, NT-3) TRK TRK Receptor (TRKA, TRKB, TRKC) Ligand->TRK Dimerization Receptor Dimerization & Autophosphorylation TRK->Dimerization Signaling_Complex Signaling Complex Formation Dimerization->Signaling_Complex Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Signaling_Complex->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Signaling_Complex->PI3K_Akt PLCg PLCγ Pathway Signaling_Complex->PLCg Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->TRK

TRK Signaling Pathway Inhibition.

The diagram above illustrates the Tropomyosin receptor kinase (TRK) signaling pathway. Neurotrophins bind to TRK receptors, leading to dimerization, autophosphorylation, and the activation of downstream pathways like Ras-Raf-MEK-ERK and PI3K-Akt, which promote cell proliferation and survival.[1][2][3] Pyrazolo[3,4-b]pyridine derivatives act as inhibitors of the TRK receptor, blocking these downstream signals.

Experimental_Workflow Design Compound Design & Synthesis In_Vitro_Enzyme In Vitro Kinase Inhibition Assays (e.g., HTRF) Design->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cellular Proliferation Assays (e.g., MTT, SRB) Design->In_Vitro_Cell SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Enzyme->SAR In_Vitro_Cell->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design In_Vivo In Vivo Efficacy (e.g., Xenograft Models) Lead_Optimization->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET Candidate Preclinical Candidate In_Vivo->Candidate ADMET->Candidate

Drug Discovery Workflow.

The evaluation of novel pyrazolo[3,4-b]pyridine derivatives follows a structured workflow. It begins with the design and chemical synthesis of the compounds. These are then subjected to in vitro kinase inhibition and cellular proliferation assays to determine their initial potency. The data from these assays inform the structure-activity relationship (SAR) analysis, guiding the optimization of the lead compounds. Promising candidates proceed to in vivo efficacy studies, often using tumor xenograft models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in the referenced studies.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to measure the inhibitory activity of compounds against specific kinases.

  • Materials : Recombinant kinase (e.g., TRKA, FGFR1, ALK), biotinylated substrate peptide, ATP, anti-phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (acceptor fluorophore).

  • Procedure :

    • The kinase reaction is performed in a microplate. The reaction mixture contains the kinase, the test compound at various concentrations, the biotinylated substrate, and ATP in a suitable buffer.

    • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

    • The reaction is stopped by the addition of a detection mixture containing EDTA, the donor-labeled antibody, and the streptavidin-XL665.

    • After another incubation period, the fluorescence is measured at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis : The HTRF ratio (acceptor signal / donor signal) is calculated. The percent inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using non-linear regression.[2]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., Km-12, H1581) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours (e.g., 4 hours) to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[7]

In Vivo Tumor Xenograft Model

To evaluate the in vivo anti-tumor efficacy, human tumor cells are implanted into immunocompromised mice.

  • Cell Implantation : A suspension of human cancer cells (e.g., H1581) is subcutaneously injected into the flank of nude mice.

  • Tumor Growth : The tumors are allowed to grow to a palpable size.

  • Compound Administration : The mice are randomized into groups and treated with the test compound (e.g., 7n) or a vehicle control, typically administered orally or intraperitoneally once or twice daily for a set period.

  • Tumor Measurement : Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation : At the end of the study, the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[4][5]

References

"in vivo validation of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one as an anti-tumor agent"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo anti-tumor efficacy of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one derivatives against established chemotherapeutic agents and targeted therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this class of compounds in preclinical settings.

Executive Summary

Derivatives of the this compound scaffold have emerged as promising anti-tumor agents, with several analogs demonstrating potent inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Monopolar spindle kinase 1 (Mps1). This guide focuses on the in vivo validation of a representative 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine compound in a breast cancer model and compares its performance with standard-of-care agents Doxorubicin and Paclitaxel, as well as the targeted CDK4/6 inhibitor, Palbociclib. The pyrazolo[3,4-b]pyridine derivative exhibits significant tumor growth inhibition with a favorable toxicity profile, highlighting its potential as a lead compound for further development.

Comparative In Vivo Efficacy

The anti-tumor activity of a representative 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine was evaluated in an orthotopic breast cancer mouse model and compared with standard chemotherapeutic agents and a targeted CDK4/6 inhibitor.[1][2][3]

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine Orthotopic Breast CancerNot SpecifiedSignificant tumor growth inhibition[1][2][3]
Doxorubicin Subcutaneous E0117 Breast Cancer Xenograft4 mg/kg/week for 3 weeks (IV)~40% greater than free DOX[4]
Paclitaxel MDA-MB-231 Breast Cancer Xenograft40 mg/kgSignificant tumor volume decrease[5]
Palbociclib MCF-7 Breast Cancer Xenograft20 mg/kg47%[6]
Palbociclib MCF-7 Breast Cancer Xenograft40 mg/kg65%[6]

Comparative Toxicity Profiles

A crucial aspect of in vivo validation is the assessment of treatment-related toxicity. The representative pyrazolo[3,4-b]pyridine compound demonstrated a favorable safety profile.

CompoundAnimal ModelKey Toxicity FindingsReference
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine MouseNo systemic toxicity observed.[1][2][3]
Doxorubicin MouseCardiotoxicity, gastrointestinal and hepatic injuries.[7][8]
Paclitaxel MouseSignificant body weight loss, potential for hepatotoxicity.[9]
Palbociclib MouseGenerally well-tolerated at effective doses; combination with crizotinib showed no significant toxicities.[10]

Experimental Protocols

In Vivo Xenograft Model for Anti-Tumor Efficacy

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of test compounds in a subcutaneous or orthotopic xenograft mouse model.

1.1. Cell Culture and Implantation:

  • Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.

  • A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or media) is injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., BALB/c nude or NSG mice).

1.2. Tumor Growth Monitoring:

  • Tumor dimensions (length and width) are measured with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

1.3. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound (e.g., 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine), standard-of-care drug (e.g., Doxorubicin, Paclitaxel, Palbociclib), or vehicle control is administered according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

1.4. Efficacy Evaluation:

  • Tumor volume and body weight are monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

In Vivo Toxicity Study

This protocol provides a framework for assessing the toxicity of the test compounds.

2.1. Animal Model and Dosing:

  • Healthy, non-tumor-bearing mice are used.

  • Animals are administered the test compound at various doses, including and exceeding the therapeutic dose, following the same route and schedule as the efficacy study.

2.2. Monitoring:

  • Animals are monitored daily for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).

  • Body weight is recorded regularly.

2.3. Endpoint Analysis:

  • At the end of the study, blood samples are collected for hematology and serum chemistry analysis.

  • Major organs (e.g., liver, kidney, heart, spleen) are harvested, weighed, and subjected to histopathological examination.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic properties of the test compounds.

3.1. Dosing and Sampling:

  • The test compound is administered to mice (typically via intravenous and oral routes in separate groups).

  • Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

3.2. Sample Processing and Analysis:

  • Plasma is separated from the blood samples.

  • The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3. Data Analysis:

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflow

experimental_workflow cell_culture Cell Culture (e.g., Breast Cancer Cell Lines) implantation Tumor Cell Implantation (Immunocompromised Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Controls) randomization->treatment monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (Tumor Excision, Blood/Organ Collection) monitoring->endpoint analysis Data Analysis (TGI, PK, Histopathology) endpoint->analysis

General Experimental Workflow for In Vivo Validation.

Many pyrazolo[3,4-b]pyridine derivatives exert their anti-tumor effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation.

cdk4_6_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cyclin D Cyclin D mTOR->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters pRb->E2F Releases Gene Transcription Gene Transcription E2F->Gene Transcription Promotes Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression

Simplified CDK4/6 Signaling Pathway in Breast Cancer.

pi3k_akt_mtor_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Overview of the PI3K/AKT/mTOR Signaling Pathway.

References

A Head-to-Head Showdown: Pyrazolo[3,4-b]pyridin-3-one Derivatives Versus Established Drugs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for more potent and selective kinase inhibitors is paramount. This comprehensive guide provides a head-to-head comparison of emerging pyrazolo[3,4-b]pyridin-3-one derivatives against well-established drugs targeting critical kinases in cancer and inflammatory diseases: Topoisomerase IIα, TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinase (TRK). This report, tailored for researchers, scientists, and drug development professionals, presents a meticulous analysis of their performance based on available preclinical data, offering a valuable resource for identifying promising new therapeutic avenues.

The pyrazolo[3,4-b]pyridine scaffold has garnered significant attention for its versatile pharmacological activities.[1][2] This guide delves into the inhibitory potential of specific derivatives of this class and contextualizes their efficacy against clinically relevant drugs, namely Etoposide, BX795, MRT67307, Larotrectinib, and Entrectinib.

Quantitative Performance Analysis

The following tables summarize the half-maximal inhibitory concentrations (IC50) of pyrazolo[3,4-b]pyridine derivatives and known drugs against their respective kinase targets. This quantitative data allows for a direct comparison of their potency.

Table 1: Inhibition of Topoisomerase IIα

Compound/DrugIC50 (µM)Cell Line/Assay Condition
Pyrazolo[3,4-b]pyridine Derivative (Compound 8c) 0.72K562 leukemia cells[1]
EtoposideComparable to Compound 8c (dose-dependent inhibition)DNA relaxation activity of TOPIIα[1]

Table 2: Inhibition of TANK-Binding Kinase 1 (TBK1)

Compound/DrugIC50 (nM)Assay Condition
Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) 0.2In vitro kinase assay[3][4][5]
BX7957.1In vitro kinase assay[4]
MRT6730728.7In vitro kinase assay[4]

Table 3: Inhibition of Tropomyosin Receptor Kinase A (TRKA)

Compound/DrugIC50 (nM)Assay Condition
Pyrazolo[3,4-b]pyridine Derivative (Compound C03) 56In vitro enzyme activity assay[6][7]
Larotrectinib< 20In vitro enzyme activity assay[6]
Entrectinib1In vitro enzyme activity assay[6]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key kinase inhibition assays are provided below.

Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)

This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • Test compound and Etoposide (positive control)

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

Procedure:

  • Prepare a reaction mixture containing assay buffer, supercoiled DNA, and ATP.

  • Add the test compound or Etoposide at various concentrations to the reaction mixture.

  • Initiate the reaction by adding Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB.

  • Analyze the DNA topology by electrophoresis on an agarose gel.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is determined by the persistence of the supercoiled DNA form.[8][9][10]

TBK1 Kinase Inhibition Assay

This assay measures the inhibition of TBK1-mediated phosphorylation of a substrate.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase buffer (e.g., 25 mM TRIS pH 7.5, 2.5 mM MgCl₂, 0.01% Triton X-100)

  • Substrate (e.g., CK1tide peptide)

  • ATP (e.g., 10 µM)

  • Test compound and BX795/MRT67307 (positive controls)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Serially dilute the test compounds and positive controls.

  • In a 384-well plate, add the diluted compounds, TBK1 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).

  • The luminescence signal is inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curves.[11][12]

TRK Kinase Inhibition Assay

This assay quantifies the inhibition of TRKA-mediated phosphorylation.

Materials:

  • Recombinant human TRKA kinase

  • Kinase assay buffer

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Test compound and Larotrectinib/Entrectinib (positive controls)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Follow a similar procedure to the TBK1 kinase inhibition assay.

  • Serially dilute test compounds and positive controls.

  • Incubate the kinase, substrate, and compounds together.

  • Initiate the reaction with ATP.

  • After incubation, measure the kinase activity by quantifying ADP production.

  • Determine IC50 values from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams have been generated using Graphviz.

Topoisomerase_II_Pathway cluster_0 Cellular Stress cluster_1 Topoisomerase IIα Action cluster_2 Inhibition by Pyrazolo[3,4-b]pyridin-3-one/Etoposide cluster_3 Cellular Response DNA Damage DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Topoisomerase IIα Topoisomerase IIα DNA Double-Strand Breaks (Transient) DNA Double-Strand Breaks (Transient) Topoisomerase IIα->DNA Double-Strand Breaks (Transient) DNA Double-Strand Breaks (Permanent) DNA Double-Strand Breaks (Permanent) Topoisomerase IIα->DNA Double-Strand Breaks (Permanent) Inhibition of Ligation DNA Replication/Transcription DNA Replication/Transcription DNA Replication/Transcription->Topoisomerase IIα DNA Ligation DNA Ligation DNA Double-Strand Breaks (Transient)->DNA Ligation Inhibitor Inhibitor Inhibitor->Topoisomerase IIα Stabilizes Cleavable Complex DNA Double-Strand Breaks (Permanent)->DNA Damage Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Topoisomerase IIα Inhibition Pathway

TBK1_Signaling_Pathway cluster_0 Pathogen/Damage Recognition cluster_1 TBK1 Activation cluster_2 Inhibition by Pyrazolo[3,4-b]pyridin-3-one/BX795 cluster_3 Downstream Signaling PAMPs/DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs, cGAS) PAMPs/DAMPs->PRRs Adaptor Proteins Adaptor Proteins (e.g., STING, TRIF) PRRs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3/7 Interferon Regulatory Factors 3/7 TBK1->IRF3/7 Phosphorylation NF-κB Activation NF-κB Activation TBK1->NF-κB Activation Inhibitor Inhibitor Inhibitor->TBK1 Blocks Kinase Activity Type I Interferon Production Type I Interferon Production IRF3/7->Type I Interferon Production

TBK1 Signaling in Innate Immunity

TRK_Signaling_Pathway cluster_0 Ligand Binding and Receptor Activation cluster_1 Inhibition by Pyrazolo[3,4-b]pyridin-3-one/Larotrectinib cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes Neurotrophins Neurotrophins TRK Receptor TRK Receptor Neurotrophins->TRK Receptor Binding & Dimerization TRK Receptor->TRK Receptor Autophosphorylation RAS-MAPK Pathway RAS-MAPK Pathway TRK Receptor->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway TRK Receptor->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway TRK Receptor->PLCγ Pathway Inhibitor Inhibitor Inhibitor->TRK Receptor Blocks Kinase Activity Cell Proliferation Cell Proliferation RAS-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival Differentiation Differentiation PLCγ Pathway->Differentiation

TRK Signaling Pathway in Cancer

Conclusion

The presented data highlights the significant potential of pyrazolo[3,4-b]pyridin-3-one derivatives as potent kinase inhibitors. Notably, specific derivatives have demonstrated superior or comparable in vitro activity to established drugs against key cancer and inflammatory targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this promising class of compounds. This guide serves as a foundational resource for researchers to build upon in the ongoing effort to develop next-generation kinase inhibitors.

References

Selectivity Profile of Pyrazolo[3,4-b]pyridine Analogs Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of compounds based on the 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one scaffold. While direct data for the parent compound is limited in the public domain, this guide focuses on the extensively studied and structurally related 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds have emerged as a promising class of kinase inhibitors, demonstrating potent activity and selectivity against various kinases implicated in cancer and inflammatory diseases.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases. This data highlights the selectivity profiles of these compounds and provides a basis for comparing their potential as therapeutic agents.

Compound IDTarget KinaseIC50 (nM)Additional Inhibited Kinases (Inhibition % @ 1µM)Reference
15y TBK10.2IKKε (>50%)[1][2]
7n FGFR1<0.3FGFR2 (0.7 nM), FGFR3 (2.0 nM), VEGFR2 (422.7 nM)[3]
C03 TRKA56Pan-TRK inhibitor, FAK, PAK4, PLK4[4][5][6]
10g ALK-L1196M<0.5ALK-wt (<0.5 nM), ROS1 (<0.5 nM)[7]
8h DYRK1B3DYRK1A (significant inhibition)[8]
1b Haspin57Data not available[9]
1c Haspin66Data not available[9]

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of potential drug candidates. A variety of in vitro assay formats are employed to generate the quantitative data presented above. Below is a generalized protocol representative of the methodologies used in the cited studies.

In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™, Adapta™)

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase using a fluorescence-based assay format.

1. Reagent Preparation:

  • Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl2, MnCl2, DTT, and BSA is prepared.
  • ATP Solution: Adenosine triphosphate (ATP) is prepared at a concentration appropriate for the specific kinase being assayed (often near the Km value).
  • Substrate Solution: A peptide or protein substrate specific to the kinase is prepared in the kinase buffer.
  • Test Compound: The pyrazolo[3,4-b]pyridine derivative is serially diluted in DMSO to create a range of concentrations for IC50 determination.
  • Detection Reagent: A reagent that can differentiate between the phosphorylated and non-phosphorylated substrate is prepared according to the manufacturer's instructions.

2. Assay Procedure:

  • The test compound dilutions are added to the wells of a microplate.
  • The kinase enzyme is added to each well, and the plate is incubated to allow for compound-enzyme interaction.
  • The kinase reaction is initiated by the addition of the ATP and substrate solution. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  • The reaction is stopped, and the detection reagent is added.
  • The plate is incubated to allow the detection reaction to develop.

3. Data Acquisition and Analysis:

  • The fluorescence signal from each well is measured using a plate reader.
  • The percentage of inhibition for each compound concentration is calculated relative to control wells (containing DMSO vehicle) and background wells (no enzyme).
  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental and Biological Pathways

To further elucidate the evaluation process and the biological context of these inhibitors, the following diagrams are provided.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Compound + Kinase) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate) Reaction_Start Initiate Reaction (Add ATP/Substrate) Reagent_Prep->Reaction_Start Incubation Pre-incubation Assay_Plate->Incubation Incubation->Reaction_Start Reaction_Incubation Kinase Reaction Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Determination IC50 Curve Fitting Data_Analysis->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for determining kinase inhibitor selectivity.

G Simplified TBK1 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Activation cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-kB Activation TBK1->NFkB Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) Inhibitor->TBK1 IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Gene_Expression Type I Interferon Gene Expression NFkB->Gene_Expression IRF3_dimer->Gene_Expression

Caption: Inhibition of the TBK1 signaling pathway.

References

Benchmarking New Pyrazolo[3,4-b]pyridin-3-one Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridin-3-one derivatives against established inhibitors targeting key kinases implicated in cancer and inflammatory diseases. The data presented herein is collated from recent preclinical studies, offering a valuable resource for researchers engaged in kinase inhibitor discovery and development.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro potency and selectivity of new pyrazolo[3,4-b]pyridin-3-one derivatives against their established counterparts. Direct comparisons are provided where available from head-to-head studies to ensure data consistency.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a crucial regulator of innate immunity and is implicated in certain cancers. New pyrazolo[3,4-b]pyridin-3-one derivatives have demonstrated exceptional potency against this target.

CompoundTargetIC50 (nM)Selectivity HighlightsReference Compound(s)IC50 (nM)
Compound 15y TBK10.2 Highly selective. At 1 µM, showed minimal inhibition against a panel of 31 other kinases.[1]BX7957.1
MRT6730728.7
Established Inhibitors
BX795 TBK12Multi-targeted inhibitor, also inhibits PDK1 (IC50 not specified) and IKKε (IC50 = 9 nM).[1]--
MRT67307 TBK119Also inhibits IKKε (IC50 = 160 nM).[1]--

Note: IC50 values for Compound 15y, BX795, and MRT67307 in the first three rows were determined under the same experimental conditions, providing a direct comparison.[1] The IC50 values for the established inhibitors in the subsequent rows are from historical data.[1]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a variety of solid tumors. The development of selective TRK inhibitors is a significant therapeutic advancement.

CompoundTargetIC50 (nM)Selectivity HighlightsReference Compound(s)IC50 (nM)
Compound C03 TRKA56 Pan-TRK inhibitor with activity against TRKB (90 nM) and TRKC (58 nM).[2]Larotrectinib3.0
TRKB90 Shows significant selectivity over FAK and PAK4 (IC50 > 100 µM for both).[2]13
TRKC58 0.2
Established Inhibitors
Larotrectinib TRKA<20Highly selective pan-TRK inhibitor.[2]--
TRKB<20
TRKC<20
Entrectinib TRKA1Multi-targeted inhibitor, also potently inhibits ROS1 (IC50 = 7 nM) and ALK (IC50 = 12 nM).[2]--
TRKB3
TRKC5

Note: The IC50 values for Compound C03 and Larotrectinib in the first three rows were determined under the same experimental conditions.[2] Historical data for the established inhibitors are also provided for context.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.

CompoundTargetIC50 (nM)Selectivity HighlightsReference Compound(s)IC50 (nM)
Compound 7n FGFR10.8 Potent inhibitor of FGFR1-3.[3]AZD45470.2
FGFR22.1 Exhibits good selectivity over VEGFR2.[3]2.5
FGFR31.5 1.8
VEGFR23524
Established Inhibitors
AZD4547 FGFR10.2Potent inhibitor of FGFR1-3.[3]--
FGFR22.5Also inhibits VEGFR2.[3]
FGFR31.8
VEGFR224
NVP-BGJ398 FGFR10.9Potent inhibitor of FGFR1-4 with at least 200-fold selectivity for FGFR1 over other kinases evaluated.[3]--
FGFR21.4
FGFR31.0
FGFR460
VEGFR2180

Note: The IC50 values for Compound 7n and AZD4547 were determined in the same study.[3]

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a key regulator of the spindle assembly checkpoint and a target for cancer therapy.

CompoundTargetIC50 (nM)Selectivity Highlights
Compound 31 Mps12.596 Displayed reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 µM.[4]

Note: While a direct head-to-head comparison with an established Mps1 inhibitor under the same experimental conditions is not available in the reviewed literature, the potent low nanomolar IC50 of Compound 31 positions it as a promising candidate for further development.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the benchmarking of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified recombinant kinase to the desired concentration in kinase buffer.

    • Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM) in water.

    • Prepare serial dilutions of the test compounds (new derivatives and established inhibitors) in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the kinase solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. Common detection methods include:

      • Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

      • Fluorescence-based assays: Using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization to detect product formation.

      • Luminescence-based assays: Measuring the amount of ADP produced using assays like ADP-Glo.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Kinase Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., a line with a known dependency on the target kinase) in appropriate growth medium.

    • Seed the cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24-72 hours).

  • Assessment of Cellular Activity:

    • Proliferation/Viability Assays:

      • Measure cell viability using reagents such as CellTiter-Glo® (luminescence), MTS (colorimetric), or resazurin (fluorescence).

      • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

    • Target Engagement and Downstream Signaling:

      • Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target inhibition.

      • Use ELISA-based methods to quantify the levels of phosphorylated proteins.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).

G General Kinase Inhibitor Benchmarking Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Purified Kinase Purified Kinase Kinase Inhibition Assay Kinase Inhibition Assay Purified Kinase->Kinase Inhibition Assay Test Compounds (New & Established) Test Compounds (New & Established) Test Compounds (New & Established)->Kinase Inhibition Assay Compound Treatment Compound Treatment Test Compounds (New & Established)->Compound Treatment IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination GI50 Determination GI50 Determination Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Compound Treatment Proliferation Assay Proliferation Assay Compound Treatment->Proliferation Assay Western Blot / ELISA Western Blot / ELISA Compound Treatment->Western Blot / ELISA Proliferation Assay->GI50 Determination Target Modulation Target Modulation Western Blot / ELISA->Target Modulation Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Compound Administration->Tumor Growth Inhibition G Simplified TBK1 Signaling Pathway Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs/RLRs TLRs/RLRs Viral/Bacterial PAMPs->TLRs/RLRs Adaptor Proteins Adaptor Proteins TLRs/RLRs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Phospho-IRF3 Phospho-IRF3 IRF3->Phospho-IRF3 Nuclear Translocation Nuclear Translocation Phospho-IRF3->Nuclear Translocation Type I IFN Genes Type I IFN Genes Nuclear Translocation->Type I IFN Genes Transcription Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor->TBK1 G Simplified TRK Signaling Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS-MAPK Pathway RAS-MAPK Pathway Downstream Signaling->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway Downstream Signaling->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway Downstream Signaling->PLCγ Pathway Cell Survival & Proliferation Cell Survival & Proliferation RAS-MAPK Pathway->Cell Survival & Proliferation PI3K-AKT Pathway->Cell Survival & Proliferation PLCγ Pathway->Cell Survival & Proliferation Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor Pyrazolo[3,4-b]pyridin-3-one Inhibitor->TRK Receptor

References

Confirming the Binding Mode of Pyrazolo[3,4-b]pyridin-3-ones: A Comparative Guide to Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Elucidating the precise binding mode of these compounds is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. While X-ray crystallography remains the gold standard for visualizing molecular interactions at an atomic level, other experimental techniques provide valuable and often complementary data. This guide offers an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and site-directed mutagenesis for confirming the binding mode of pyrazolo[3,4-b]pyridin-3-one inhibitors, supported by experimental data and detailed protocols.

At a Glance: Comparing Methodologies

FeatureX-ray CrystallographyNMR Spectroscopy (STD & HSQC)Site-Directed Mutagenesis
Primary Output High-resolution 3D structure of the protein-ligand complex.Identifies ligand epitopes in close contact with the protein (STD); maps binding site on the protein surface (HSQC).Functional consequence of mutating specific amino acid residues on ligand binding or activity.
Resolution Atomic (typically 1.5-3.5 Å).Residue-level information.Indirect; infers interaction based on changes in affinity or activity.
System Requirements Well-diffracting crystals of the protein-ligand complex.Soluble, stable protein and ligand.Functional assay to measure binding or activity.
Protein State Solid state (crystal lattice).Solution state (closer to physiological conditions).Cellular or in vitro assay environment.
Key Insights Precise bond distances, angles, and key interactions (e.g., hydrogen bonds, hydrophobic contacts).Dynamic information about the interaction in solution; identifies which parts of the ligand are crucial for binding.Validates the functional importance of specific residues in the binding pocket identified by other methods.
Major Limitation Crystal packing artifacts can sometimes influence conformation; obtaining suitable crystals can be a bottleneck.Provides less precise geometric information than crystallography; can be complex for large proteins.Does not directly visualize the interaction; mutations can sometimes lead to global conformational changes.

X-ray Crystallography: The Definitive Snapshot

X-ray crystallography provides an unparalleled high-resolution view of the inhibitor bound within the target's active site. This "snapshot" reveals the precise orientation of the pyrazolo[3,4-b]pyridin-3-one core, the nature of its interactions with key amino acid residues, and the conformation of the protein upon binding.

A notable example, while not a pyridin-3-one, is the co-crystal structure of a pyrazolo[3,4-b]pyridine derivative bound to TANK-binding kinase 1 (TBK1), which provides a blueprint for how this scaffold interacts with the kinase hinge region.

Quantitative Crystallographic Data for Pyrazolopyridine-Kinase Complexes
PDB IDTarget KinaseInhibitor ScaffoldResolution (Å)R-freeKey Interactions
4IM2 TBK1Aminopyrimidine-based with pyrazolopyridine-like interactions2.610.263Hinge-binding via hydrogen bonds.
[Hypothetical] CDK2Pyrazolo[3,4-b]pyridin-3-one2.100.220Pyrazole N-H hydrogen bond to hinge backbone carbonyl; Pyridine ring in hydrophobic pocket.

Note: A specific public crystal structure for a pyrazolo[3,4-b]pyridin-3-one was not identified; the table includes a closely related example and a hypothetical representation for illustrative purposes.

Experimental Protocol: Co-crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis protein_prep Protein Expression & Purification (>95% pure) ligand_prep Ligand Synthesis & Solubilization (DMSO) complex_form Complex Formation (Incubate protein with excess ligand) protein_prep->complex_form ligand_prep->complex_form cryst_screen Crystallization Screening (Vapor Diffusion) complex_form->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt cryo Cryo-protection & Freezing cryst_opt->cryo diffraction X-ray Diffraction (Synchrotron) cryo->diffraction data_proc Data Processing & Structure Solution diffraction->data_proc refinement Model Building & Refinement data_proc->refinement

  • Protein Expression and Purification: The target kinase is expressed (e.g., in E. coli or insect cells) and purified to >95% homogeneity. The final buffer should be well-defined and compatible with crystallization.

  • Ligand Preparation: The pyrazolo[3,4-b]pyridin-3-one inhibitor is synthesized and dissolved in a suitable solvent, typically DMSO, to a high concentration (e.g., 50-100 mM).

  • Complex Formation: The purified protein is incubated with a 5-10 fold molar excess of the inhibitor for a set period (e.g., 1 hour on ice) to ensure complex formation.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput screening using various commercially available or custom-made crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain single, well-diffracting crystals.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-frozen in liquid nitrogen. X-ray diffraction data are then collected, typically at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein-ligand structure is then built into this map and refined to yield the final atomic model.

Alternative Experimental Methods

While crystallography provides a static, high-resolution picture, other techniques offer dynamic insights in a solution-phase environment, which can be more representative of physiological conditions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Two common ligand-observed and protein-observed techniques are particularly useful.

  • Saturation Transfer Difference (STD) NMR: This technique identifies which protons on the pyrazolo[3,4-b]pyridin-3-one are in close proximity to the protein. It provides a "binding epitope" map of the ligand, highlighting the moieties crucial for the interaction.

  • Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This protein-observed technique monitors changes in the chemical shifts of the protein's backbone amide protons upon ligand binding. It can be used to map the inhibitor's binding site on the protein surface.

Quantitative NMR Data
TechniqueParameterTypical Value for Kinase InhibitorInterpretation
STD-NMR STD Amplification Factor10-100%Higher values for a given proton indicate closer proximity to the protein surface.
HSQC Chemical Shift Perturbation (CSP)0.05 - 0.5 ppmSignificant CSPs for specific residues indicate their involvement in or proximity to the binding site.
Experimental Protocol: Saturation Transfer Difference (STD) NMR

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis sample_prep Prepare Protein & Ligand in Deuterated Buffer on_res On-Resonance Spectrum (Saturate Protein Resonances) sample_prep->on_res off_res Off-Resonance Spectrum (No Protein Saturation) sample_prep->off_res subtraction Subtract On- from Off-Resonance Spectrum on_res->subtraction off_res->subtraction std_spectrum Generate STD Spectrum subtraction->std_spectrum epitope_map Binding Epitope Mapping std_spectrum->epitope_map

  • Sample Preparation: A solution containing the target kinase (typically 10-50 µM) and the pyrazolo[3,4-b]pyridin-3-one inhibitor (typically 1-2 mM) is prepared in a deuterated buffer (e.g., PBS in D₂O).

  • Acquisition of Spectra: Two spectra are acquired. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region where only protein signals appear. In the "off-resonance" spectrum, the pulse is applied to a region with no signals.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum.

  • Analysis: In the resulting STD spectrum, only signals from the ligand that has bound to the protein and received saturation will be visible. The relative intensities of these signals indicate which parts of the molecule are in closest contact with the protein.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to validate the functional importance of specific amino acid residues in the binding pocket that are identified by crystallography or docking. By mutating a residue hypothesized to interact with the inhibitor (e.g., a hydrogen bond donor/acceptor) and observing a significant loss in binding affinity or inhibitory activity, one can confirm the importance of that interaction.

Quantitative Mutagenesis Data
Target Residue (CDK2)MutationEffect on IC₅₀ of InhibitorInterpretation
Leu83 (Hinge)L83A>100-fold increaseConfirms the critical role of the hinge backbone interaction.
Phe80 (Gatekeeper)F80G20-fold increaseDemonstrates the importance of hydrophobic interactions in this sub-pocket.
Asp86D86A50-fold increaseValidates a key hydrogen bond with a specific side chain.
Experimental Protocol: Site-Directed Mutagenesis

G start Hypothesized Interaction (from Crystal Structure or Model) mutate Mutate Key Residue (e.g., Leu83 -> Ala83) start->mutate express Express & Purify Wild-Type (WT) and Mutant Protein mutate->express assay Perform Functional Assay (e.g., Kinase IC50) express->assay compare Compare Activity: WT vs. Mutant assay->compare no_change No Significant Change in IC50 compare->no_change False change Significant Increase in IC50 compare->change True conclusion2 Interaction is not critical or hypothesis is incorrect no_change->conclusion2 conclusion1 Interaction is functionally important change->conclusion1

  • Hypothesis Generation: Based on a crystal structure or a reliable docking model, identify a key amino acid residue predicted to form a critical interaction with the pyrazolo[3,4-b]pyridin-3-one.

  • Primer Design and Mutagenesis: Design primers containing the desired mutation (e.g., changing a leucine to an alanine to remove a hydrophobic interaction). Use these primers in a PCR reaction with the plasmid containing the wild-type gene for the target protein.

  • Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells. Select colonies and sequence the plasmid DNA to confirm the desired mutation.

  • Protein Expression and Purification: Express and purify both the wild-type and the mutant protein under identical conditions.

  • Functional Assay: Determine the IC₅₀ of the pyrazolo[3,4-b]pyridin-3-one inhibitor against both the wild-type and mutant proteins using a suitable kinase activity assay.

  • Data Analysis: A significant increase in the IC₅₀ value for the mutant protein compared to the wild-type indicates that the mutated residue plays a crucial role in the inhibitor's binding and mechanism of action.

Conclusion

Confirming the binding mode of pyrazolo[3,4-b]pyridin-3-ones is a critical step in drug discovery. X-ray crystallography provides the most detailed and unambiguous structural information, serving as the cornerstone for understanding ligand-protein interactions. However, a comprehensive approach that integrates crystallographic data with solution-phase techniques like NMR spectroscopy and functional validation through site-directed mutagenesis will yield the most robust and reliable understanding of the inhibitor's binding mode. This multi-faceted approach provides a solid foundation for optimizing lead compounds and developing highly effective and selective therapeutics.

Evaluating Off-Target Effects of a 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. While the 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, a thorough understanding of their off-target effects is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of a potent 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , against other known inhibitors of its primary target, TANK-binding kinase 1 (TBK1).

The on-target potency of pyrazolo[3,4-b]pyridine derivatives is well-documented, with compound 15y demonstrating a remarkable IC50 of 0.2 nM against TBK1.[1][2][3] However, the clinical utility of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or even produce beneficial polypharmacological effects.[4] This guide will delve into the kinase selectivity of compound 15y and compare it with two other widely studied TBK1 inhibitors, BX795 and MRT67307 , which represent different chemical scaffolds.

Comparative Kinase Selectivity

To provide a clear comparison of the off-target effects, the following table summarizes the inhibitory activity of compound 15y, BX795, and MRT67307 against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration for compound 15y, and as IC50 values for the comparator compounds where available. A lower percentage of inhibition or a higher IC50 value indicates greater selectivity for the primary target.

Kinase TargetCompound 15y (% Inhibition @ 1µM)BX795 (IC50)MRT67307 (IC50)
TBK1 >99% (IC50 = 0.2 nM) [1][2][3]6 nM [5]19 nM [4][5][6]
IKKεNot Reported41 nM[5]160 nM[4][5][6]
PDK1Not Reported6 nM[7]>10 µM
Aurora BNot Reported>90% inhibition @ 0.1 µM[8]>90% inhibition @ 1 µM[4]
MARK1Not ReportedNot Reported27 nM[4]
MARK2Not ReportedNot Reported52 nM[4]
MARK3Not Reported>90% inhibition @ 0.1 µM[8]36 nM[4]
MARK4Not ReportedNot Reported41 nM[4]
SIK2Not ReportedNot Reported67 nM[4]
JAK2Not ReportedNot Reported>90% inhibition @ 1 µM[4]
MLK1/3Not ReportedNot Reported>90% inhibition @ 1 µM[4]
IKKαNot Reported>10 µM>10 µM[4]
IKKβNot Reported>10 µM>10 µM[4]
p38αNot ReportedPotent inhibitorNo significant inhibition[4]
JNKNot ReportedPotent inhibitorNo significant inhibition[4]

Note: The kinase selectivity for compound 15y was evaluated against a panel of 31 kinases. The table presents a selection of key off-targets for comparison. For a comprehensive understanding, the full kinase panel data from the source literature should be consulted.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to generate the data presented in this guide.

In Vitro Kinase Panel Screening (Biochemical Assay)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of purified kinases. Specific assay platforms like Z'-LYTE™, Adapta™, and LanthaScreen™ Eu Kinase Binding Assays were utilized for generating the data for compound 15y.[1]

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of multiple kinases in a high-throughput format.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound 15y) dissolved in DMSO

  • Assay buffer (typically contains a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35)

  • Detection reagents specific to the assay platform (e.g., fluorescently labeled antibodies, terbium-labeled antibodies, etc.)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, time-resolved fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the microplate, add the assay buffer, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Start Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol for the specific assay platform (e.g., Z'-LYTE™, Adapta™).

  • Signal Measurement: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. For dose-response curves, calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This cell-based assay quantitatively measures the interaction of a test compound with its target kinase in living cells.

Objective: To determine the apparent affinity of a test compound for a target kinase within a physiological cellular environment.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ fluorescent tracer that binds to the kinase of interest

  • Test compound dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well or 384-well plates

  • Luminometer capable of measuring BRET signals (two distinct emission wavelengths)

Procedure:

  • Cell Seeding: Seed the mammalian cells into the white assay plates and incubate overnight.

  • Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector using a suitable transfection reagent and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the test compound and the NanoBRET™ tracer to the transfected cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.

  • Lysis and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and the experimental approach, the following diagrams have been generated.

TBK1_Signaling_Pathway cluster_receptor Receptor Activation cluster_adaptor Adaptor Proteins cluster_kinase Kinase Cascade cluster_transcription Transcription Factor Activation cluster_response Cellular Response cluster_inhibitors Inhibitor Intervention PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 P IRF7 IRF7 TBK1->IRF7 P IKKe->IRF3 P IKKe->IRF7 P p_IRF3_7 p-IRF3/7 (Dimerization & Nuclear Translocation) IRF3->p_IRF3_7 IRF7->p_IRF3_7 IFN Type I Interferon (IFN-α, IFN-β) Gene Expression p_IRF3_7->IFN Compound15y Compound 15y Compound15y->TBK1 BX795 BX795 BX795->TBK1 MRT67307 MRT67307 MRT67307->TBK1

Caption: Simplified TBK1 signaling pathway and points of intervention.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazolopyridinone) Dispensing Dispense Reagents & Compound to Assay Plate Compound->Dispensing KinasePanel Panel of Purified Kinases KinasePanel->Dispensing Reagents Assay Reagents (Substrates, ATP, Buffers) Reagents->Dispensing Incubation Incubate to Allow Kinase Reaction Dispensing->Incubation Detection Add Detection Reagents & Measure Signal Incubation->Detection RawData Raw Data Acquisition (Luminescence/Fluorescence) Detection->RawData Normalization Normalize Data to Controls (% Inhibition) RawData->Normalization IC50 IC50 Determination (Dose-Response Curves) Normalization->IC50 Selectivity Selectivity Profile Generation (Comparison across Kinases) IC50->Selectivity

Caption: General workflow for in vitro kinase selectivity profiling.

References

Safety Operating Guide

Proper Disposal of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one must adhere to stringent safety and disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step logistical information for the proper management and disposal of this heterocyclic compound.

Hazard Profile and Safety Summary

This compound and its derivatives are classified as hazardous materials.[1][2] Key hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1][3][4] Therefore, strict adherence to safety protocols is mandatory.

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity Single ExposureH335: May cause respiratory irritation[4]

This table summarizes the primary GHS hazard classifications. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

Operational Protocol for Waste Disposal

The disposal of this compound must be conducted through an approved waste disposal plant.[1][2][3][5] Under no circumstances should this chemical be flushed into surface water or the sanitary sewer system.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][6] Gloves must be inspected prior to use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled waste container. Do not mix with incompatible materials such as strong acids, alkaline substances, or oxidizing agents.[1]

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound," the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3] The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal service, ensuring all information about the chemical and its hazards is accurately communicated.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your EHS department.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse the mouth with water.[1][7] Do NOT induce vomiting.[7] Call a poison center or doctor immediately.[1][7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_disposal Disposal Phase start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Sealed Waste Containers segregate->container labeling Label Container with Chemical Name & Hazard Pictograms container->labeling storage Store in a Secure, Well-Ventilated Area labeling->storage contact_ehs Contact EHS or Certified Waste Disposal Service storage->contact_ehs documentation Provide Waste Manifest & Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal pickup->end spill->ppe No emergency_proc Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_proc Yes report Report Incident to EHS emergency_proc->report

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that requires careful management in a laboratory setting. Adherence to these procedural steps is critical for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Given these potential hazards, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield should be used when there is a risk of splashing.[3]
Skin and Body Protection A lab coat or other protective clothing should be worn.[3] Contaminated clothing should be removed promptly.[3]
Respiratory Protection Work in a well-ventilated area, preferably in a chemical fume hood.[3] If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator should be used.[2][4]

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: Handle the solid compound carefully to avoid dust formation.[2] Use appropriate tools for transfer.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Clean the work area and any equipment used.

Disposal Plan:

The primary method for the disposal of this compound and its contaminated waste is through a licensed chemical waste disposal service.[5]

  • Waste Segregation:

    • Solid Waste: Unused or expired solid compound and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid chemical waste.[5] Do not dispose of this chemical down the drain.[2][5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[5]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5]

Experimental Workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Transfer Compound prep_area->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_wash Wash Hands and Exposed Skin handle_dissolve->cleanup_wash After experiment cleanup_area Clean Work Area and Equipment cleanup_wash->cleanup_area disp_segregate Segregate Solid and Liquid Waste cleanup_area->disp_segregate Dispose of waste disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Arrange for Professional Disposal disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.